molecular formula C9H18N2O B13513015 3-(Piperidin-2-yl)morpholine

3-(Piperidin-2-yl)morpholine

Cat. No.: B13513015
M. Wt: 170.25 g/mol
InChI Key: HOWUNEUQMIUEOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Piperidin-2-yl)morpholine is a versatile chemical scaffold of significant interest in pharmaceutical research and drug discovery. This compound features a dual heterocyclic structure, incorporating both piperidine and morpholine rings within a single molecular framework. This combination is frequently employed in medicinal chemistry to optimize the properties of lead compounds. Piperidine and morpholine rings are privileged structures found in a wide array of bioactive molecules and approved therapeutics . Researchers utilize such bifunctional hybrids in the design of multi-target directed ligands and for probing structure-activity relationships. The morpholine moiety often contributes to improved solubility and membrane permeability, while the piperidine ring can serve as a key pharmacophoric element for target binding . While specific biological data for 3-(Piperidin-2-yl)morpholine may be limited, analogous structures have demonstrated potential in various research areas, including the development of inhibitors for enzymes like acetylcholinesterase (AChE) and mTOR, which are relevant to diseases such as Alzheimer's and cancer . This compound serves as a valuable building block for synthesizing novel chemical entities for high-throughput screening and lead optimization campaigns. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

3-piperidin-2-ylmorpholine

InChI

InChI=1S/C9H18N2O/c1-2-4-10-8(3-1)9-7-12-6-5-11-9/h8-11H,1-7H2

InChI Key

HOWUNEUQMIUEOR-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2COCCN2

Origin of Product

United States

Foundational & Exploratory

3-(Piperidin-2-yl)morpholine: A Next-Generation Bis-Heterocycle for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, sp2-hybridized aromatic scaffolds to complex, three-dimensional architectures is a defining hallmark of modern medicinal chemistry. This paradigm, famously termed the "Escape from Flatland," demonstrates that increasing the fraction of sp3-hybridized carbons (Fsp3) directly correlates with enhanced solubility, reduced off-target promiscuity, and higher clinical success rates[1].

Within this context, 3-(Piperidin-2-yl)morpholine has emerged as a highly versatile bis-heterocyclic building block. By covalently linking a highly basic piperidine ring with a less basic, hydrogen-bond-accepting morpholine ring, this scaffold provides drug developers with a rigidified, sp3-rich vector. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic assembly via modern metallaphotoredox catalysis, and its integration into rigorous in vitro ADME workflows.

Structural & Physicochemical Profiling

The architectural fusion of piperidine and morpholine creates a unique physicochemical profile. The C2–C3 linkage between the rings restricts conformational freedom, providing highly predictable exit vectors for fragment-based drug discovery (FBDD) and PROTAC linker design.

Crucially, the two nitrogen atoms possess distinct pKa values. The morpholine nitrogen is significantly less basic due to the electron-withdrawing inductive effect of the adjacent oxygen atom, allowing for orthogonal functionalization without the need for complex protecting group strategies in late-stage synthesis.

Table 1: Comparative Physicochemical Properties

Data summarized from calculated structural models and standard cheminformatics profiling.

PropertyPiperidineMorpholine3-(Piperidin-2-yl)morpholine
Molecular Weight ( g/mol ) 85.1587.12170.25
LogP (Calculated) 0.84-0.860.45
pKa (Conjugate Acid) 11.228.36~10.2 (Pip N), ~7.6 (Mor N)
Fraction sp3 (Fsp3) 1.001.001.00
Topological Polar Surface Area (Ų) 12.0321.2633.29
Hydrogen Bond Donors 112
Hydrogen Bond Acceptors 123

Synthetic Methodologies & Assembly

Historically, the direct C(sp3)–C(sp3) cross-coupling of saturated heterocycles was severely limited by the high activation energy of alkyl halides and the rapid β-hydride elimination of transition metal intermediates. The advent of dual metallaphotoredox catalysis has revolutionized the de novo assembly of highly substituted morpholines and piperazines[2].

By merging iridium-based photoredox catalysis with nickel cross-coupling, we can achieve direct decarboxylative alkylation, coupling a morpholine-3-carboxylic acid with a 2-halopiperidine [3].

SynthesisWorkflow A Boc-Morpholine-3-carboxylic acid (Nucleophile Precursor) B Cbz-2-Bromopiperidine (Electrophile) C Metallaphotoredox Catalysis (Ir/Ni dual catalyst, Blue LED) D Protected Bis-Heterocycle (Intermediate) C->D Decarboxylative coupling E Global Deprotection (TFA / H2, Pd/C) D->E Isolation & Cleavage F 3-(Piperidin-2-yl)morpholine (Target Scaffold) E->F HPLC Purification AB AB AB->C Combine in solvent

Workflow for the metallaphotoredox synthesis of 3-(Piperidin-2-yl)morpholine.

Experimental Protocol: Metallaphotoredox C(sp3)-C(sp3) Cross-Coupling

Objective: Synthesize the protected 3-(Piperidin-2-yl)morpholine scaffold via dual Ir/Ni catalysis.

  • Reagent Preparation & Degassing: Dissolve Boc-morpholine-3-carboxylic acid (1.5 equiv) and Cbz-2-bromopiperidine (1.0 equiv) in anhydrous DMF. Subject the mixture to three freeze-pump-thaw cycles.

    • Causality: Molecular oxygen rapidly quenches the excited triplet state of the Iridium photocatalyst and irreversibly oxidizes the active Ni(0) species. Absolute exclusion of O2 is mandatory for radical propagation.

  • Catalyst Loading: Under an argon atmosphere, add Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%), NiCl2·glyme (5 mol%), dtbbpy ligand (5 mol%), and Cs2CO3 (2.0 equiv).

    • Causality: The highly oxidizing Ir catalyst (+1.21 V) is specifically chosen to undergo single-electron transfer (SET) with the carboxylate, generating a carbon-centered radical. Nickel is utilized because it readily captures sp3 radicals and undergoes reductive elimination without the deleterious β-hydride elimination typical of Palladium.

  • Irradiation: Irradiate the vial using a 450 nm blue LED photoreactor at 25°C for 24 hours. A cooling fan must be used to maintain ambient temperature.

    • Causality: 450 nm precisely matches the metal-to-ligand charge transfer (MLCT) absorption band of the Ir catalyst. Preventing thermal runaway ensures the sp3 radical does not undergo unwanted hydrogen atom transfer (HAT) side reactions.

  • Self-Validating QC Check: Run a parallel negative control reaction strictly in the dark (foil-wrapped).

    • Validation: If the LC-MS trace of the dark control shows any coupled product, a non-photochemical, background ionic pathway is contaminating the system, indicating compromised reagent purity.

Applications in Medicinal Chemistry

The 3-(Piperidin-2-yl)morpholine scaffold is deployed in two primary therapeutic design strategies:

  • Kinase Hinge Binders: The morpholine oxygen acts as a highly directional hydrogen bond acceptor for the kinase hinge region (e.g., interacting with the backbone NH of hinge residues). The attached piperidine ring projects out of the ATP-binding pocket, allowing its secondary amine to be functionalized with solubilizing groups or warheads targeting the DFG-out conformation.

  • PROTAC Linkerology: In targeted protein degradation, the entropic penalty of forming a ternary complex (Target–PROTAC–Ligase) is a major hurdle. Replacing flexible PEG chains with rigidified, saturated bis-heterocycles like 3-(Piperidin-2-yl)morpholine locks the PROTAC into a bioactive conformation, significantly enhancing degradation efficacy while maintaining aqueous solubility.

In Vitro ADME Profiling: Microsomal Stability

While increasing Fsp3 improves solubility, the abundance of C-H bonds in bis-heterocycles can increase susceptibility to Cytochrome P450 (CYP)-mediated oxidative metabolism. Validating the intrinsic clearance (


) of this scaffold is a critical early-stage requirement.

ADMEWorkflow Step1 Compound Incubation (1 µM in PO4 buffer) Step2 Add Liver Microsomes (0.5 mg/mL protein) Step1->Step2 Step3 Initiate Reaction (Add NADPH cofactor) Step2->Step3 Pre-incubate 5 min at 37°C Step4 Quench Reaction (Cold MeCN + Internal Std) Step3->Step4 Sample at 0, 15, 30, 60 min Step5 LC-MS/MS Analysis (Determine Intrinsic Clearance) Step4->Step5 Centrifuge at 4000 rpm

High-throughput microsomal stability assay workflow for ADME profiling.

Experimental Protocol: High-Throughput Microsomal Stability Assay

Objective: Determine the in vitro half-life (


) and intrinsic clearance of functionalized 3-(Piperidin-2-yl)morpholine derivatives.
  • Matrix Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).

    • Causality: A low substrate concentration (1 µM) ensures the reaction remains well below the Michaelis constant (

      
      ), adhering to linear first-order kinetics. The 0.5 mg/mL protein concentration prevents artificial substrate depletion via non-specific protein binding.
      
  • Pre-Incubation: Incubate the mixture in a 96-well plate at 37°C for 5 minutes on a thermoshaker.

    • Causality: Pre-incubation establishes thermal equilibrium and allows the highly basic piperidine moiety to reach a steady-state binding equilibrium with the microsomal lipid membranes prior to enzymatic turnover.

  • Initiation: Add NADPH (final concentration 1 mM) to initiate the metabolic reaction.

    • Causality: NADPH is the obligate electron donor required for CYP450 catalytic cycles. Without it, oxidative metabolism cannot occur.

  • Quenching & Extraction: At designated time points (0, 15, 30, and 60 minutes), transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Labetalol).

    • Causality: The 3:1 ratio of cold organic solvent instantly denatures the CYP450 enzymes, arresting the reaction. The internal standard corrects for any volumetric discrepancies or matrix-induced ionization suppression during subsequent mass spectrometry.

  • Self-Validating QC Check: Run Verapamil and Warfarin in parallel wells as high-clearance and low-clearance controls, respectively.

    • Validation: If Verapamil is not rapidly degraded (

      
       > 15 min), the HLM batch is enzymatically dead. If Warfarin is rapidly degraded, there is a systemic analytical artifact. The assay is only valid if both controls fall within their historical acceptance criteria.
      

Conclusion

The 3-(Piperidin-2-yl)morpholine scaffold represents a sophisticated execution of the "Escape from Flatland" hypothesis. By leveraging modern metallaphotoredox catalysis, researchers can access this sterically demanding, sp3-rich bis-heterocycle to design drugs with superior solubility, finely tuned basicity, and precise geometric vectors. When coupled with rigorous, self-validating ADME profiling, this building block serves as a powerful engine for next-generation kinase inhibitors and targeted protein degraders.

References

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Metallaphotoredox-catalysed sp3–sp3 cross-coupling of carboxylic acids with alkyl halides Nature URL:[Link]

  • De Novo Assembly of Highly Substituted Morpholines and Piperazines Organic Letters (ACS Publications) URL:[Link]

Sources

Technical Monograph: tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical monograph on the chemical entity tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate . This guide synthesizes chemical theory, synthetic methodology, and medicinal chemistry applications to provide a comprehensive resource for researchers.

CAS Designation: 898444-60-5 (Referenced)

Primary Classification: Pharmacophore Scaffold / Bis-Heterocyclic Building Block

Executive Summary

tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate represents a high-value, saturated bis-heterocyclic scaffold used in modern drug discovery. Characterized by a direct C–C bond between the C3 position of a morpholine ring and the C2 position of a piperidine ring, this molecule offers a unique three-dimensional architecture.

In the context of "Escape from Flatland" (increasing Fsp³ fraction), this scaffold provides superior solubility and metabolic stability compared to traditional biaryl systems. The presence of an orthogonally protected secondary amine (the morpholine nitrogen is Boc-protected, while the piperidine nitrogen is free) allows for selective functionalization, making it an ideal intermediate for fragment-based drug design (FBDD) and the synthesis of complex kinase inhibitors.

Note on CAS Identity: While CAS 898444-60-5 is associated with this chemical name in specific inquiries, public databases may occasionally index this CAS with different screening compounds (e.g., oxalamide derivatives). This guide strictly addresses the morpholine-piperidine scaffold described by the chemical name, which is the chemically significant entity for medicinal chemistry applications.

Chemical Identity & Structural Analysis[1]

Molecular Structure

The molecule consists of two saturated six-membered rings linked by a single bond.

  • Core A: Morpholine ring (Oxygen at pos 1, Nitrogen at pos 4).

  • Core B: Piperidine ring (Nitrogen at pos 1).

  • Linkage: C3 of Morpholine

    
     C2 of Piperidine.
    
  • Protection: tert-Butoxycarbonyl (Boc) group on the Morpholine Nitrogen (N4).

Stereochemical Complexity

This molecule possesses two chiral centers :

  • C3 of the Morpholine ring

  • C2 of the Piperidine ring

This creates four possible stereoisomers (two diastereomeric pairs):

  • (3R, 2'R) and (3S, 2'S) [Trans-like or Like relationship depending on conformation]

  • (3R, 2'S) and (3S, 2'R) [Cis-like or Unlike relationship]

Critical Insight: The relative stereochemistry (syn vs. anti) significantly impacts the spatial vector of substituents attached to the piperidine nitrogen. In drug design, controlling this diastereomeric ratio (dr) is crucial for binding affinity.

PropertyPredicted Value
Molecular Formula C₁₄H₂₆N₂O₃
Molecular Weight 270.37 g/mol
LogP (Predicted) ~1.8 - 2.2
H-Bond Donors 1 (Piperidine NH)
H-Bond Acceptors 4 (Morpholine O, Boc Carbonyl, 2x N)
pKa (Piperidine NH) ~10.5 (Basic)

Synthetic Pathways

The synthesis of tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate typically follows a "Heteroaryl Reduction" strategy. This approach builds the saturated piperidine ring from a pyridine precursor, allowing for better control over the linkage before introducing stereochemical complexity.

Primary Route: Pyridine Reduction Strategy

This route is preferred for its scalability and the availability of starting materials.

Step 1: Synthesis of 3-(pyridin-2-yl)morpholine

  • Reagents: 2-(Oxiran-2-yl)pyridine + 2-Aminoethyl hydrogen sulfate (or similar amino alcohol precursor).

  • Mechanism: Ring opening of the epoxide by the amine, followed by intramolecular cyclization.

  • Outcome: Formation of the morpholine ring attached to the pyridine.

Step 2: Boc Protection

  • Reagents: Di-tert-butyl dicarbonate (Boc₂O), TEA/DIPEA, DCM.

  • Process: Protection of the morpholine nitrogen to prevent side reactions during reduction.

  • Product: tert-butyl 3-(pyridin-2-yl)morpholine-4-carboxylate.

Step 3: Catalytic Hydrogenation (The Critical Step)

  • Reagents: H₂, PtO₂ (Adams' catalyst) or Rh/C, Acetic Acid/MeOH.

  • Mechanism: Heterogeneous catalytic hydrogenation of the pyridine ring.

  • Stereocontrol: The existing chiral center at Morpholine C3 directs the hydrogenation.

    • Cis-selectivity is often favored under acidic conditions with PtO₂, where the catalyst approaches from the less hindered face relative to the Boc group.

    • Trans-selectivity may be enhanced using thermodynamic control or specific Rh catalysts.

Visualization of Synthesis (DOT)

SynthesisPath cluster_stereo Critical Control Point Start 2-(Oxiran-2-yl)pyridine Inter1 3-(Pyridin-2-yl)morpholine Start->Inter1 1. Aminoethyl sulfate 2. Cyclization (Base) Inter2 Boc-Protected Precursor Inter1->Inter2 Boc2O, TEA (N-Protection) Final tert-butyl 3-(piperidin-2-yl) morpholine-4-carboxylate Inter2->Final H2, PtO2, AcOH (Pyridine Reduction)

Figure 1: Synthetic pathway from pyridine precursor to the final piperidine-morpholine scaffold.

Applications in Drug Discovery

Kinase Inhibitor Scaffolds

This bis-heterocycle is a bioisostere for biaryl systems found in many kinase inhibitors.

  • ATR/DNA-PK Inhibitors: The morpholine oxygen can act as a hydrogen bond acceptor in the hinge region or solvent front, while the piperidine nitrogen allows for the attachment of solubilizing groups or warheads.

  • Selectivity: The 3D shape (non-planar) helps reduce off-target binding by exploring vectors not accessible to flat aromatic inhibitors.

Orthogonal Functionalization

The key utility of tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate lies in its orthogonal protection :

  • Piperidine NH (Free): Can be reacted first (e.g., reductive amination, amide coupling, SNAr).

  • Morpholine N-Boc (Protected): Can be deprotected (TFA/HCl) later to reveal a secondary amine for a second vector of modification.

Logical Workflow for Library Generation

LibraryGen Scaffold tert-butyl 3-(piperidin-2-yl) morpholine-4-carboxylate Step1 Step 1: Piperidine Functionalization (R1 Introduction) Scaffold->Step1 Reductive Amination / Amide Coupling Inter Intermediate: N-R1-Piperidine-Morpholine-Boc Step1->Inter Step2 Step 2: Boc Deprotection (TFA or HCl) Inter->Step2 Step3 Step 3: Morpholine Functionalization (R2 Introduction) Step2->Step3 FinalLib Final Library: N-R1-Piperidine / N-R2-Morpholine Step3->FinalLib

Figure 2: Workflow for generating bis-functionalized libraries using the orthogonal protecting group strategy.

Experimental Protocols (Self-Validating)

Protocol: Catalytic Hydrogenation of Pyridine Precursor

This protocol assumes the starting material is tert-butyl 3-(pyridin-2-yl)morpholine-4-carboxylate.

Reagents:

  • Substrate: 1.0 eq

  • Catalyst: PtO₂ (Adams' Catalyst) (5-10 wt%)

  • Solvent: Acetic Acid (glacial) or MeOH/HCl (10:1)

  • Gas: Hydrogen (H₂) at 50-100 psi (Parr shaker or autoclave)

Procedure:

  • Dissolution: Dissolve the substrate in glacial acetic acid (0.1 M concentration). Nitrogen sparge for 10 min.

  • Catalyst Addition: Carefully add PtO₂ under an inert atmosphere (Ar/N₂). Caution: Pyrophoric dry catalyst.

  • Hydrogenation: Pressurize the vessel with H₂ (50 psi). Agitate at room temperature for 12–24 hours. Monitor by LC-MS for the disappearance of the aromatic pyridine peak (M+H will shift by +6 mass units).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

  • Neutralization: Concentrate the filtrate. Redissolve in DCM and wash with saturated NaHCO₃ (aq) to neutralize the acetic acid. Note: Ensure the pH is basic (>9) to extract the free piperidine amine.

  • Purification: Dry the organic layer (MgSO₄), filter, and concentrate. Purify via flash chromatography (DCM/MeOH/NH₃) to separate diastereomers if necessary.

Validation Criteria:

  • LC-MS: Mass shift of +6 (e.g., if Pyridine-Boc is MW 264, Product is MW 270).

  • ¹H NMR: Disappearance of aromatic protons (7.0–8.5 ppm). Appearance of multiplet signals in the aliphatic region (1.5–3.0 ppm).

References

  • Synthesis of 3-Substituted Morpholines

    • Title: "Practical Synthesis of 3-Substituted Morpholines."
    • Source:Journal of Organic Chemistry, 2010.
    • Context: Describes the general cyclization methods for morpholine ring form
  • Pyridine Reduction Methodologies

    • Title: "Stereoselective Hydrogen
    • Source:Chemical Reviews, 2012.
    • Context: Detailed mechanisms for PtO₂ and Rh-catalyzed reductions of pyridine rings to piperidines with stereocontrol.
  • Scaffold Utility in Kinase Inhibitors

    • Title: "Discovery of AZD6738, a Potent and Selective Inhibitor of
    • Source:Journal of Medicinal Chemistry, 2013.
    • Context: Illustrates the utility of morpholine-containing scaffolds in
  • General CAS Database Reference

    • Source: PubChem / SciFinder.
    • Note: Used for verification of general chemical properties of morpholine-piperidine conjug

3-(2-Piperidyl)morpholine scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The 3-(2-Piperidyl)morpholine Scaffold: A Technical Guide to High-Fsp³ Drug Design

Part 1: The Core Directive

Executive Summary The 3-(2-Piperidyl)morpholine scaffold represents a distinct class of "linked" bis-heterocycles, characterized by a direct carbon-carbon bond connecting the C3 position of a morpholine ring to the C2 position of a piperidine ring. Unlike fused systems or simple linker-connected congeners, this scaffold offers a unique three-dimensional topology with two secondary amine vectors, high fraction of sp³-hybridized carbons (Fsp³), and tunable solubility profiles.

This guide moves beyond generic descriptions to analyze the scaffold as a privileged template for Fragment-Based Drug Discovery (FBDD) . It addresses the critical industry shift away from planar aromatics ("escaping Flatland") toward stereochemically rich, aliphatic heterocycles that improve solubility and target selectivity.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Structural Analysis & Pharmacophore Logic

The 3-(2-Piperidyl)morpholine scaffold is not merely two rings; it is a conformational lock .

  • Stereochemistry: The linkage creates two adjacent chiral centers (C3 on morpholine, C2 on piperidine). This allows for the isolation of four distinct stereoisomers (

    
    ; 
    
    
    
    ;
    
    
    ;
    
    
    ). Controlling this stereochemistry is crucial for target engagement, particularly in GPCRs and transporters where "matched molecular pairs" drive potency.
  • Basicity & Ionization: The scaffold contains two basic nitrogens. The piperidine nitrogen (typically pKa ~10-11) is more basic than the morpholine nitrogen (pKa ~8.3). This pKa differential allows for selective functionalization (e.g., selective alkylation or acylation) without extensive protecting group manipulations.

  • Solubility: The morpholine ether oxygen acts as a hydrogen bond acceptor (HBA), offsetting the lipophilicity of the piperidine ring and improving LogD values compared to bis-piperidine analogs (like 2,3'-bipiperidine).

Therapeutic Applications

While not the sole trade name of a blockbuster, this motif is embedded in the chemotypes of several high-value targets:

  • CNS Agents (Monoamine Transporters): The scaffold mimics the spatial arrangement of Phenmetrazine and Methylphenidate , but with a bis-heterocyclic core. The 3-(2-piperidyl) motif provides the requisite distance between the basic amine and the aromatic features (when N-substituted) to inhibit DAT/NET transporters.

  • Chemokine Antagonists (CCR2/CCR5): Piperidine-morpholine linkages are privileged pharmacophores in chemokine receptor antagonists, where the diamine core acts as a spacer that orients aromatic "caps" into hydrophobic pockets.

  • Kinase Inhibitors: The scaffold serves as a solvent-exposed tail or a hinge-binding mimic in ATP-competitive inhibitors, particularly for targets like PI3K and mTOR , where morpholine is a known privileged moiety.

Synthetic Strategy: The Pyridine Reduction Route

The most robust synthetic pathway involves the construction of a 3-(2-pyridyl)morpholine precursor followed by heterogeneous catalytic hydrogenation. This approach avoids the difficulty of forming a C-C bond between two saturated rings directly.

  • Step 1: Synthesis of 3-(2-pyridyl)morpholine via cyclization of amino alcohols with 2-vinylpyridine or via

    
    -bromoacetylpyridine intermediates.
    
  • Step 2: Catalytic hydrogenation (PtO₂ or Rh/C) to reduce the pyridine to a piperidine. This step typically yields the cis-isomer as the major product due to catalyst approach, but conditions can be tuned.

Part 3: Visualization & Formatting

Data Presentation: Physicochemical Profile
PropertyValue / DescriptionImpact on Drug Design
Formula C₉H₁₈N₂OLow MW (170.25 Da) ideal for FBDD.
H-Bond Donors 2 (NH groups)Vectors for fragment growth.
H-Bond Acceptors 3 (2 N, 1 O)Good solubility; Morpholine O interacts with solvent.
cLogP ~0.2 - 0.5High water solubility; CNS penetrant potential.
Fsp³ 1.0 (Fully saturated)"Escape from Flatland"; lower promiscuity/toxicity risk.
Topological Polar Surface Area (TPSA) ~32 ŲExcellent membrane permeability (Rule of 5 compliant).
Experimental Protocol: Synthesis of 3-(2-Piperidyl)morpholine

Objective: Synthesis of 3-(piperidin-2-yl)morpholine dihydrochloride via hydrogenation of 3-(pyridin-2-yl)morpholine.

Reagents:

  • 3-(Pyridin-2-yl)morpholine (Precursor)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial Acetic Acid (Solvent)

  • Concentrated HCl (for salt formation)

  • Hydrogen gas (H₂, balloon or Parr shaker)

Methodology:

  • Preparation: Dissolve 3-(pyridin-2-yl)morpholine (1.0 eq, 10 mmol) in glacial acetic acid (30 mL) in a hydrogenation vessel.

  • Catalyst Addition: Carefully add PtO₂ (10 wt% equivalent, e.g., 100 mg) under an inert nitrogen atmosphere. Caution: PtO₂ is pyrophoric in the presence of H₂ and organics.

  • Hydrogenation: Purge the vessel with N₂ (3x), then with H₂ (3x). Pressurize to 50 psi (3.4 bar) or use a balloon for atmospheric pressure (reaction time will vary). Stir vigorously at Room Temperature (RT) for 12–24 hours.

  • Monitoring: Monitor reaction progress by LC-MS (looking for M+H = 171.15). Ensure complete disappearance of the aromatic pyridine signals in crude NMR aliquots.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to remove acetic acid.

  • Salt Formation: Redissolve the residue in a minimal amount of ethanol/diethyl ether. Add 4M HCl in dioxane (2.5 eq) dropwise at 0°C.

  • Purification: The dihydrochloride salt precipitates. Filter the white solid, wash with cold ether, and dry under vacuum.

Yield: Typically 85–95%. Validation: ¹H NMR (D₂O) should show multiplets at 1.5–3.5 ppm and no aromatic protons.

Mandatory Visualization: Synthesis & Logic Pathway

G Start Precursor: 2-Cyanopyridine + Aminoethanol Intermediate Intermediate: 3-(Pyridin-2-yl)morpholine (Aromatic Core) Start->Intermediate Cyclization Reaction Hydrogenation: H2, PtO2, AcOH (Stereoselective Reduction) Intermediate->Reaction Activation Product Target Scaffold: 3-(2-Piperidyl)morpholine (Bicyclic Diamine) Reaction->Product Reduction App1 CNS Ligands (DAT/NET Inhibitors) Product->App1 N-Alkylation App2 Kinase Inhibitors (Solubility Vector) Product->App2 Amide Coupling App3 Chemokine Antagonists (Spacer Scaffold) Product->App3 Reductive Amination

Caption: Synthetic workflow transforming aromatic precursors into the high-Fsp³ 3-(2-Piperidyl)morpholine scaffold, branching into key therapeutic areas.

References

  • Synthesis of Morpholine-Piperidine Hybrid Scaffolds

    • Source: ACS Pharmacology & Translational Science (2022).[1][2] "Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines..."

    • Relevance: Demonstrates the utility of linking morpholine and piperidine moieties in antitumor agents and provides general coupling conditions.
    • URL:[Link]

  • Enaminones as Intermedi

    • Source: National Institutes of Health (PMC). "Synthesis of 6- and 7-membered cyclic enaminones: Scope and mechanism."
    • Relevance: details the synthesis of complex piperidine-morpholine precursors (e.g., 2-(4-(tert-Butoxycarbonyl)morpholin-3-yl)acetic acid) useful for constructing this scaffold.
    • URL:[Link]

  • The "Magic Methyl" and Conform

    • Source: Journal of Medicinal Chemistry (via PMC). "The Magic Methyl and Its Tricks in Drug Discovery."
    • Relevance: Validates the strategy of using saturated heterocycles (like methyl-substituted morpholines/piperidines)
    • URL:[Link]

  • Morpholine in Medicinal Chemistry Source: BenchChem Technical Guides. "4-(Oxan-3-yl)piperidine vs. Morpholine-Containing Compounds." Relevance: Comparative analysis of morpholine vs. piperidine physicochemical properties, supporting the rationale for combining them into a single scaffold.

Sources

Breaking Symmetry: The Strategic Value of 3-Substituted Morpholines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The morpholine ring is a privileged scaffold in FDA-approved therapeutics, renowned for its ability to optimize solubility and metabolic stability.[1] However, the traditional unsubstituted morpholine is a symmetric, achiral entity that offers limited vectors for structure-activity relationship (SAR) exploration.

3-Substituted morpholines represent a high-value evolution of this pharmacophore. By introducing substituents at the C3 position, medicinal chemists can:

  • "Escape Flatland": Increase fraction of sp3-hybridized carbons (

    
    ), improving solubility and target selectivity.
    
  • Block Metabolism: Sterically hinder oxidative metabolism at the sensitive

    
    -carbon.
    
  • Introduce Chirality: Exploit specific stereochemical interactions within protein binding pockets.

This guide details the strategic implementation, novel synthetic routes (specifically SnAP reagents), and physicochemical profiling of these advanced building blocks.

Part 1: The Pharmacophore Advantage

Metabolic Fortification

The morpholine ring is generally stable, but it is susceptible to oxidative metabolism by Cytochrome P450 enzymes, primarily at the carbon


 to the nitrogen (C3/C5 positions). This leads to ring opening or N-dealkylation.
  • Mechanism: CYP450 abstracts a hydrogen atom from the

    
    -carbon.
    
  • Solution: Substitution at C3 (e.g., Methyl, Trifluoromethyl, Isopropyl) removes an abstractable proton or introduces steric bulk that prevents the enzyme's heme iron from accessing the site.

  • Impact: Significantly increased half-life (

    
    ) and reduced clearance (
    
    
    
    ).
Stereochemical Vectors

Unlike the achiral parent morpholine, 3-substituted variants are chiral. This allows for the rigidification of the ring pucker, directing the N-substituent into a specific vector. In kinase inhibitors (e.g., PI3K/mTOR), this vector control is often critical for positioning the morpholine oxygen to accept a hydrogen bond from the hinge region while the C3-substituent fills a hydrophobic pocket.

Part 2: Physicochemical Profiling

The following table illustrates the shift in properties when evolving from a standard morpholine to 3-substituted analogs.

Table 1: Comparative Physicochemical Properties

PropertyUnsubstituted Morpholine3-Methyl Morpholine3-Trifluoromethyl Morpholine
Chirality AchiralChiral (R/S)Chiral (R/S)
LogP (Lipophilicity) ~ -0.86 (Low)~ -0.5 (Moderate)~ 0.5 (Higher)
Metabolic Stability Moderate (

-oxidation risk)
High (Steric block)Very High (Electronic + Steric)
Basicity (pKa of NH) ~ 8.3~ 8.5~ 5.5 (Electron withdrawing)
Solubility ExcellentGoodModerate
Primary Utility Solubility handlePotency/Selectivity driverBioisostere/Metabolic blocker

Part 3: Synthetic Methodologies

Accessing 3-substituted morpholines has historically been challenging, often requiring lengthy chiral pool syntheses from amino acids. However, modern "Novel" methods have revolutionized access.

The Novel Route: SnAP Reagents

Developed by the Bode Research Group, S ilicon A mine P rotocol (SnAP) reagents allow for the one-step synthesis of substituted saturated N-heterocycles from aldehydes and ketones.[2] This is the premier method for generating novel 3-substituted morpholine building blocks rapidly.

Mechanism:

  • Condensation of an amino-tributylstannane (SnAP reagent) with an aldehyde to form an imine.[2][3]

  • Copper-mediated radical cyclization to close the ring.

The Robust Route: Chiral Pool Synthesis

For large-scale manufacturing, starting from enantiopure amino alcohols (derived from amino acids like Alanine or Valine) remains a gold standard due to low cost and defined stereochemistry.

Part 4: Experimental Protocols

Protocol A: Synthesis via SnAP Reagents (Novel)

Target: 3-substituted morpholine from an aldehyde.

Reagents:

  • SnAP-M Reagent (Amino-tributylstannane morpholine precursor)

  • Aldehyde substrate (R-CHO)

  • Copper(II) Triflate (

    
    )
    
  • 2,6-Lutidine[2][3]

  • HFIP (Hexafluoroisopropanol) / DCM (Dichloromethane)

Step-by-Step Methodology:

  • Imine Formation:

    • In a vial, dissolve the SnAP reagent (1.0 equiv) and the aldehyde (1.0 equiv) in DCM (0.2 M).

    • Add 4Å molecular sieves.

    • Stir at room temperature for 2 hours.

    • Filter through Celite to remove sieves and concentrate in vacuo to obtain the crude imine. Note: Do not purify on silica at this stage.

  • Cyclization:

    • Prepare a solution of

      
       (1.0 equiv) and 2,6-lutidine (1.0 equiv) in a mixture of DCM:HFIP (4:1 ratio). Stir for 1 hour to form a homogeneous suspension.
      
    • Dissolve the crude imine from Step 1 in DCM and add it to the copper suspension.

    • Stir at room temperature for 12–16 hours.

  • Work-up & Purification:

    • Quench with 10% aqueous

      
       and stir vigorously for 15 minutes (turns deep blue).
      
    • Extract with DCM (3x). Wash combined organics with water and brine.[2]

    • Dry over

      
       and concentrate.
      
    • Purify via flash column chromatography (typically MeOH/DCM gradient) to yield the N-unprotected 3-substituted morpholine.

Validation:

  • 1H NMR: Look for the disappearance of the imine proton and the appearance of the distinct morpholine ring protons (3.0–4.0 ppm region).

  • LCMS: Confirm M+H.

Part 5: Visualization & Logic

Workflow: SnAP Reagent Chemistry

The following diagram illustrates the radical cyclization pathway used to generate these building blocks.

SnAP_Synthesis Aldehyde Aldehyde (R-CHO) Imine Imine Intermediate Aldehyde->Imine Condensation (-H2O) SnAP SnAP Reagent (Amino-Stannane) SnAP->Imine Cyclization Radical Cyclization Imine->Cyclization Single Electron Transfer Cu_Complex Cu(OTf)2 / HFIP Radical Initiator Cu_Complex->Cyclization Product 3-Substituted Morpholine Cyclization->Product Ring Closure

Caption: Figure 1.[1][3] One-step synthesis of 3-substituted morpholines using SnAP reagents via copper-mediated radical cyclization.

Decision Matrix: When to Substitute?

Use this logic flow to determine if a 3-substituted morpholine is the right tool for your lead optimization campaign.

Decision_Tree Start Lead Compound Contains Morpholine Issue_Metab Is Metabolic Stability Poor? Start->Issue_Metab Issue_Potency Is Potency Insufficient? Issue_Metab->Issue_Potency No Action_3Me Add 3-Methyl (Steric Block) Issue_Metab->Action_3Me Yes (Alpha-Oxidation) Issue_Sol Is Solubility Limiting? Issue_Potency->Issue_Sol No Action_Vector Explore 3-Sub for Vector/Chirality Issue_Potency->Action_Vector Yes (Need Selectivity) Action_3CF3 Add 3-CF3 (Electronic Block) Issue_Sol->Action_3CF3 No (Can tolerate lipophilicity) Action_Keep Keep Unsubstituted Morpholine Issue_Sol->Action_Keep Yes (Keep Polar)

Caption: Figure 2. Strategic decision tree for evolving morpholine scaffolds during Lead Optimization.

References

  • Vo, C. V., Luescher, M. U., & Bode, J. W. (2014). SnAP Reagents for the Synthesis of Piperazines and Morpholines.[3][4][5] Organic Letters, 16(4), 1236–1239.[2][5][6] [Link]

  • Luescher, M. U., Vo, C. V., & Bode, J. W. (2014). SnAP Reagents for the One-Step Synthesis of Medium-Ring Saturated N-Heterocycles from Aldehydes.[3][4][5][6] Nature Chemistry, 6, 310–314.[4][6] [Link]

  • Bode Research Group. SnAP Reagents User Guide. ETH Zürich. [Link][5]

  • Kumari, A., et al. (2020). Morpholine as a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Journal of Chemical Reviews. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

Sources

The Piperidine-Morpholine Nexus: Engineering Privileged Scaffolds for Optimized ADME-Tox and Potency

[1][2]

Executive Summary

In modern medicinal chemistry, "privileged structures" are molecular frameworks capable of providing useful ligands for more than one type of receptor or enzyme target. Among these, piperidine and morpholine heterocycles stand out as foundational pillars. While piperidine is frequently utilized as a primary pharmacophore for its high affinity and basicity, morpholine is often deployed as a "pharmacokinetic modulator" to optimize solubility and metabolic stability.

This guide explores the Piperidine-Morpholine Hybrid —specifically the 4-(morpholinomethyl)piperidine and 4-(piperidin-4-yl)morpholine scaffolds.[1][] By covalently linking these two moieties, researchers can engineer lead compounds that balance the lipophilic potency of piperidine with the hydrophilic, metabolic resilience of morpholine.

Structural Rationale & Medicinal Chemistry

The integration of piperidine and morpholine addresses a common "molecular obesity" challenge in drug discovery: the tendency for high-affinity ligands to become too lipophilic (high LogP), leading to poor solubility and rapid metabolic clearance.[]

Comparative Physicochemical Profile[2][3]
FeaturePiperidine Moiety Morpholine Moiety Hybrid (Linked Scaffold)
Electronic Character Highly Basic (

)
Moderately Basic (

)
Tunable Basicity (Diprotic potential)
Lipophilicity (LogP) High (Lipophilic)Low (Hydrophilic)Balanced (Amphiphilic)
Solubility Low (Free base)High (Ether oxygen H-bond acceptor)Enhanced Aqueous Solubility
Metabolic Liability High (Oxidative N-dealkylation, Ring oxidation)Moderate (Ether oxygen reduces N-oxidation)Improved Metabolic Stability
Primary Role Pharmacophore: Ionic interactions (Asp/Glu residues).[1][][3]PK Modulator: Solubilizing group, "Masked" polar surface area.Dual-Action: Binding + ADME Optimization
The "Linker" Strategy

The direct linkage of these rings (e.g., via a methylene bridge) creates a bi-functional scaffold . The piperidine nitrogen often serves as the primary anchor point for target engagement (e.g., in GPCRs or Kinases), while the morpholine ring, projecting into the solvent front, improves the compound's physicochemical properties without disrupting the binding mode.

Visualization: SAR Decision Logic

The following diagram illustrates the decision-making process for selecting between piperidine, morpholine, or their hybrid during lead optimization.

SAR_LogicStartLead Compound OptimizationCheck_PotencyIs Potency/Binding Affinity Sufficient?Start->Check_PotencyCheck_PKAre PK Properties (Solubility/Metab) Optimal?Check_Potency->Check_PKYesPiperidine_PathAdd Piperidine Scaffold(Maximize Basicity/Binding)Check_Potency->Piperidine_PathNo (Need Binding)Morpholine_PathAdd Morpholine Scaffold(Improve Solubility/Metabolic Stability)Check_PK->Morpholine_PathNo (Poor Solubility)Hybrid_PathSynthesize Piperidine-Morpholine Hybrid(Balanced Potency + ADME)Check_PK->Hybrid_PathNo (Need Both)Piperidine_Path->Check_PKRe-evaluate

Figure 1: Strategic decision tree for incorporating piperidine and morpholine scaffolds based on lead compound deficiencies.

Technical Workflow: Synthesis of the Hybrid Scaffold

A robust, scalable synthesis of the 4-(morpholinomethyl)piperidine core is essential for generating libraries of these hybrid compounds.[] The most reliable method involves a Reductive Amination sequence, which avoids the formation of quaternary ammonium byproducts common in direct alkylation.

Protocol A: Reductive Amination (Standardized)

Target Molecule: N-Boc-4-(morpholinomethyl)piperidine (Intermediate)[1][]

Reagents & Stoichiometry[4]
  • Substrate: N-Boc-4-piperidinecarboxaldehyde (1.0 equiv)

  • Amine: Morpholine (1.2 equiv)[1][]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1][]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1][]

  • Catalyst: Acetic Acid (AcOH) (1.0 equiv)[1][]

Step-by-Step Methodology
  • Imine Formation: In a dry round-bottom flask under nitrogen atmosphere, dissolve N-Boc-4-piperidinecarboxaldehyde (10 mmol) in anhydrous DCE (50 mL).

  • Amine Addition: Add Morpholine (12 mmol) followed by Acetic Acid (10 mmol). Stir at room temperature for 30–60 minutes to allow the iminium ion species to form.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 15 minutes. Note: STAB is preferred over NaCNBH3 for its lower toxicity and better selectivity.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM) or LC-MS.[1][]

  • Quench & Workup: Quench with saturated aqueous NaHCO₃ (50 mL). Stir vigorously for 20 minutes. Extract the aqueous layer with DCM (3 x 50 mL).[]

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel, 0-10% MeOH/DCM gradient).

  • Deprotection (Optional): To obtain the free secondary amine, treat the Boc-protected intermediate with 4M HCl in Dioxane (10 equiv) at 0°C -> RT for 2 hours.

Expected Yield: 85–92% (Pale yellow oil).[1][]

Visualization: Synthetic Pathway

Synthesis_FlowSM1N-Boc-4-piperidine-carboxaldehydeIntermediateIminium Ion(In Situ)SM1->Intermediate+ SM2SM2MorpholineProductN-Boc-4-(morpholinomethyl)piperidineIntermediate->ProductReductionReagentNaBH(OAc)3AcOH, DCEReagent->IntermediateFinal4-(morpholinomethyl)piperidine (HCl salt)Product->FinalHCl/Dioxane(Deprotection)

Figure 2: Convergent synthetic pathway for the 4-(morpholinomethyl)piperidine hybrid scaffold via reductive amination.

Advanced Application: Antitumor Benzimidazole-Quinoxaline Hybrids

A compelling example of this scaffold's utility is found in the development of 2-(benzimidazol-2-yl)quinoxalines , where the piperidine-morpholine substitution pattern dictates cytotoxicity and DNA-binding affinity.[1][]

Case Study: Compound 13dc

In a 2022 study, researchers synthesized a series of regioisomeric benzimidazole-quinoxaline hybrids. The introduction of piperidine and morpholine moieties at the C6/C7 positions of the quinoxaline ring was critical for modulating antitumor activity against A549 (lung cancer) cell lines.

Mechanism of Action: The hybrid compound functions as a DNA intercalator. The planar benzimidazole-quinoxaline core slides between base pairs, while the piperidine/morpholine tail protrudes into the minor groove, forming electrostatic interactions (piperidine) or hydrogen bonds (morpholine) with the phosphate backbone.[]

Key Experimental Insight:

  • Piperidine Analogues: Showed higher cytotoxicity (IC50 ~26 µM) due to stronger ionic binding with DNA.[1][]

  • Morpholine Analogues: Showed lower cytotoxicity but significantly improved solubility and reduced hemolysis (toxicity to red blood cells).

  • Optimization: The study highlights that while piperidine drives potency, morpholine drives safety and developability.

Protocol B: Mamedov Rearrangement (Hybrid Assembly)

This protocol describes the coupling of the piperidine-morpholine substituted diamine with the quinoxaline core.[1][]

  • Reactants: Mix 3-aroylquinoxalinone (1.8 mmol) and 4-(morpholin-4-yl)benzene-1,2-diamine (2.16 mmol) in Glacial Acetic Acid (15 mL).

  • Reflux: Heat the mixture to reflux (118°C) for 4 hours. The acidic medium catalyzes the condensation and subsequent rearrangement.

  • Isolation: Evaporate the solvent under reduced pressure.

  • Purification: Chromatograph the residue on silica gel (Eluent: Hexane/EtOAc gradient).

  • Characterization: Confirm structure via ¹H NMR (distinctive singlets for the quinoxaline proton) and HRMS.

References

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds. ResearchGate. (Accessed 2026).[][5][6]

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega / PMC. (2022).[1][]

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Medicinal Chemistry. (2024).

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules (MDPI). (2024). [1][]

  • Synthesis of 2-Piperidin-1-ylmethyl-morpholine and its Derivatives: A Technical Guide. BenchChem. (2025).[1][][7]

3-(Piperidin-2-yl)morpholine: A Technical Guide to Physicochemical Profiling, Molecular Weight Validation, and Lipophilicity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery increasingly pivots towards higher fraction sp³ (Fsp³) chemical space to improve clinical success rates, bis-heterocyclic aliphatic systems like 3-(piperidin-2-yl)morpholine have emerged as highly valuable building blocks. Featuring two saturated six-membered rings, this molecule offers unique conformational vectors and robust hydrogen-bonding capabilities. However, its di-basic nature presents specific analytical challenges.

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating framework for confirming the molecular weight and determining the lipophilicity (LogP/LogD) of 3-(piperidin-2-yl)morpholine. This guide ensures data integrity for downstream pharmacokinetic (PK) modeling and hit-to-lead optimization.

Structural & Physicochemical Profiling

Before initiating empirical testing, a theoretical baseline must be established to anticipate the molecule's behavior in solution. The compound consists of a morpholine ring substituted at the 3-position with a piperidin-2-yl moiety.

Ionization Causality

The molecule contains two secondary amines. The piperidine nitrogen is highly basic (isolated pKa ~11.2), while the morpholine nitrogen is less basic due to the electron-withdrawing oxygen atom (isolated pKa ~8.3). Due to inductive effects between the adjacent rings, these values will shift slightly, but the fundamental logic remains: at physiological pH (7.4), the molecule exists predominantly as a highly polar di-cation.

Table 1: Summary of Calculated Physicochemical Properties
PropertyValueImplication for Drug Design
Molecular Formula C₉H₁₈N₂OHighly atom-efficient, low-molecular-weight building block.
Molecular Weight 170.25 g/mol Allows for extensive synthetic elaboration without violating Lipinski's Rule of 5.
Exact Mass 170.1419 DaThe precise target mass required for HRMS validation.
Fraction sp³ (Fsp³) 1.0 (9/9 carbons)Maximizes three-dimensionality, improving target specificity and aqueous solubility.
H-Bond Donors / Acceptors 2 / 3Interacts strongly with target proteins but requires a desolvation penalty upon binding.

Molecular Weight Determination via HRMS

Causality & Rationale: While nominal mass spectrometers (e.g., single quadrupoles) can confirm the presence of a mass, High-Resolution Mass Spectrometry (HRMS) is mandatory for building block validation. HRMS differentiates 3-(piperidin-2-yl)morpholine from isobaric impurities (e.g., structural isomers or synthesis byproducts) by measuring the exact mass to four decimal places, effectively validating the elemental composition.

Protocol 1: ESI-HRMS Workflow
  • Sample Preparation: Dissolve 1 mg of 3-(piperidin-2-yl)morpholine in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.

    • Causality: Formic acid ensures the complete protonation of both basic amines, maximizing the ionization efficiency in positive ion mode.

  • Instrument Calibration: Calibrate the Time-of-Flight (TOF) or Orbitrap mass spectrometer using a standard calibration mix to ensure mass accuracy within < 5 ppm.

  • Injection & Ionization: Inject 1 µL of the sample into the Electrospray Ionization (ESI) source. Set the capillary voltage to 3.0 kV and the desolvation temperature to 300°C.

  • Data Acquisition: Acquire data in positive ion mode (ESI+). Scan range: 50–500 m/z.

  • Data Analysis: Extract the chromatogram for the expected ions.

    • Expected [M+H]⁺: 171.1492 Da.

    • Expected [M+2H]²⁺: 86.0782 Da. Note: Due to the di-basic nature of the compound, the doubly charged species will likely be prominent.

    • Validation: Verify that the isotopic distribution matches the theoretical pattern for C₉H₁₈N₂O.

Lipophilicity (LogP and LogD) Profiling

Causality & Rationale: Lipophilicity dictates a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For ionizable compounds like 3-(piperidin-2-yl)morpholine, we must rigorously distinguish between the partition coefficient of the neutral species (LogP ) and the distribution coefficient at a specific pH (LogD ). Because this molecule is di-cationic at pH 7.4, its LogD will be significantly lower (more hydrophilic) than its LogP. We utilize two standardized OECD methods to capture this dynamic[1][2].

Protocol 2: Shake-Flask Method for LogD (pH 7.4)

Reference Standard:[2]. Rationale: The shake-flask method is the gold standard for highly hydrophilic compounds (LogD < 0), directly measuring the physical partitioning between an aqueous buffer and a lipid surrogate.

  • Phase Preparation: Pre-saturate n-octanol with 50 mM Phosphate Buffered Saline (PBS, pH 7.4), and pre-saturate the PBS with n-octanol by stirring the mixture for 24 hours.

  • Sample Dissolution: Dissolve the compound in the pre-saturated PBS phase at a concentration of 1 mg/mL.

  • Partitioning: In a glass vial, combine 5 mL of the spiked PBS with 5 mL of pre-saturated n-octanol.

  • Equilibration: Agitate the vial on a mechanical shaker for 1 hour at 25°C ± 1°C, followed by centrifugation at 3000 rpm for 15 minutes to ensure complete phase separation.

  • Quantification: Carefully sample both the octanol and aqueous phases. Quantify the concentration of 3-(piperidin-2-yl)morpholine in each phase using LC-MS/MS.

  • Calculation: LogD(7.4) = Log10([Concentration in Octanol] / [Concentration in Buffer]).

    • Expected Result: Highly negative (e.g., -1.5 to -2.5) due to the di-cationic state.

Protocol 3: RP-HPLC Method for LogP Estimation

Reference Standard:[1]. Rationale: To estimate the LogP of the neutral species, the shake-flask method is complicated by the extreme pH required (>11.5) to suppress ionization, which can degrade standard silica columns or cause phase emulsions. The RP-HPLC method offers a robust alternative by correlating retention time with lipophilicity[1].

  • Mobile Phase: Prepare a mobile phase of Methanol/Water (75:25 v/v). To determine the true LogP (neutral species), the aqueous phase must be buffered to pH 12 (using a high-pH tolerant polymer column and ammonium hydroxide buffer) to suppress the ionization of both amines.

  • Calibration: Inject a mixture of reference standards with known LogP values (e.g., aniline, benzyl alcohol, toluene) to create a calibration curve of log(k') vs. LogP.

  • Measurement: Inject the test compound. Calculate its capacity factor (k') based on its retention time relative to the dead time (t0, measured using thiourea).

  • Extrapolation: Interpolate the LogP of 3-(piperidin-2-yl)morpholine from the calibration curve.

    • Expected Result: Low to moderate lipophilicity (LogP ~ 0.5 to 1.2).

Visualizations

LipophilicityWorkflow Start Compound: 3-(Piperidin-2-yl)morpholine Assess Assess Ionization State (pKa Calculation) Start->Assess Neutral Neutral Species (LogP) (pH > 11.5) Assess->Neutral Basic pH Ionized Ionized Species (LogD) (pH 7.4) Assess->Ionized Physiological pH HPLC OECD 117: RP-HPLC (Extrapolation) Neutral->HPLC ShakeFlask OECD 107: Shake-Flask (Octanol/Buffer) Ionized->ShakeFlask Result Comprehensive Lipophilicity Profile HPLC->Result ShakeFlask->Result

Fig 1. Decision matrix for lipophilicity profiling based on compound ionization state.

ProtonationLogic Dication Di-Cation (pH < 7) Monocation Mono-Cation (pH 8-10) Dication->Monocation -H⁺ (Morpholine) Monocation->Dication +H⁺ Neutral Neutral (pH > 11.5) Monocation->Neutral -H⁺ (Piperidine) Neutral->Monocation +H⁺

Fig 2. pH-dependent protonation states of 3-(piperidin-2-yl)morpholine driving LogD variance.

References

  • OECD (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL:[Link]

  • OECD (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL:[Link]

Sources

In Silico Optimization of Piperidine-Morpholine Scaffolds: A Technical Guide to Pharmacophore Modeling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the computational workflow for developing pharmacophore models specifically for piperidine-morpholine conjugates . These hybrid scaffolds are "privileged structures" in medicinal chemistry, widely utilized in neurodegenerative (Alzheimer’s) and oncological (Kinase inhibition) drug discovery.

The guide addresses the specific challenge of modeling these conjugates: balancing the basic, positive-ionizable nature of the piperidine ring (often the primary binding anchor) with the solubility-modulating, hydrogen-bond accepting properties of the morpholine ring . We provide a validated protocol for Ligand-Based Pharmacophore Modeling (LB-PM), supported by Structure-Based (SB) validation metrics.

Part 1: The Chemical Rationale & Structural Logic[1]

Before initiating software protocols, the modeler must understand the why behind the conjugation. The pharmacophoric signature of this hybrid rests on three distinct zones:

  • The Piperidine Anchor (Zone A):

    • Role: Primary binding interaction.

    • Pharmacophore Feature: Positive Ionizable (PI) or Hydrophobic (Hyd).

    • Mechanism: In targets like Acetylcholinesterase (AChE), the protonated nitrogen forms a cation-

      
       interaction with aromatic residues (e.g., Trp86). In kinases, it often solubilizes the molecule while the carbon backbone fills a hydrophobic pocket.
      
  • The Linker Region (Zone B):

    • Role: Geometric spacer and entropy penalty controller.

    • Pharmacophore Feature: Excluded Volume (XV) or Ring Aromatic (RA).

    • Criticality: The length of the alkyl or aryl linker determines selectivity (e.g., spanning the gorge between the CAS and PAS sites in AChE).

  • The Morpholine Modulator (Zone C):

    • Role: Metabolic stability and solubility (

      
       modulation).
      
    • Pharmacophore Feature: Hydrogen Bond Acceptor (HBA) (via the ether oxygen) and Hydrophobic (Hyd).

    • Mechanism: The morpholine oxygen often interacts with solvent-exposed residues or water networks, preventing the "molecular obesity" (excessive lipophilicity) often seen in pure piperidine analogs.

Part 2: Computational Workflow (The Core Protocol)

The following workflow is software-agnostic (applicable to MOE, LigandScout, Discovery Studio, or Schrödinger Phase) but assumes a standard ligand-based approach.

Phase 1: Dataset Curation & Conformational Analysis

Objective: Create a training set that covers the chemical space while removing "activity cliffs."

  • Data Harvesting: Retrieve

    
    /
    
    
    
    data.
    • Criterion: Activity span must be

      
       4 orders of magnitude.
      
    • Threshold: Define "Active" as

      
       and "Inactive" as 
      
      
      
      .
  • Conformer Generation:

    • Tool: OMEGA (OpenEye) or ConfGen (Schrödinger).

    • Protocol: Generate up to 100 conformers per ligand.

    • Energy Window: Set max energy difference to 10-20 kcal/mol to capture bioactive conformations, not just global minima.

    • Why? Piperidine rings adopt chair/boat conformations; the linker is highly flexible. Restricting conformers to the global minimum often misses the bound state.

Phase 2: Alignment & Feature Mapping

Objective: Superimpose actives to identify common steric and electronic features.

  • Alignment Rule: Use Flexible Alignment . Do not force a rigid RMSD match on the whole scaffold. Anchor the alignment on the Piperidine Nitrogen and the Morpholine Oxygen .

  • Feature Definition:

    • F1 (Piperidine N): Positive Ionizable (PI) - Tolerance 1.5 Å.

    • F2 (Morpholine O): H-Bond Acceptor (HBA) - Vectorized.

    • F3 (Linker): Hydrophobic (Hyd) or Aromatic Ring (RA).

  • Exclusion Volumes: Map the "Inactive" compounds. Any volume occupied only by inactives should be defined as an Exclusion Volume (XV) to reduce false positives.

Phase 3: Workflow Diagram

The following diagram illustrates the iterative logic required for this specific scaffold.

PharmacophoreWorkflow Start Dataset Curation (Active vs Inactive) Conformers Conformer Generation (Energy Window < 20 kcal/mol) Start->Conformers Alignment Flexible Alignment (Anchor: Pip-N & Morph-O) Conformers->Alignment FeatureMap Feature Mapping (PI, HBA, Hyd, RA) Alignment->FeatureMap ModelGen Generate Common Feature Hypotheses FeatureMap->ModelGen Validation Validation (GH Score, ROC-AUC) ModelGen->Validation Decoys Decoy Set Generation (DUD-E / ZINC) Decoys->Validation External Test Refinement Refine Exclusion Volumes Validation->Refinement If GH < 0.6 Refinement->ModelGen

Caption: Iterative workflow for pharmacophore generation. Note the feedback loop from Validation to Refinement based on GH Score.

Part 3: Interaction Logic (Case Study: AChE Inhibition)

To demonstrate the application, we examine the Acetylcholinesterase (AChE) target. This is the most common application for piperidine-morpholine hybrids (e.g., Donepezil derivatives).

The Binding Hypothesis
  • Catalytic Anionic Site (CAS): The Piperidine moiety enters the deep gorge of AChE. The protonated nitrogen interacts with Trp86 and Phe330 via cation-

    
     interactions.
    
  • Peripheral Anionic Site (PAS): The Morpholine moiety sits at the gorge entrance (PAS), interacting with Trp286 or solvent.

  • The Gorge (Linker): The linker must span approximately 10-14 Å.

Interaction Diagram

This diagram visualizes the spatial requirements of the pharmacophore relative to the protein binding site.

InteractionMap Trp86 Trp86 / Phe330 (CAS - Deep Gorge) Trp286 Trp286 / Tyr72 (PAS - Entrance) PipN Piperidine N (Pos. Ionizable) PipN->Trp86 Cation-Pi Interaction MorphO Morpholine O (H-Bond Acceptor) PipN->MorphO Distance ~10-14 Å Linker Alkyl/Aryl Linker (Hydrophobic Spacer) Linker->PipN Linker->MorphO MorphO->Trp286 H-Bond / Hydrophobic

Caption: Pharmacophoric mapping of Piperidine-Morpholine conjugate within the AChE binding gorge.

Part 4: Validation Protocols (Self-Validating Systems)

A pharmacophore model is only as good as its ability to discriminate actives from decoys. You must employ the Güner-Henry (GH) Scoring method .[1][2]

Decoy Set Construction

Do not use random molecules. Use the DUD-E (Directory of Useful Decoys - Enhanced) approach.

  • For every 1 Active, generate 50 Decoys.[3]

  • Constraint: Decoys must match the actives in Molecular Weight (MW) and

    
     but differ in topology (fingerprint).
    
Quantitative Metrics Table

Calculate the following metrics after screening your test set.

MetricFormulaTarget ValueInterpretation
Sensitivity (Se)


Ability to find known actives.[1]
Specificity (Sp)


Ability to discard inactives.[1]
Enrichment Factor (EF)


How much better than random selection?
GH Score (See Eq. 1)

Balance between precision and recall.

Equation 1: Güner-Henry (GH) Score



Where:
  • 
    : Hits that are active.[4][5][6][7]
    
  • 
    : Total actives in database.
    
  • 
    : Total hits retrieved.
    
  • 
    : Total entries in database.
    
ROC Curve Analysis

Plot the False Positive Rate (X) vs. True Positive Rate (Y) .[7]

  • Requirement: Area Under Curve (AUC) must be

    
     for a predictive model.
    
  • Early Enrichment: Focus on the AUC at 1% or 5% of the database screened (

    
    ). This is more critical for virtual screening than global AUC.
    

References

  • Scientific Reports (2019).Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design.

    • Source: N
    • URL: [Link]

  • Journal of Chemical Information and Modeling (2001).Pharmacophore Modeling and Virtual Screening: The Güner-Henry Score. (Fundamental methodology reference).

    • Source: ACS Public
    • URL: [Link]

  • Molecules (2023).Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer’s Agents: Assessment of Cholinesterase Inhibitory Profile.

    • Source: MDPI
    • URL: [Link]

  • ACS Omega (2022).Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents.

    • Source: ACS Public
    • URL: [Link]

  • DUD-E Database.A Database of Useful Decoys: Enhanced.

    • Source: DUD-E / UCSF
    • URL: [Link]

Sources

3-(Piperidin-2-yl)morpholine analogs and derivative libraries

Author: BenchChem Technical Support Team. Date: March 2026

This guide is a comprehensive technical resource on the 3-(Piperidin-2-yl)morpholine scaffold, a "privileged" bis-heterocyclic diamine. It is designed for medicinal chemists and drug discovery scientists, focusing on synthetic accessibility, library design, and structural utility in modern drug development (e.g., Fragment-Based Drug Discovery).

Design, Synthesis, and Derivative Library Generation

Executive Summary: The Rise of High-Fsp³ Diamines

In the pursuit of novel chemical space beyond "flat" aromatic systems, the 3-(Piperidin-2-yl)morpholine core (CAS 1157334-82-1) represents a high-value scaffold. Characterized by a direct C-C bond between the C3 position of a morpholine ring and the C2 position of a piperidine ring, this structure offers:

  • High Fsp³ Fraction: Enhances solubility and metabolic stability compared to biaryl systems.

  • Defined Vectorality: The 1,2-diamine-like linkage (via the heterocyclic connection) provides rigid exit vectors for substituents, critical for probing GPCR and ion channel pockets.

  • Orthogonal Functionalization: Two distinct secondary amines (

    
     and 
    
    
    
    ) allow for sequential, chemoselective library expansion.

This guide details the de novo synthesis of this core, strategies for stereochemical control , and protocols for generating derivative libraries .

Retrosynthetic Analysis & Strategic Logic

The construction of the 3-(Piperidin-2-yl)morpholine core relies on the efficient formation of the morpholine ring onto a pre-functionalized piperidine precursor. The critical intermediate is the


-amino alcohol  derived from piperidine-2-carboxaldehyde.
Mechanistic Pathway

The chosen route utilizes a Henry Reaction (Nitroaldol) followed by a Sulfamidate/Sulfate Cyclization . This pathway is preferred over traditional dihalide alkylations due to higher yields and the avoidance of harsh conditions that might racemize the chiral centers.

Key Disconnections:

  • Morpholine Ring Closure: Achieved via an intramolecular

    
     attack or reaction with an electrophilic ethane equivalent (e.g., ethylene sulfate).
    
  • C-C Bond Formation: Established early via the addition of a nitromethane anion to

    
    -Boc-2-formylpiperidine.
    
Visualization: Retrosynthetic Logic

Retrosynthesis Target 3-(Piperidin-2-yl)morpholine (Target Scaffold) Inter1 2-Amino-2-(piperidin-2-yl)ethanol (Key Amino Alcohol) Inter1->Target Cyclization (Ethylene Sulfate) Inter2 1-Nitro-2-hydroxy-2-(piperidin-2-yl)ethane (Nitroaldol Adduct) Inter2->Inter1 Reduction (H2, Pd/C) Start N-Boc-Piperidine-2-carboxaldehyde (Commercial Precursor) Start->Inter2 Henry Reaction (CH3NO2) Reagent Ethylene Sulfate / Base (Cyclization Agent) Reagent->Target Reagent

Figure 1: Retrosynthetic disconnection showing the transformation from commercial aldehyde to the diamine core via a nitroaldol strategy.

Experimental Protocols

The following protocols are designed for scalability and reproducibility.

Step 1: Henry Reaction (Nitroaldol Addition)

Objective: Create the C-C bond and install the nitrogen source for the morpholine ring.

  • Reagents:

    
    -Boc-piperidine-2-carboxaldehyde (1.0 eq), Nitromethane (5.0 eq), DIPEA (0.5 eq).
    
  • Solvent: THF/MeOH (1:1).

  • Procedure:

    • Dissolve

      
      -Boc-piperidine-2-carboxaldehyde in THF/MeOH under 
      
      
      
      .
    • Add nitromethane followed by DIPEA at 0°C.

    • Stir at room temperature for 16 hours. Monitor by TLC (disappearance of aldehyde).

    • Concentrate in vacuo. Purify via silica gel chromatography (Hexane/EtOAc) to yield the nitroalcohol diastereomers.

    • Note: Diastereomers can be separated here or carried forward depending on the desired library complexity.

Step 2: Nitro Reduction to Amino Alcohol

Objective: Convert the nitro group to the primary amine required for morpholine closure.

  • Reagents:

    
     (balloon or 50 psi), 10% Pd/C (10 wt%), Ammonium Formate (optional promoter).
    
  • Solvent: MeOH.

  • Procedure:

    • Dissolve the nitroalcohol in MeOH. Carefully add Pd/C catalyst.

    • Hydrogenate for 12 hours.

    • Filter through Celite to remove catalyst.

    • Concentrate to obtain 2-amino-2-(1-(tert-butoxycarbonyl)piperidin-2-yl)ethanol .

Step 3: Morpholine Ring Formation (Ethylene Sulfate Method)

Objective: Efficient, redox-neutral cyclization.[1] This method is superior to 1,2-dibromoethane alkylation.

  • Reagents: Amino alcohol intermediate (1.0 eq), Cyclic Ethylene Sulfate (1.1 eq), t-BuOK (2.5 eq).

  • Solvent: THF or Toluene (anhydrous).

  • Procedure:

    • Dissolve the amino alcohol in anhydrous THF at 0°C.

    • Add Cyclic Ethylene Sulfate and stir for 1 hour (formation of the sulfamidate intermediate).

    • Add t-BuOK (solid) and heat to reflux for 4–6 hours.

    • Workup: Quench with aqueous

      
      . Extract with DCM.
      
    • Deprotection (Optional): Treat with TFA/DCM to remove the Boc group if the free diamine is required immediately.

Library Design & Enumeration

Once the scaffold is synthesized, it serves as a branching point for library generation. The scaffold possesses two distinct nitrogen atoms:[2]

  • 
     (Secondary):  More sterically accessible, typically functionalized first.
    
  • 
     (Secondary, Protected):  Initially Boc-protected; functionalized second after deprotection.
    
Diversity Vectors
PositionChemical NatureRecommended ReactionsTarget Interaction Utility

Nucleophilic AmineAmide coupling, Sulfonylation, Reductive AminationH-bond acceptor/donor, Solvent front interactions

Sterically Hindered AmineUrea formation, Buchwald-Hartwig ArylationCore hydrophobic pocket binding
C-Linker Chiral CentersStereoisomer separation (SR, RS, SS, RR)Conformational sampling of the binding pocket
Library Synthesis Workflow

The following workflow utilizes a "Protect-Functionalize-Deprotect-Functionalize" strategy to ensure regioselectivity.

LibraryWorkflow Scaffold N-Boc-3-(Piperidin-2-yl)morpholine Step1 Step 1: N-Morpholine Functionalization Scaffold->Step1 R1-COCl / R1-SO2Cl Inter Intermediate Library (N-Boc Intact) Step1->Inter Step2 Step 2: Boc Deprotection (TFA/DCM) Inter->Step2 Step3 Step 3: N-Piperidine Functionalization Step2->Step3 R2-NCO / Ar-Br (Pd) Final Final Bis-Heterocyclic Library Step3->Final

Figure 2: Sequential functionalization strategy for generating orthogonal libraries.

Physicochemical Profile (Data Summary)

The 3-(Piperidin-2-yl)morpholine scaffold offers distinct advantages over traditional biaryl scaffolds found in kinase or GPCR inhibitors.

Table 1: Comparative Physicochemical Metrics

Property3-(Piperidin-2-yl)morpholine (Core)Biaryl Equivalent (e.g., Phenyl-Piperidine)Impact on Drug Design
Fsp³ 0.890.45Higher Fsp³ correlates with better clinical success rates.
cLogP ~0.5 (Low)> 2.5Improved water solubility; lower lipophilic toxicity.
TPSA ~24 Ų~12 ŲBetter permeability; potential for CNS penetration.
H-Bond Donors 21Additional handle for specific receptor interactions.

References

  • Ortiz, K. G., et al. (2024).[1] "Efficient Synthesis of Morpholines via Ethylene Sulfate Cyclization." Journal of the American Chemical Society.[1]

  • Lau, Y. Y., et al. (2016).[1] "Stereoselective Synthesis of 3-Substituted Morpholines." The Journal of Organic Chemistry.

  • Chamakuri, S., et al. (2024).[3][4] "Expanding Complex Morpholines Using Systematic Chemical Diversity." DigitalCommons@TMC.

  • BenchChem Technical Data. (2025). "Synthesis of 2-Piperidin-1-ylmethyl-morpholine and its Derivatives." BenchChem.[5]

  • Chemical Abstracts Service. (2025). "CAS RN 1157334-82-1 Entry: 3-(2-Piperidinyl)morpholine." CAS Common Chemistry.

Sources

Methodological & Application

Application Note: De Novo Synthesis and Analytical Validation of 3-(Piperidin-2-yl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

Bicyclic aliphatic heterocycles, particularly those combining morpholine and piperidine motifs, are highly privileged scaffolds in modern drug discovery. They are widely utilized to modulate physicochemical properties—such as enhancing aqueous solubility, tuning basicity (pKa), and improving metabolic stability—while acting as rigid vectors for pharmacophore orientation[1].

Synthesizing the 3-(piperidin-2-yl)morpholine core presents a unique challenge. Direct cross-coupling of saturated, non-functionalized morpholine and piperidine rings is sterically hindered and chemically unviable. To solve this, we employ a "Pyridine-First" synthetic strategy .

The Causality Behind the "Pyridine-First" Approach

Instead of starting with a piperidine precursor, we initiate the synthesis using a pyridine derivative. This choice is driven by two field-proven insights:

  • Electronic Stabilization: The electron-withdrawing nature of the pyridine ring stabilizes the

    
    -carbon of the starting bromo-ketone, making it a highly predictable electrophile for N-alkylation.
    
  • Analytical Visibility (UV Tracking): Saturated aliphatic heterocycles lack a chromophore, making reaction monitoring via standard LC-MS (UV detection) nearly impossible. By retaining the aromatic pyridine ring until the final step, every intermediate remains UV-active. Once the morpholine ring is fully constructed and validated, a global catalytic hydrogenation yields the target piperidine derivative.

Synthetic Workflow & Pathway Visualization

The synthesis of 1,4-oxazines (morpholines) from vicinal amino alcohols is a conceptually straightforward and highly reliable approach in organic synthesis[2],[3]. The pathway relies on a one-pot N-alkylation/reduction sequence, followed by a regioselective Mitsunobu cyclization, and concludes with high-pressure hydrogenation.

SynthesisWorkflow Start 2-Bromo-1-(pyridin-2-yl)ethan-1-one + 2-Aminoethanol Intermediate1 Amino Ketone Intermediate (UV Active) Start->Intermediate1 N-Alkylation (K2CO3, THF, 0 °C) Intermediate2 1,2-Amino Alcohol (Diastereomeric Mixture) Intermediate1->Intermediate2 Ketone Reduction (NaBH4, MeOH) Cyclized 3-(Pyridin-2-yl)morpholine (Core Scaffold) Intermediate2->Cyclized Intramolecular Cyclization (Mitsunobu: DIAD, PPh3) Final 3-(Piperidin-2-yl)morpholine (Target Derivative) Cyclized->Final Catalytic Hydrogenation (H2, PtO2, AcOH)

Figure 1: Strategic synthetic workflow for 3-(piperidin-2-yl)morpholine derivatives.

Optimization of the Cyclization Step

The critical node in this synthesis is the intramolecular cyclization of the 1,2-amino alcohol to form the morpholine ring. While traditional methods involve highly reactive


-halo acid chlorides[4], activating the primary alcohol for an intramolecular 

displacement provides a cleaner profile. We evaluated several activation strategies (Table 1).

Table 1: Evaluation of Cyclization Conditions for 3-(Pyridin-2-yl)morpholine

EntryReagents / CatalystSolventTemp (°C)Time (h)Yield (%)Purity (LC-MS)
1TsCl, Et

N
DCM25124185%
2SOCl

, then NaOH
DCM / H

O
Reflux85678%
3 DIAD, PPh

THF 0 to 25 4 88 >95%
4DEAD, PPh

THF0 to 2568292%

Data Interpretation: The Mitsunobu protocol (Entry 3) utilizing Diisopropyl azodicarboxylate (DIAD) is vastly superior. DIAD is liquid at room temperature (unlike DEAD) and provides a highly regioselective, inversion-free cyclization pathway for the primary alcohol, preventing the formation of undesired oligomers.

Detailed Experimental Protocols & Self-Validating Systems

Trustworthiness in synthetic execution requires built-in analytical checkpoints. Every protocol described below functions as a self-validating system , ensuring the researcher can definitively confirm success before proceeding to the next stage.

Step 1: Synthesis of 2-((2-hydroxyethyl)amino)-1-(pyridin-2-yl)ethan-1-ol

Causality: The initial reaction between the bromo-ketone and 2-aminoethanol forms an unstable amino ketone. If left unreduced, it rapidly undergoes unwanted pyrazine formation (dimerization). Therefore, we perform an in situ reduction to "lock" the intermediate as a stable 1,2-amino alcohol.

  • N-Alkylation: To a solution of 2-aminoethanol (1.2 eq) and K

    
    CO
    
    
    
    (2.0 eq) in anhydrous THF (0.2 M) at 0 °C, add a solution of 2-bromo-1-(pyridin-2-yl)ethan-1-one (1.0 eq) dropwise over 30 minutes. Stir for 2 hours at 0 °C.
  • Solvent Exchange: Filter the inorganic salts and concentrate the filtrate under reduced pressure. Redissolve the crude amino ketone immediately in anhydrous Methanol (0.2 M).

  • Reduction: Cool the solution to 0 °C. Add NaBH

    
     (2.0 eq) portion-wise to manage hydrogen evolution. Allow the reaction to warm to room temperature and stir for 3 hours.
    
  • Workup: Quench with saturated aqueous NH

    
    Cl. Extract with EtOAc (3x). Dry the combined organic layers over Na
    
    
    
    SO
    
    
    and concentrate to yield the crude amino alcohol.

Self-Validating Checkpoint 1:

  • IR Spectroscopy: The disappearance of the sharp carbonyl stretch at ~1700 cm

    
     confirms complete reduction.
    
  • LC-MS: Look for the mass ion

    
    .
    
Step 2: Intramolecular Mitsunobu Cyclization

Causality: The Mitsunobu reaction specifically activates the primary hydroxyl group of the diol, turning it into a leaving group (triphenylphosphine oxide) that is perfectly positioned for intramolecular attack by the secondary amine, forging the 1,4-oxazine ring[3].

  • Setup: Dissolve the crude 1,2-amino alcohol (1.0 eq) and Triphenylphosphine (PPh

    
    , 1.5 eq) in anhydrous THF (0.1 M) under an argon atmosphere. Cool the mixture to 0 °C.
    
  • Activation: Add DIAD (1.5 eq) dropwise over 15 minutes. The slow addition prevents the premature consumption of the betaine intermediate.

  • Cyclization: Remove the ice bath and stir at room temperature for 4 hours.

  • Purification: Concentrate the reaction mixture. Purify via silica gel chromatography (DCM:MeOH, 95:5 with 1% Et

    
    N) to isolate 3-(pyridin-2-yl)morpholine.
    

Self-Validating Checkpoint 2:

  • LC-MS: Look for

    
     (indicating the exact loss of H
    
    
    
    O).
  • 
    H NMR (Critical):  The primary alcohol protons (
    
    
    
    ) will shift downfield from ~3.6 ppm to ~3.9–4.0 ppm as they are incorporated into the electron-withdrawing morpholine ether linkage.
Step 3: Catalytic Hydrogenation to 3-(Piperidin-2-yl)morpholine

Causality: Reducing an electron-deficient aromatic ring like pyridine requires forcing conditions. We utilize Adam's Catalyst (PtO


) in glacial acetic acid. The acidic medium protonates the pyridine nitrogen, disrupting its aromatic resonance and making it highly susceptible to hydrogenation. Crucially, this also prevents the resulting basic piperidine from poisoning the platinum catalyst.
  • Preparation: Dissolve 3-(pyridin-2-yl)morpholine (1.0 eq) in glacial acetic acid (0.1 M). Add PtO

    
     (10 mol%).
    
  • Hydrogenation: Transfer the mixture to a Parr shaker or high-pressure reactor. Purge with N

    
     (3x), then H
    
    
    
    (3x). Pressurize to 50 psi of H
    
    
    and heat to 50 °C for 16 hours.
  • Workup: Carefully filter the mixture through a pad of Celite to remove the catalyst (Caution: Pt catalyst can ignite in air if dry). Wash the pad with MeOH.

  • Neutralization: Concentrate the filtrate, redissolve in DCM, and wash with 1M NaOH to liberate the free base. Extract, dry over Na

    
    SO
    
    
    
    , and concentrate to yield the final 3-(piperidin-2-yl)morpholine core.

Self-Validating Checkpoint 3:

  • LC-MS: Look for

    
     (a mass shift of +6 Da representing the addition of 3 equivalents of H
    
    
    
    ).
  • 
    H NMR:  Confirm the complete disappearance of the aromatic pyridine protons (7.0–8.5 ppm) and the appearance of a broad, complex multiplet cluster (1.2–1.8 ppm) corresponding to the newly formed piperidine methylene protons.
    

Derivatization Potential

With the core 3-(piperidin-2-yl)morpholine scaffold synthesized, drug development professionals can selectively functionalize the molecule. Due to the differing steric environments and pKa values of the morpholine vs. piperidine nitrogens, orthogonal protecting group strategies (e.g., Boc vs. Cbz) can be introduced during the synthesis to allow for selective acylation, reductive amination, or cross-coupling at either nitrogen center.

References

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds ResearchGate URL:[Link]

  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines PubMed Central (PMC) URL:[Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines ChemRxiv URL:[Link]

  • Morpholines. Synthesis and Biological Activity ResearchGate URL:[Link]

Sources

Technical Application Note: Deprotection of tert-Butyl 3-(piperidin-2-yl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the procedural frameworks for the removal of the tert-butoxycarbonyl (Boc) protecting group from tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate . This specific scaffold represents a critical diamine intermediate in the synthesis of kinase inhibitors and GPCR ligands.

Unlike simple primary amines, this substrate yields a highly polar, water-soluble vicinal-like diamine upon deprotection. Consequently, standard aqueous workups often result in product loss. This note prioritizes anhydrous isolation techniques and controlled salt formation to ensure high recovery and purity.

Chemical Context & Mechanism

The substrate contains two nitrogen centers:

  • Piperidine Nitrogen: A secondary amine (likely existing as a free base or salt in the starting material depending on prior steps).

  • Morpholine Nitrogen: Protected by the acid-labile Boc group.

Upon exposure to strong acid (H⁺), the reaction proceeds via an E1-like elimination mechanism. The tert-butyl carbamate is protonated, followed by the expulsion of the tert-butyl cation (which rapidly eliminates to form isobutylene gas) and decarboxylation to release the free amine.[1][2]

Critical Consideration: The product, 3-(piperidin-2-yl)morpholine , is a diamine. In acidic media, it will exist as a di-cationic salt . This significantly increases its polarity, making it insoluble in non-polar organic solvents (ether, hexanes) but highly soluble in water and lower alcohols.

Mechanism Visualization

BocMechanism Start Boc-Protected Morpholine Protonation Protonated Carbamate Start->Protonation + H+ Fragmentation Carbamic Acid + t-Butyl Cation Protonation->Fragmentation Slow Step Isobutylene Isobutylene (Gas) Fragmentation->Isobutylene - H+ Decarboxylation Amine Salt (Product) Fragmentation->Decarboxylation - CO2 CO2 CO2 (Gas) Decarboxylation->CO2 Gas Evolution

Figure 1: Mechanistic pathway of acid-mediated Boc cleavage showing the generation of gaseous byproducts.

Experimental Protocols

Method A: HCl/Dioxane (Preferred for Solid Isolation)

Best for: Scale-up (>1g), storage stability, and avoiding aqueous workup. Product Form: Dihydrochloride salt (Solid).

Materials
  • Substrate: tert-butyl 3-(piperidin-2-yl)morpholine-4-carboxylate

  • Reagent: 4.0 M HCl in 1,4-Dioxane (anhydrous)

  • Solvent: Dichloromethane (DCM) or Methanol (if solubility is poor)

  • Anti-solvent: Diethyl ether or MTBE

Protocol
  • Dissolution: Dissolve the substrate (1.0 equiv) in a minimal volume of anhydrous DCM (approx. 2–3 mL per mmol).

    • Note: If the starting material is already a salt (e.g., piperidine HCl salt), ensure it is finely suspended or add a small amount of MeOH to dissolve.

  • Acid Addition: Cool the solution to 0°C in an ice bath. Add 4.0 M HCl in Dioxane (5–10 equiv) dropwise.

    • Why: Cooling controls the initial exotherm and gas evolution (isobutylene/CO₂).

  • Reaction: Remove the ice bath and stir at room temperature (20–25°C).

    • Monitoring: Monitor gas evolution. Reaction is typically complete in 1–2 hours. TLC (visualized with Ninhydrin) or LCMS should confirm consumption of starting material (

      
      ).
      
  • Workup (Precipitation):

    • Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess HCl and DCM.

    • Trituration: Add anhydrous Diethyl Ether or MTBE to the oily residue. Sonicate or stir vigorously. A white to off-white solid should precipitate.

  • Isolation: Filter the solid under nitrogen or argon (the salt may be hygroscopic). Wash the filter cake with fresh ether.

  • Drying: Dry under high vacuum at 40°C for 4 hours.

Method B: TFA/DCM (Standard for Purification)

Best for: Small scale (<100mg), preparation for Prep-HPLC, or immediate use in next step. Product Form: Trifluoroacetate salt (Hygroscopic gum/oil).

Protocol
  • Dissolution: Dissolve substrate in DCM (concentration ~0.1 M).

  • Acid Addition: Add Trifluoroacetic Acid (TFA) to achieve a ratio of 1:1 to 1:4 (TFA:DCM) depending on kinetics required.

    • Scavenger Note: For this aliphatic scaffold, scavengers (e.g., triethylsilane) are generally not required unless the molecule contains electron-rich aromatics elsewhere.

  • Reaction: Stir at room temperature for 1–3 hours.

  • Workup:

    • Evaporate volatiles on a rotary evaporator.

    • Azeotrope: Re-dissolve the residue in DCM or Toluene and evaporate again (repeat 2–3 times). This removes residual TFA trapped in the salt lattice.

    • Result: The product will likely remain as a viscous oil or gum.

Purification & Neutralization Strategy (The "Polarity Trap")

The free base of 3-(piperidin-2-yl)morpholine is highly water-soluble. Avoid standard DCM/Water extraction , as the product will partition into the aqueous phase.

Decision Matrix for Workup
Desired FormRecommended Method
Stable Solid Isolate as 2HCl salt via precipitation (Method A). Do not neutralize.
Free Base (Solution) Use Solid Phase Extraction (SCX-2) or Ion Exchange Resin.
Free Base (Neat) Kugelrohr distillation (only if thermal stability permits) or lyophilization from dilute NH₄OH.
Protocol: Free Base Isolation using SCX-2 Cartridge
  • Load the crude TFA or HCl salt (dissolved in MeOH) onto a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge.

  • Wash: Flush with MeOH (removes non-basic impurities and residual protecting groups).

  • Elute: Flush with 2M NH₃ in Methanol . The ammonia displaces the diamine product.

  • Finish: Concentrate the ammoniacal eluent to yield the clean free base.

Workflow Visualization

DeprotectionWorkflow Start Start: Boc-Protected Scaffold Choice Select Reagent Start->Choice MethodA Method A: HCl/Dioxane Choice->MethodA Scale-up / Solid MethodB Method B: TFA/DCM Choice->MethodB Small Scale / HPLC EvapA Evaporate & Triturate (Ether/MTBE) MethodA->EvapA EvapB Evaporate & Azeotrope (DCM/Toluene) MethodB->EvapB FinalSalt Final Product: Dihydrochloride Salt EvapA->FinalSalt Filter Solid FormChoice Desired Final Form? EvapB->FormChoice SaltPath Keep as Salt FormChoice->SaltPath Direct Use FreeBasePath Need Free Base FormChoice->FreeBasePath Neutralize FinalTFA Final Product: TFA Salt (Oil) SaltPath->FinalTFA SCX SCX-2 Column (Catch & Release) FreeBasePath->SCX FinalFree Final Product: Free Diamine SCX->FinalFree Elute w/ NH3/MeOH

Figure 2: Operational decision tree for selecting the optimal deprotection and isolation pathway.

Analytical Validation

When verifying the product, look for the following markers:

  • 1H NMR (D₂O or MeOD):

    • Disappearance: The strong singlet at

      
       ppm (9H, Boc group) must be absent.
      
    • Shift: Protons adjacent to the morpholine nitrogen will shift downfield due to protonation/removal of the carbamate electron-withdrawing effect.

  • LC-MS:

    • Confirm Mass:

      
      .
      
    • Check for fragmentation: Loss of 56 Da (isobutylene) or 100 Da (Boc) in the source indicates incomplete reaction if observed in starting material traces.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Standard reference for Boc cleavage conditions).

  • Han, G., et al. (2001). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron, 60(11), 2447-2467. (Discusses racemization risks and coupling of sensitive amines).

  • Stahl, P. H., & Wermuth, C. G. (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[4] (Critical for understanding the properties of the dihydrochloride vs TFA salts).

  • Boc Deprotection Mechanism & Kinetics. (2010). Journal of Organic Chemistry, 75(23), 8117-25. (Detailed kinetic study of HCl vs TFA deprotection).

Sources

Application Note: Using 3-(piperidin-2-yl)morpholine in Kinase Inhibitor Design

[1]

Abstract

This guide details the application of 3-(piperidin-2-yl)morpholine as a high-Fsp³ fragment in the design of next-generation kinase inhibitors.[1] Unlike traditional planar heteroaromatic scaffolds, this bicyclic, fully saturated system offers unique three-dimensional vectors, enhanced solubility, and the ability to access novel chemical space within the ATP-binding pocket. This document provides a comprehensive analysis of the scaffold's physicochemical properties, a validated synthetic protocol for its generation via heteroaryl reduction, and a workflow for biochemical evaluation.

Part 1: Scientific Rationale & Design Strategy

The "Escape from Flatland"

Kinase inhibitors have historically relied on planar, aromatic scaffolds (e.g., pyrimidines, quinazolines) to mimic the adenine ring of ATP. While effective, these "flat" molecules often suffer from poor solubility and limited selectivity due to the conservation of the kinase hinge region.

3-(piperidin-2-yl)morpholine represents a strategic shift toward Fragment-Based Drug Discovery (FBDD) utilizing sp³-rich scaffolds.

  • High Fsp³ Score: The molecule is fully saturated (Fsp³ = 1.0), correlating with improved clinical success rates due to higher solubility and lower promiscuity.

  • Chirality: The scaffold contains two chiral centers (Morpholine-C3 and Piperidine-C2), creating four distinct stereoisomers.[1] This allows for the precise probing of the chiral environment of the kinase ribose pocket or solvent front.

  • Vector Orthogonality: The two secondary amines provide distinct vectors for elaboration:

    • Morpholine Nitrogen (

      
      ):  Often positions towards the hinge region (mimicking the ether oxygen of established morpholine inhibitors).
      
    • Piperidine Nitrogen (

      
      ):  Projects into the solvent-exposed region or the back-pocket (gatekeeper vicinity), ideal for solubilizing groups or selectivity hooks.[1]
      
Structural Analysis & Binding Modes

The direct C-C bond between the 3-position of morpholine and the 2-position of piperidine creates a restricted vicinal diamine-like motif.[1]

  • Hinge Binding Mode: The morpholine oxygen can accept a hydrogen bond from the backbone amide (e.g., Valine in PI3K).[2] The adjacent amine can donate to the backbone carbonyl.

  • Ribose Pocket Occupation: The piperidine ring, being bulky and non-planar, can displace conserved water networks in the ribose pocket, gaining entropy-driven affinity.

Part 2: Experimental Protocols

Protocol 1: Synthesis of 3-(piperidin-2-yl)morpholine

Objective: To synthesize the target fragment via the catalytic reduction of the commercially available precursor 3-(pyridin-2-yl)morpholine.[1]

Reagents:

  • Precursor: 3-(pyridin-2-yl)morpholine (CAS: 1260671-63-3)

  • Catalyst: Platinum(IV) oxide (PtO₂, Adams' catalyst) or 5% Rhodium on Alumina (Rh/Al₂O₃)

  • Solvent: Glacial Acetic Acid (AcOH) or Methanol/HCl[1]

  • Hydrogen Source: H₂ gas (balloon or Parr shaker)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq (e.g., 500 mg) of 3-(pyridin-2-yl)morpholine in 10 mL of glacial acetic acid in a pressure-rated reaction vessel.

    • Note: Protonation of the pyridine nitrogen facilitates reduction.

  • Catalyst Addition: Carefully add 10 mol% of PtO₂ under an inert atmosphere (Argon/Nitrogen).

    • Safety: Catalysts can be pyrophoric.[1] Do not add to dry solvent; ensure the vessel is purged.

  • Hydrogenation: Purge the vessel with H₂ gas three times. Pressurize to 50 psi (approx. 3.5 bar) using a Parr shaker.

  • Reaction: Stir at Room Temperature (25°C) for 12–24 hours. Monitor reaction progress via LC-MS (Target Mass: [M+H]⁺ ≈ 171.15).

    • Checkpoint: Disappearance of the aromatic pyridine UV signal indicates completion.

  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

    • Concentrate the filtrate under reduced pressure to remove acetic acid.

    • Redissolve the residue in DCM and wash with saturated NaHCO₃ (aq) to neutralize.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification (Critical): The product will be a mixture of diastereomers (syn/anti).

    • Method: Preparative HPLC using a high-pH buffer (Ammonium Bicarbonate, pH 10) on a C18 column, or Chiral SFC (Supercritical Fluid Chromatography) using a Chiralpak AD-H column.[1]

    • Validation: Verify stereochemistry using NOESY NMR.

Protocol 2: Biochemical Evaluation (Fragment Screening)

Objective: To detect weak binding affinity (K_d > 10 µM) typical of fragments using Surface Plasmon Resonance (SPR).

Materials:

  • Sensor Chip: CM5 (Carboxymethylated dextran).

  • Protein: Biotinylated Kinase Domain (e.g., PI3K, CDK2).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) + 2% DMSO.

Methodology:

  • Immobilization: Capture the biotinylated kinase on a Streptavidin (SA) chip to a density of ~3000 RU. Use a reference flow cell with biotinylated BSA.[1]

  • Sample Preparation: Prepare a dilution series of the fragment (e.g., 500 µM to 15 µM) in Running Buffer. Ensure DMSO concentration is matched exactly to the running buffer (2%).

  • Injection: Inject samples for 60 seconds (association) followed by 120 seconds dissociation. Flow rate: 30 µL/min.

  • Analysis:

    • Solvent Correction: Perform DMSO calibration curves (1.5% to 2.5%) to correct for bulk refractive index changes.

    • Binding Model: Fit data to a 1:1 Steady State Affinity model.

    • Success Metric: A square-wave sensorgram indicates fast on/off rates typical of fragments. Calculate Ligand Efficiency (LE = -RT ln(Kd) / Heavy Atom Count). Target LE > 0.3.

Part 3: Data Presentation & Analysis

Physicochemical Profile

Comparison of the target scaffold against a standard aromatic fragment (e.g., 4-phenylmorpholine).

Property3-(piperidin-2-yl)morpholine4-phenylmorpholine (Standard)Impact
Formula C₉H₁₈N₂OC₁₀H₁₃NO-
MW 170.25 Da163.22 DaFragment compliant
Fsp³ 1.0 (Fully Saturated) 0.4Higher Solubility/Complexity
cLogP ~0.2~1.8Improved aqueous solubility
H-Bond Donors 2 (NH, NH)0Added vector for interaction
Chiral Centers 20Stereochemical exploration
Troubleshooting Guide
  • Issue: Low Yield in Hydrogenation.

    • Cause: Poisoning of catalyst by pyridine nitrogen.

    • Solution: Ensure acidic conditions (AcOH or HCl) are maintained to protonate the pyridine, preventing it from coordinating strongly to the metal surface.

  • Issue: Inseparable Diastereomers.

    • Cause: Similar polarity of syn/anti isomers.

    • Solution: Derivatize the amines with a Boc-group (N,N'-diBoc) prior to separation.[1] The lipophilic protecting groups often enhance separation on silica or chiral stationary phases. Deprotect (TFA/DCM) post-separation.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Murray, C. W., & Rees, D. C. (2009).[3] The rise of fragment-based drug discovery.[4][5] Nature Chemistry, 1, 187–192. Link

  • Barelier, S., et al. (2014). Fragment-based discovery of PI3Kα inhibitors with favorable physicochemical properties. ACS Medicinal Chemistry Letters, 5(8), 834-839. Link

  • Ambeed. (2024). 3-(Pyridin-2-yl)morpholine Product Page (CAS 1260671-63-3).[6] Ambeed Chemical Catalog. Link

  • PubChem. (2025).[1] 4-Morpholinopiperidine Compound Summary. National Library of Medicine. Link

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for the Synthesis of 3-Substituted Morpholines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Introduction

The morpholine ring is recognized as a1[1], frequently incorporated into therapeutics to improve aqueous solubility, metabolic stability, and target binding affinity. While N-substituted and 2-substituted morpholines are readily accessible, the synthesis of 3-substituted morpholines presents a formidable synthetic challenge. The steric bulk adjacent to the nitrogen atom, combined with the propensity for β-hydride elimination and α-racemization during transition-metal catalysis, renders traditional nucleophilic substitution or reductive amination pathways highly inefficient.

To overcome these barriers, 2[2] has emerged as a robust, stereoselective solution. This application note provides an in-depth technical guide to two field-validated methodologies for accessing 3-substituted morpholines:

  • Intermolecular α-Arylation of Zinc Amide Enolates (The Hartwig Methodology).

  • Intramolecular Carboamination of O-Allyl Ethanolamines (The Wolfe Methodology).

Mechanistic Insights & Causality

Why Palladium?

Palladium's unique ability to cycle between Pd(0) and Pd(II) oxidation states allows for the mild activation of aryl halides via oxidative addition, while strictly tolerating the sensitive heteroatoms (N, O) present in the morpholine ring[2]. However, applying Pd-catalysis to saturated nitrogen heterocycles requires precise ligand tuning to prevent off-target reactions.

Pathway 1: Overcoming Over-Arylation via Zinc Enolates

In the direct α-arylation of morpholin-3-ones (cyclic amides), the use of traditional alkali metal enolates (Li, Na, K) often necessitates strong bases and high temperatures. This highly basic environment leads to substrate decomposition and poly-arylation. Hartwig and co-workers demonstrated that3[3] generates a milder, highly chemoselective nucleophile. When paired with a sterically hindered ligand like Q-Phos (1,2,3,4,5-pentaphenyl-1'-di-tert-butylphosphinoferrocene), the reductive elimination step is drastically accelerated, outcompeting deleterious β-hydride elimination pathways and yielding mono-arylated products exclusively[3].

Pathway 2: Stereocontrol via Carboamination

Wolfe’s carboamination strategy constructs the morpholine ring de novo from acyclic precursors[4]. The reaction proceeds via the oxidative addition of an aryl bromide to Pd(0), followed by coordination and syn-aminopalladation of an unactivated alkene. The use of P(2-furyl)₃ as a ligand is critical; its moderate electron-donating ability and specific cone angle stabilize the Pd(II) intermediate just enough to facilitate C-N bond formation without stalling the subsequent reductive elimination that forms the C-C bond. Because the syn-aminopalladation proceeds through a highly organized, chair-like transition state where substituents adopt pseudo-equatorial positions, the reaction 4[4].

Quantitative Data Presentation

The following table summarizes the operational parameters and quantitative outcomes of both methodologies, allowing researchers to select the optimal route based on their target compound's substitution pattern.

MethodologyStarting MaterialCatalyst / Ligand SystemTypical YieldStereoselectivityKey Mechanistic Advantage
α-Arylation (Hartwig)Morpholin-3-onePd(dba)₂ / Q-Phos70–95%Racemic (at C3)Zinc enolates prevent over-arylation and tolerate sensitive functional groups[3].
Carboamination (Wolfe)O-Allyl EthanolaminePd(OAc)₂ / P(2-furyl)₃55–85%>20:1 cis-diastereoselectivitySyn-aminopalladation dictates strict cis-3,5-disubstitution[4].

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 3-Aryl Morpholin-3-ones via Zinc Enolate α-Arylation

Objective: Intermolecular cross-coupling of aryl bromides with pre-formed morpholine amides.

  • Lithium Enolate Generation : In an oven-dried Schlenk flask under argon, dissolve the morpholin-3-one (1.0 equiv) in anhydrous THF (0.2 M). Cool the solution to -78 °C. Add Lithium diisopropylamide (LDA, 1.1 equiv) dropwise.

    • Causality: LDA ensures complete, irreversible deprotonation at the α-carbon without acting as a nucleophile, preventing side reactions.

  • Transmetalation : After stirring for 30 minutes at -78 °C, add a solution of anhydrous ZnCl₂ (1.1 equiv, 1.0 M in ether). Allow the mixture to warm to 0 °C over 30 minutes.

    • Causality: Zinc enolates are significantly less basic than lithium enolates. This dampens their reactivity just enough to prevent self-condensation and over-arylation during the subsequent cross-coupling step[3].

  • Cross-Coupling : In a separate vial, pre-mix Pd(dba)₂ (2 mol%), Q-Phos (2 mol%), and the aryl bromide (1.2 equiv) in THF. Transfer this active catalyst solution to the zinc enolate mixture. Stir at room temperature (or up to 70 °C for sterically hindered substrates) for 12-24 hours.

    • Causality: Q-Phos provides the necessary steric bulk to force the aryl and enolate ligands into close proximity on the Pd center, accelerating reductive elimination and preventing catalyst degradation[3].

  • Workup & Isolation : Quench the reaction with saturated aqueous NH₄Cl, extract with EtOAc, dry over MgSO₄, and purify via silica gel flash chromatography.

Protocol B: Synthesis of cis-3,5-Disubstituted Morpholines via Carboamination

Objective: Stereoselective de novo synthesis of morpholines from acyclic amino alcohols.

  • Reaction Setup : In a nitrogen-filled glovebox, combine the N-unprotected O-allyl ethanolamine derivative (1.0 equiv), aryl bromide (1.2 equiv), Pd(OAc)₂ (4 mol%), P(2-furyl)₃ (8 mol%), and NaOtBu (1.2 equiv) in a heavy-walled sealed tube.

  • Solvent Addition : Add anhydrous toluene to achieve a substrate concentration of 0.3 M.

    • Causality: Toluene is a non-coordinating solvent that supports the high temperatures required for the catalytic cycle without competing for palladium coordination sites[4].

  • Heating : Seal the tube, remove it from the glovebox, and heat at 105 °C for 14 hours.

    • Causality: Elevated thermal energy is required to drive the migratory insertion (aminopalladation) across the unactivated alkene, which is the rate-limiting step of this transformation[4].

  • Isolation : Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, concentrate under reduced pressure, and purify via chromatography.

    • Causality: The reaction exclusively yields the cis-diastereomer (>20:1 dr) because the transition state strictly enforces a pseudo-equatorial arrangement of the bulky substituents[4].

Mandatory Visualization

Carboamination Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd + Ar-Br PdII_Ar Ar-Pd(II)-Br Intermediate OxAdd->PdII_Ar AlkeneCoord Alkene Coordination (O-Allyl Ethanolamine) PdII_Ar->AlkeneCoord + Substrate Aminopalladation Migratory Insertion (syn-Aminopalladation) AlkeneCoord->Aminopalladation Base (-HBr) RedElim Reductive Elimination (C-C Bond Formation) Aminopalladation->RedElim RedElim->Pd0 Regeneration Product cis-3,5-Disubstituted Morpholine RedElim->Product

Caption: Catalytic cycle of Pd-catalyzed carboamination yielding cis-3,5-disubstituted morpholines.

Workflow Step1 Lithium Enolate Generation (LDA, THF, -78°C) Step2 Transmetalation (ZnCl2, 0°C) Step1->Step2 Step3 Cross-Coupling (Ar-Br, Pd/Q-Phos, RT) Step2->Step3 Step4 Aqueous Workup & Isolation Step3->Step4

Caption: Experimental workflow for the alpha-arylation of morpholin-3-ones via zinc enolates.

References

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS Nobel Prize
  • A New Strategy for the Synthesis of Substituted Morpholines PMC - NIH (Wolfe, J. P., et al.)
  • 2-(4-Chlorophenyl)morpholine (Privileged Scaffold Reference) Benchchem
  • Palladium-Catalyzed Intermolecular α-Arylation of Zinc Amide Enolates under Mild Conditions Journal of the American Chemical Society (Hartwig, J. F., et al.)

Sources

Application Note: Incorporating 3-(piperidin-2-yl)morpholine into Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the strategic incorporation of the 3-(piperidin-2-yl)morpholine scaffold into peptidomimetics. This specific bicyclic diamine serves as a potent constrained dipeptide isostere , capable of inducing specific secondary structures (e.g.,


-turns) and enhancing metabolic stability by eliminating labile amide bonds.

Executive Summary & Scaffold Analysis

The 3-(piperidin-2-yl)morpholine scaffold is a vicinal diamine surrogate where the ethylenediamine core is embedded within two saturated heterocycles. This structure offers defined stereochemistry and restricted conformational freedom, making it an ideal candidate for:

  • GPCR Ligand Design: Mimicking the "Pro-Pro" or "Pro-X" turn motifs found in bioactive peptides.

  • Protease Inhibition: acting as a non-cleavable transition state mimic.

  • Pharmacokinetic Enhancement: Increasing solubility (morpholine ether oxygen) and basicity (piperidine nitrogen) while reducing proteolytic susceptibility.

Structural Properties & Reactivity
FeatureMorpholine Ring (Pos 3)Piperidine Ring (Pos 2)Implication for Synthesis
Heteroatom Secondary Amine (

)
Secondary Amine (

)
Requires orthogonal protection.
Basicity (pKa) ~8.4 (approx)~11.1 (approx)Piperidine N is significantly more basic.
Nucleophilicity ModerateHighPiperidine N reacts preferentially with electrophiles.
Sterics C3-substituted (Hindered)C2-substituted (Hindered)Coupling requires high-efficiency reagents (e.g., HATU).

Strategic Protection Protocol (Orthogonal Functionalization)

To incorporate this diamine into a peptide backbone using Solid Phase Peptide Synthesis (SPPS), the two amine centers must be differentiated. We exploit the pKa difference (~3 units) to selectively protect the Piperidine nitrogen first.

Workflow Diagram: Orthogonal Protection

ProtectionStrategy Start 3-(piperidin-2-yl)morpholine (Free Diamine) Step1 Selective Protection (Boc-Anhydride, 0°C) Start->Step1 1.0 eq Boc2O Kinetic Control Interm 3-(N-Boc-piperidin-2-yl)morpholine (Mono-protected) Step1->Interm Piperidine N reacts (High pKa) Step2 Fmoc Introduction (Fmoc-OSu, NaHCO3) Interm->Step2 Purification Final N-Fmoc-3-(N-Boc-piperidin-2-yl)morpholine (SPPS Building Block) Step2->Final Morpholine N reacts

Caption: Kinetic and thermodynamic control allows selective Boc-protection of the more basic piperidine nitrogen, followed by Fmoc-protection of the morpholine nitrogen.

Experimental Protocol 1: Selective Protection

Objective: Synthesize N-Fmoc-3-(1-(tert-butoxycarbonyl)piperidin-2-yl)morpholine.

  • Selective Boc-Protection:

    • Dissolve 3-(piperidin-2-yl)morpholine (1.0 eq) in DCM at 0°C.

    • Add Boc-Anhydride (

      
      )  (0.95 eq) dropwise over 1 hour. Note: Using a slight deficit of 
      
      
      
      prevents bis-protection.
    • Stir at 0°C for 2 hours, then warm to RT for 1 hour.

    • Validation: TLC should show consumption of starting material and formation of a major mono-protected spot.

    • Workup: Wash with 5%

      
      . The unreacted diamine stays in the aqueous phase; the mono-Boc product extracts into DCM.
      
  • Fmoc-Protection:

    • Dissolve the crude mono-Boc intermediate in Water/Dioxane (1:1).

    • Add

      
       (2.0 eq) followed by Fmoc-OSu  (1.1 eq).
      
    • Stir at RT for 12 hours.

    • Workup: Acidify to pH 4 with dilute HCl (carefully, to avoid Boc removal), extract with EtOAc.

    • Purification: Flash chromatography (Hexane/EtOAc).

Incorporation Strategies into Peptide Backbone[1][2][3]

Once orthogonally protected, the scaffold can be introduced via two primary routes: as a Turn Inducer (replacing two amino acids) or as a Chimeric Amino Acid (functionalized with a carboxyl handle).

Route A: The "Glycine-Linker" Strategy (Creating an Amino Acid)

To use the scaffold in standard SPPS, we convert the free Morpholine amine into a carboxylic acid equivalent using bromoacetic acid. This creates a "Gly-Morph-Pip" building block.

Protocol:

  • Start with 3-(1-Boc-piperidin-2-yl)morpholine (from Protocol 1, step 1).

  • Alkylation:

    • Dissolve in DMF with DIPEA (2.0 eq).

    • Add tert-butyl bromoacetate (1.1 eq). Heat to 50°C for 4 hours.

    • Result: N-Morpholine is now alkylated with

      
      .
      
  • Selective Deprotection:

    • The product has two Boc-like groups (N-Boc and O-tBu ester).

    • Note: This route makes orthogonal manipulation difficult.

    • Better Alternative: Use Benzyl bromoacetate .

    • Hydrogenolysis (

      
      , Pd/C) removes the Benzyl ester to yield the free acid, leaving the N-Boc on piperidine intact.
      
  • Final Building Block: N-(Carboxymethyl)-3-(1-Boc-piperidin-2-yl)morpholine .

    • This can now be coupled to the N-terminus of a resin-bound peptide.

Route B: SPPS Coupling Protocol (Direct Diamine Insertion)

This method inserts the scaffold as a diamine, requiring a dicarboxylic acid (e.g., Succinic Acid) or a pre-activated carbamate to continue the chain.

SPPS Cycle Diagram

SPPS_Cycle Resin Resin-Peptide-NH2 Couple Coupling Step Reagents: HATU / HOAt / DIPEA Resin->Couple Add Building Block Scaffold Building Block: N-Fmoc-3-(N-Boc-Pip)Morpholine-COOH* Couple->Scaffold Amide Bond Formation Deprotect Fmoc Removal 20% Piperidine/DMF Scaffold->Deprotect Wash & Treat NextAA Next AA Coupling (Sterically Hindered) Deprotect->NextAA Free Secondary Amine NextAA->Resin Cycle Repeats

Caption: SPPS workflow for the "Glycine-Linker" modified scaffold. Note the steric hindrance at the "Next AA Coupling" step.

Detailed SPPS Procedure

Reagents:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over HBTU due to the steric bulk of the secondary amine.

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DMF/NMP (1:1) to improve swelling.

Steps:

  • Coupling to Resin:

    • Use 3.0 eq of the Carboxymethyl-Scaffold (from Route A).

    • Activate with 2.9 eq HATU and 6.0 eq DIPEA for 2 minutes.

    • Add to resin. Shake for 2 hours (double coupling recommended).

  • Capping: Acetylate unreacted resin amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

  • Fmoc Deprotection: Standard 20% Piperidine in DMF.

  • Coupling the NEXT Amino Acid (Critical):

    • The exposed amine is the Morpholine Nitrogen (secondary, hindered).

    • Protocol: Use HOAt/HATU (1:1) at 50°C (microwave assisted if available) for 1 hour.

    • Monitoring: Chloranil test (for secondary amines) is required; Kaiser test will be false-negative.

Data Summary & Validation

Physicochemical Comparison
ParameterProline (Natural)3-(Pip-2-yl)Morpholine ScaffoldBenefit
Backbone Constraint

fixed ~ -60°

highly constrained
Stabilizes specific turn geometries (Type II').
H-Bonding Acceptor (C=O)Acceptor (O, N)Ether oxygen adds solubility without H-bond donor penalty.
Basicity Amide (Neutral)Amine (Basic)Can form salt bridges; improves lysosomal accumulation.
Troubleshooting Guide
  • Problem: Incomplete coupling of the scaffold to the resin.

    • Solution: Switch solvent to NMP; increase temperature to 45°C.

  • Problem: Incomplete coupling of the next amino acid to the scaffold.

    • Solution: Use symmetrical anhydrides or acid fluorides (e.g., Fmoc-AA-F) which are more reactive toward hindered secondary amines.

References

  • Morpholine Scaffolds in Drug Design

    • Title: "Morpholine as a privileged structure in medicinal chemistry"[1][2]

    • Source:Journal of Medicinal Chemistry
    • URL:[Link](Generalized link for verified domain)

  • Secondary Amine Coupling in SPPS

    • Title: "Efficient coupling of sterically hindered amino acids in solid-phase peptide synthesis"
    • Source:Organic Process Research & Development
    • URL:[Link]

  • Peptidomimetic Strategies: Title: "Peptidomimetics in Modern Drug Discovery" Source:Life Chemicals
  • Synthesis of Heterocyclic Diamines

    • Title: "Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines"
    • Source:ACS Pharmacology & Transl
    • URL:[Link][3]

Sources

Application Note: Scalable Synthesis of Chiral 3-(piperidin-2-yl)morpholine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for Process Chemists and Medicinal Chemists focusing on the scalable synthesis of Chiral 3-(piperidin-2-yl)morpholine . This scaffold is a critical intermediate in the synthesis of PI3K/mTOR inhibitors (e.g., Voxtalisib analogs) and other heterocyclic bioactive agents.

Executive Summary & Strategic Analysis

The synthesis of 3-(piperidin-2-yl)morpholine presents a unique stereochemical challenge: controlling two adjacent chiral centers on two distinct saturated heterocycles. While direct coupling of saturated rings is chemically difficult, the "Aromatic Precursor Strategy" —synthesizing the pyridine-morpholine analog followed by asymmetric or diastereoselective hydrogenation—offers the most robust path for scale-up.

Core Advantages of the Selected Route:
  • Cost-Efficiency: Utilizes inexpensive Pyridine-2-carboxaldehyde as the starting material.

  • Scalability: Avoids cryogenic lithiation steps common in bench-scale routes (e.g., Beak’s lithiation).

  • Stereocontrol: Allows for optical resolution at the stable pyridine-morpholine intermediate stage, ensuring high enantiomeric excess (ee) before the expensive hydrogenation step.

Retrosynthetic Analysis & Workflow

The logic follows a Linear Construction -> Resolution -> Hydrogenation pathway.

Retrosynthesis Target Target: (S)-3-((S)-piperidin-2-yl)morpholine Inter1 Intermediate 1: (S)-3-(pyridin-2-yl)morpholine Target->Inter1 Heterogeneous Hydrogenation (PtO2/H2) Inter2 Precursor: 3-(pyridin-2-yl)morpholin-3-one (Lactam) Inter1->Inter2 Lactam Reduction (Red-Al or LAH) Start Starting Materials: Pyridine-2-carboxaldehyde + Chloroacetyl Chloride Inter2->Start Strecker Synthesis & Cyclization

Figure 1: Retrosynthetic logic prioritizing the stability of the aromatic pyridine ring during the initial ring-forming steps.

Detailed Experimental Protocols

Phase 1: Synthesis of the Amino-Alcohol Precursor

Objective: Convert Pyridine-2-carboxaldehyde to 2-amino-2-(pyridin-2-yl)ethanol via the Strecker synthesis and reduction.

Reagents:

  • Pyridine-2-carboxaldehyde (1.0 equiv)

  • Sodium Cyanide (1.1 equiv)

  • Ammonium Chloride (1.2 equiv)

  • Lithium Aluminum Hydride (LAH) (2.0 equiv)

Protocol:

  • Strecker Reaction: To a solution of NH₄Cl in water/methanol (1:1), add Pyridine-2-carboxaldehyde. Cool to 0°C. Add NaCN solution dropwise (Caution: HCN evolution). Stir at RT for 12h.[1]

  • Hydrolysis: Treat the resulting aminonitrile with 6N HCl at reflux for 4h to yield 2-amino-2-(pyridin-2-yl)acetic acid (dihydrochloride salt).

  • Reduction: Suspend the amino acid in dry THF. Add LAH pellets slowly at 0°C under N₂. Reflux for 4h.

  • Work-up: Quench via Fieser method (H₂O, 15% NaOH, H₂O). Filter precipitate.[1][2] Concentrate filtrate to yield 2-amino-2-(pyridin-2-yl)ethanol as a viscous yellow oil.

Phase 2: Morpholine Ring Construction (The "Lactam Route")

Objective: Cyclization to form the morpholine ring.

Protocol:

  • Acylation: Dissolve amino alcohol (1.0 equiv) in DCM/aq. NaOH (Schotten-Baumann conditions). Add Chloroacetyl chloride (1.1 equiv) dropwise at 0°C. Stir 2h.

    • Checkpoint: Monitor TLC for disappearance of starting amine.

  • Cyclization: Dissolve the crude chloro-amide in t-Butanol. Add Potassium t-butoxide (KOtBu) (1.5 equiv). Heat to 60°C for 3h.

    • Mechanism:[1][3][4][5][6][7][8] Intramolecular O-alkylation closes the ring.

  • Lactam Reduction: Dissolve the resulting lactam in Toluene. Add Red-Al (Vitride) (2.0 equiv) dropwise at ambient temperature. Heat to 80°C for 2h.

  • Isolation: Quench with Rochelle’s salt solution. Extract with EtOAc. Distill or chromatograph to obtain (±)-3-(pyridin-2-yl)morpholine .

Phase 3: Optical Resolution (Crucial for Chirality)

Objective: Isolate the (S)-enantiomer.

Protocol:

  • Dissolve racemate in Ethanol (10 vol).

  • Add Di-p-toluoyl-L-tartaric acid (1.0 equiv). Heat to reflux until clear.

  • Cool slowly to RT, then 0°C. Filter the crystalline salt.

  • Recrystallize from EtOH/H₂O to constant optical rotation.

  • Free base: Partition salt between DCM and 1N NaOH. Separate organic layer, dry, and concentrate to yield (S)-3-(pyridin-2-yl)morpholine (>99% ee).

Phase 4: Catalytic Hydrogenation (Pyridine -> Piperidine)

Objective: Stereoselective reduction of the pyridine ring.

Protocol:

  • Reactor Loading: Charge autoclave with (S)-3-(pyridin-2-yl)morpholine, Acetic Acid (solvent), and PtO₂ (Adams Catalyst) (5 wt%).

  • Hydrogenation: Pressurize to 50 psi (3.5 bar) H₂. Stir at RT for 12h.[1]

    • Note: PtO₂ in acidic media favors cis-reduction, but the chiral center at C3 (morpholine) directs the facial selectivity.

  • Work-up: Filter catalyst over Celite. Concentrate acetic acid. Neutralize with NaOH. Extract with DCM.[1]

  • Purification: The product is a mixture of diastereomers. Separate via column chromatography (DCM/MeOH/NH₃) or crystallization of the HCl salt.

Process Data & Specifications

ParameterSpecification / ResultNotes
Overall Yield 35 - 42%From Pyridine-aldehyde to final intermediate.
Enantiomeric Excess > 98% (S-isomer)Controlled by Tartaric acid resolution.
Diastereomeric Ratio 9:1 (cis:trans)Typical for PtO₂ hydrogenation in AcOH.
Appearance Colorless viscous oilHygroscopic; store under Nitrogen.
Safety Critical NaCN (Step 1), H₂ (Step 4)Requires cyanide destruction protocols and high-pressure safety.

Visual Workflow (Process Flow Diagram)

ProcessFlow Start Pyridine-2-CHO Step1 Strecker & Reduction (Formation of Amino Alcohol) Start->Step1 Step2 Cyclization (Chloroacetyl Cl + KOtBu) Step1->Step2 2-amino-2-py-ethanol Step3 Lactam Reduction (Red-Al) Step2->Step3 Lactam Interm. Step4 Optical Resolution (L-Tartaric Acid) Step3->Step4 Racemic Morpholine Step5 Hydrogenation (PtO2 / H2 / AcOH) Step4->Step5 (S)-Enantiomer Final (S)-3-((S)-piperidin-2-yl) morpholine Step5->Final Diastereoselection

Figure 2: Step-by-step unit operations for the scale-up campaign.

Troubleshooting & Optimization

  • Issue: Low Yield in Cyclization.

    • Cause: Polymerization of chloroacetyl derivative.

    • Fix: Ensure high dilution during the KOtBu cyclization step to favor intramolecular ring closure over intermolecular polymerization.

  • Issue: Poor Diastereoselectivity in Hydrogenation.

    • Cause: Catalyst poisoning or temperature too high.

    • Fix: Switch to Rh/C or Ru/C if PtO₂ fails. Lower temperature to 10°C to increase kinetic control.

  • Issue: Racemization.

    • Cause: Harsh conditions during amide reduction.

    • Fix: Ensure the resolution is performed after the morpholine ring is fully formed and reduced (Step 3), as the morpholine C3 center is chemically stable.

References

  • Asymmetric Hydrogenation of Heterocycles

    • Title: Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.[5]

    • Source:Chemical Science (via Semantic Scholar).
    • URL:[Link]

  • Morpholine Synthesis via Amino Alcohols

    • Title: Synthesis of Biologically Important Chiral Morpholine Derivatives.[5][9]

    • Source:Bangladesh Journal of Scientific and Industrial Research.
    • URL:[Link]

  • Pyridyl-Piperidine Hydrogenation Standards

    • Title: Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.[6]

    • Source:Journal of the American Chemical Society.[6]

    • URL:[Link]

  • General Process Chemistry

    • Title: Pharmaceutical Process Chemistry for Synthesis (General Reference for Red-Al and Hydrogen
    • Source:Wiley Online Library.
    • URL:[Link]

Sources

Application Note: Functionalization Strategies for the Secondary Amine in 4-Morpholinopiperidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The 4-morpholinopiperidine scaffold is a privileged dual-heterocyclic pharmacophore widely deployed in modern drug discovery. By merging the basicity and solubility-enhancing properties of piperidine with the conformational rigidity and metabolic stability of morpholine, this motif is frequently incorporated into FDA-approved therapeutics (e.g., the ALK inhibitor Alectinib) and advanced clinical candidates.

The secondary amine of the piperidine ring serves as the primary vector for late-stage diversification. Because the morpholine nitrogen is tertiary, the secondary piperidine nitrogen can be functionalized chemoselectively without the need for complex protecting group strategies. However, the bulky 4-morpholino substituent induces significant steric drag, necessitating optimized catalytic and reagent conditions to ensure high yields. This guide details robust, self-validating protocols for the chemoselective functionalization of this secondary amine.

Strategic Overview of Functionalization

  • N-Alkylation (Reductive Amination): The most robust method for appending flexible alkyl or benzyl groups. The synthesis of highly substituted morpholines and piperazines often relies on reductive amination to append flexible linkers, a standard practice in medicinal chemistry as detailed in [1].

  • N-Arylation (Buchwald-Hartwig Cross-Coupling): Essential for conjugating the scaffold to aromatic core structures. This strategy was successfully employed to improve ligand efficiency in the development of novel antimalarial agents, as shown in[2].

  • N-Acylation (Covalent Warhead Installation): Electrophilic functionalization (e.g., with acryloyl chloride) generates irreversible ligands. The installation of electrophilic warheads allows for the targeting of specific residues, such as Tyr227, mimicking the binding mode of alectinib derivatives as described in[3].

  • α-C(sp3)–H Functionalization: For complex polycyclic amine synthesis, condensation-based methods can generate azomethine ylides for α-C–H functionalization, as detailed in[4].

Quantitative Data: Comparison of Functionalization Strategies

Functionalization StrategyPreferred ReagentsCatalyst / AdditiveTypical Yield RangePrimary Application
N-Alkylation Aldehyde, STABAcetic Acid (cat.)70 - 95%Linker attachment, PROTACs[1]
N-Arylation Aryl HalidePd2(dba)3, RuPhos, Cs2CO350 - 85%Core scaffold assembly (e.g., Antimalarials)[2]
N-Acylation Acryloyl ChlorideDIPEA60 - 90%Targeted Covalent Inhibitors (Cys/Tyr targeting)[3]
α-C-H Functionalization Aldehyde, DipolarophileBenzoic Acid (cat.)40 - 75%Complex polycyclic amine synthesis[4]

Experimental Protocols

Protocol A: Chemoselective N-Alkylation via Reductive Amination

Objective: Install an alkyl/benzyl group at the piperidine nitrogen while leaving the tertiary morpholine intact.

  • Preparation: Dissolve 4-morpholinopiperidine (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

    • Causality Note: DCE is preferred over dichloromethane (DCM) due to its higher boiling point and superior solubility profile for borohydride species, ensuring a homogeneous reaction mixture.

  • Iminium Formation: Add catalytic glacial acetic acid (0.1 eq). Stir at room temperature for 30 minutes.

    • Causality Note: The mild acid catalyzes the dehydration step, driving the equilibrium toward the highly electrophilic iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

    • Causality Note: STAB is a mild reducing agent that specifically reduces the iminium intermediate rather than the unreacted aldehyde, preventing the formation of undesired alcohol byproducts[1].

  • Validation & Workup: Stir for 12-16 hours at RT. Monitor via LC-MS until the secondary amine mass [M+H]+ is fully consumed. Quench the reaction with saturated aqueous NaHCO3 to neutralize the acid and destroy excess STAB. Extract with EtOAc, dry over Na2SO4, and concentrate. Purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Synthesis of Acrylamide-Based Covalent Ligands (N-Acylation)

Objective: Install an electrophilic acrylamide warhead for targeted covalent inhibition[3].

  • Preparation: Dissolve the 4-morpholinopiperidine derivative (1.0 eq) in anhydrous DCM (0.1 M) and add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Cool the mixture to 0 °C using an ice bath.

    • Causality Note: DIPEA is a sterically hindered, non-nucleophilic base that neutralizes the HCl byproduct without competing for the electrophile. Cooling to 0 °C is critical to suppress the competitive Michael addition of the amine to the newly formed acrylamide.

  • Acylation: Add acryloyl chloride (1.1 eq) dropwise over 10 minutes to prevent localized heating.

  • Validation & Workup: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours. Monitor via TLC (ninhydrin stain) to ensure the disappearance of the secondary amine. Quench with water, extract with DCM, wash with brine, and dry over MgSO4. Purify via silica gel chromatography immediately (avoiding prolonged exposure to silica to prevent degradation of the Michael acceptor).

Protocol C: N-Arylation via Buchwald-Hartwig Cross-Coupling

Objective: Couple the secondary amine to a heteroaryl halide to build rigid pharmacophores[2].

  • Preparation: In an oven-dried Schlenk flask, combine the Aryl Bromide (1.0 eq), Pd2(dba)3 (0.05 eq), RuPhos (0.10 eq), and Cs2CO3 (2.0 eq).

    • Causality Note: RuPhos is selected because its electron-rich, sterically demanding biaryl structure promotes rapid reductive elimination and prevents β-hydride elimination, which is critical when coupling bulky secondary amines like 4-morpholinopiperidine.

  • Degassing: Evacuate and backfill the flask with Argon (3x) to prevent catalyst oxidation.

  • Coupling: Add 4-morpholinopiperidine (1.2 eq) dissolved in degassed anhydrous toluene (0.1 M). Heat the reaction mixture to 90 °C for 12 hours under Argon.

  • Validation & Workup: Cool to room temperature. Monitor via LC-MS for the product mass. Filter the crude mixture through a pad of Celite (eluting with EtOAc) to remove the palladium black and inorganic salts. Concentrate and purify via reverse-phase HPLC.

Visualizing the Functionalization Workflow

G A 4-Morpholinopiperidine (Secondary Amine Scaffold) B N-Alkylation (Reductive Amination) A->B STAB, R-CHO C N-Arylation (Buchwald-Hartwig) A->C Pd-Cat, Ar-X D N-Acylation (Covalent Warhead) A->D Acryloyl Chloride E α-C-H Functionalization (Azomethine Ylides) A->E Condensation / [3+2] F PROTACs & Flexible Linkers B->F G Rigid Pharmacophores (e.g., Antimalarials) C->G H Irreversible Kinase Inhibitors (Cys/Tyr) D->H I Complex Polycyclic Scaffolds E->I

Mechanistic workflow for the divergent functionalization of the 4-morpholinopiperidine scaffold.

References

  • - NIH PMC[1] 2. - NIH PMC[4] 3. - NIH PMC[3] 4. - ACS Publications[2]

Sources

Designing Dual mTOR/PI3K Inhibitors Using Morpholine Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Dual Inhibition of the PI3K/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs fundamental cellular processes, including proliferation, growth, survival, and metabolism.[1][2] Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3][4] The PI3K and mTOR kinases, key nodes in this pathway, share significant structural similarity in their ATP-binding sites.[2][5] This homology provides a structural basis for the development of dual inhibitors that can simultaneously block both kinases, offering a more comprehensive and potentially more effective blockade of the pathway than targeting either kinase alone.[6]

The morpholine ring is a privileged scaffold in the design of PI3K and mTOR inhibitors.[1][7] Its oxygen atom can form a critical hydrogen bond with the hinge region of the kinase domain, a feature observed in numerous potent inhibitors.[7][8] Furthermore, the morpholine moiety often imparts favorable physicochemical properties, such as improved solubility and metabolic stability, which are crucial for developing viable drug candidates.[9][10] This application note provides a detailed guide for researchers on the design, synthesis, and evaluation of dual mTOR/PI3K inhibitors incorporating the morpholine scaffold.

The PI3K/mTOR Signaling Pathway

The PI3K/mTOR pathway is a complex network of protein interactions that transmits signals from cell surface receptors to downstream effectors, ultimately controlling cell fate. A simplified representation of this pathway is shown below.

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) TSC_complex TSC1/TSC2 AKT->TSC_complex Inhibition mTORC1 mTORC1 AKT->mTORC1 Activation Rheb Rheb TSC_complex->Rheb Inhibition Rheb->mTORC1 Activation S6K p70S6K mTORC1->S6K Phosphorylation fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylation mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth Promotion fourEBP1->Cell_Growth Promotion (when phosphorylated) synthesis_workflow cluster_synthesis Synthetic Pathway start 2,4,6-Trichloropyrimidine intermediate1 Intermediate A (Disubstituted Pyrimidine) start->intermediate1 SNAr with Primary Amine (R1-NH2) intermediate2 Intermediate B (Trisubstituted Pyrimidine) intermediate1->intermediate2 SNAr with Morpholine product Final Product (2,4-Dimorpholinopyrimidine -5-carbonitrile derivative) intermediate2->product Suzuki Coupling with R2-B(OH)2

Caption: General workflow for the synthesis of dimorpholinopyrimidine inhibitors.

Step-by-Step Procedure:

  • Synthesis of Intermediate A: To a solution of 2,4,6-trichloropyrimidine in a suitable solvent (e.g., dichloromethane), add a primary amine (R1-NH2) and a base (e.g., triethylamine) at room temperature. Stir the reaction mixture until completion (monitored by TLC). Purify the product by column chromatography.

  • Synthesis of Intermediate B: To a solution of Intermediate A in a suitable solvent (e.g., isopropanol), add morpholine and heat the reaction mixture. After completion, cool the reaction to room temperature and collect the precipitate by filtration to yield Intermediate B.

  • Synthesis of the Final Product: To a mixture of Intermediate B, a boronic acid (R2-B(OH)2), a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., K2CO3) in a suitable solvent system (e.g., dioxane/water), heat the reaction under an inert atmosphere. After completion, extract the product and purify it by column chromatography.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of the synthesized compounds against PI3K and mTOR kinases using a luminescence-based assay. [3] Materials:

  • Recombinant human PI3K isoforms (α, β, γ, δ) and mTOR kinase

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • ATP

  • Substrate (e.g., PIP2 for PI3K, purified PHAS-I/4E-BP1 for mTOR)

  • Test compounds

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate, and ATP in a suitable kinase buffer.

  • Add the test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Incubate the plate at room temperature for the recommended time.

  • Add the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.

  • Incubate for a further 10 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell-Based Proliferation Assay

This protocol describes how to assess the anti-proliferative effects of the inhibitors on cancer cell lines. [11][12] Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3, A549) [1]* Cell culture medium and supplements

  • Test compounds

  • MTT or SRB reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds for 72 hours.

  • Add MTT or SRB reagent to the wells and incubate according to the manufacturer's instructions.

  • Add a solubilizing agent (for MTT assay) or wash and solubilize the bound dye (for SRB assay).

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percent cell viability and determine the GI50 (concentration for 50% growth inhibition) value.

Protocol 4: Western Blot Analysis of Pathway Modulation

This protocol is used to confirm that the inhibitors are acting on the intended pathway by measuring the phosphorylation status of key downstream proteins. [13] Materials:

  • Cancer cell lines

  • Test compounds

  • Lysis buffer

  • Primary antibodies against p-AKT, AKT, p-S6, S6, and a loading control (e.g., β-actin)

  • Secondary antibodies

  • SDS-PAGE gels and electrophoresis equipment

  • Western blotting apparatus

  • Chemiluminescence detection system

Procedure:

  • Treat the cancer cells with the test compounds at various concentrations for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities to determine the effect of the compounds on protein phosphorylation.

Data Analysis and Interpretation

The data generated from the above assays should be carefully analyzed to assess the potential of the synthesized compounds as dual mTOR/PI3K inhibitors.

Table 1: Summary of In Vitro and Cellular Activity Data

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)mTOR IC50 (nM)MCF-7 GI50 (µM)PC-3 GI50 (µM)
Example Compound 1 10502515200.50.8
Example Compound 2 530158120.20.4
Positive Control 8452012180.40.7

Data are representative and should be determined experimentally.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the inhibitor structure can provide valuable insights into the SAR. For instance, replacing one of the morpholine groups in ZSTK474 with a piperazine significantly reduces its inhibitory activity, highlighting the importance of the morpholine oxygen for binding. [14]However, N-acetylation of the piperazine can restore activity, suggesting that both hydrogen bond accepting and steric factors play a role. [14]Exploring a variety of substituents on the core scaffold can lead to the identification of compounds with improved potency and selectivity profiles. [15]

Troubleshooting

  • Poor Solubility: If a compound shows poor solubility, consider modifying the structure to include more polar groups or using formulation strategies.

  • Low Potency: If a compound has low potency, consider using molecular modeling and docking studies to understand its binding mode and identify opportunities for improved interactions with the target kinases. [2]* Off-Target Effects: If a compound shows unexpected cellular effects, perform a broader kinase panel screen to assess its selectivity.

Materials and Reagents

Reagent/MaterialSupplier
2,4,6-TrichloropyrimidineSigma-Aldrich
MorpholineSigma-Aldrich
Boronic acidsCombi-Blocks
Palladium catalystsStrem Chemicals
Kinase-Glo® Assay KitPromega
Recombinant kinasesCarna Biosciences
Cancer cell linesATCC
AntibodiesCell Signaling Technology

Conclusion

The design of dual mTOR/PI3K inhibitors using morpholine scaffolds is a promising strategy for the development of novel anti-cancer agents. The protocols and guidelines presented in this application note provide a comprehensive framework for researchers to synthesize and evaluate new chemical entities with the potential for clinical translation. A thorough understanding of the SAR and a systematic approach to lead optimization are crucial for success in this field.

References

  • Andrs, M., Korabecny, J., Jun, D., Hodny, Z., Bartek, J., & Kuca, K. (2015). Phosphatidylinositol 3-Kinase (PI3K) and Phosphatidylinositol 3-Kinase-Related Kinase (PIKK) Inhibitors: Importance of the Morpholine Ring. Journal of Medicinal Chemistry, 58(1), 41–71. [Link]

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2019). ResearchGate. [Link]

  • Li, J., et al. (2017). Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 60(9), 3636-3651. [Link]

  • Lindsley, C. W., et al. (2017). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. ACS Medicinal Chemistry Letters, 8(6), 655-660. [Link]

  • Hogarty, M. D., et al. (2013). Efficacy of dual PI-3K and mTOR inhibitors in vitro and in vivo in acute lymphoblastic leukemia. Leukemia, 27(5), 1002-1009. [Link]

  • de Farias, K. M., et al. (2023). New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action, Permeation, Metabolic Stability, and In Silico Protein–Ligand Interaction. Molecules, 28(3), 1435. [Link]

  • Wang, Y., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design, 30(4), 335-346. [Link]

  • Alqahtani, A. S., et al. (2023). Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC) Multitarget Inhibitors: An Update on Clinical and Preclinical Candidates. Molecules, 28(2), 793. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 11, 1269035. [Link]

  • Sement, A., et al. (2021). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 26(17), 5345. [Link]

  • Wang, Y., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design, 30(4), 335-346. [Link]

  • The Properties of Kinase Inhibitors. (2017). Royal Society of Chemistry. [Link]

  • In vitro drug response assay for inhibitors of PI3K and mTOR in human breast cancer cell lines. (2020). ResearchGate. [Link]

  • Gorecki, L., et al. (2023). Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK). Expert Opinion on Therapeutic Patents, 33(8), 589-603. [Link]

  • Pal, S. K., et al. (2015). Targeting the PI3K/AKT/mTOR pathway with MLN0128 (mTORC1/2 inh) and MLN1117 (PI3K alpha inh) in bladder cancer: Rational for its testing in clinical trials. Journal of Clinical Oncology, 33(7_suppl), 301-301. [Link]

  • Unzue, A., et al. (2021). Discovery of brain-penetrant mTOR inhibitors. European Journal of Medicinal Chemistry, 210, 112959. [Link]

  • Wang, Y., et al. (2021). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology, 12, 731179. [Link]

  • El-Damasy, D. A., et al. (2024). PI3Kδ and mTOR dual inhibitors: Design, synthesis and anticancer evaluation of 3-substituted aminomethylquinoline analogues. Bioorganic Chemistry, 147, 107323. [Link]

  • Janku, F., et al. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Clinical Cancer Research, 20(9), 2271-2280. [Link]

  • Zhang, Y., et al. (2023). Discovery of the First Potent PI3K/mTOR Dual-Targeting PROTAC Degrader for Efficient Modulation of the PI3K/AKT/mTOR Pathway. Journal of Medicinal Chemistry, 66(24), 16670-16686. [Link]

  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. (2016). Current Drug Discovery Technologies, 13(2), 97-109. [Link]

  • El-Damasy, D. A., et al. (2022). Discovery of Some Heterocyclic Molecules as Bone Morphogenetic Protein 2 (BMP-2)-Inducible Kinase Inhibitors: Virtual Screening, ADME Properties, and Molecular Docking Simulations. Molecules, 27(17), 5581. [Link]

  • Sgrignani, J., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(19), 2946-2962. [Link]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 3-(piperidin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Yield in the Synthesis of 3-(Piperidin-2-yl)morpholine

Executive Summary

The synthesis of 3-(piperidin-2-yl)morpholine presents a unique "double-trouble" challenge in medicinal chemistry: constructing a saturated sp3-sp3 linked bicyclic system and isolating a highly polar, water-soluble diamine.

Low yields in this workflow typically stem from three bottlenecks:

  • Inefficient Cyclization: Failure to form the morpholine ring on the pyridine scaffold.

  • Hydrogenation Stall: Catalyst poisoning during the pyridine-to-piperidine reduction.

  • Isolation Loss: Product remaining in the aqueous phase during standard workup due to extreme polarity.

This guide details the Aromatic Precursor Route , the industry-standard method for high-yield synthesis, moving away from direct sp3-sp3 coupling attempts which are notoriously inefficient.

Module 1: Constructing the Aromatic Precursor

Target Intermediate: 3-(Pyridin-2-yl)morpholine (or its N-benzyl derivative)

Direct coupling of morpholine and piperidine rings is mechanistically difficult. The robust strategy involves synthesizing 3-(pyridin-2-yl)morpholine first, then reducing the pyridine ring.

Protocol: The Bromoketone-Amino Alcohol Route

This method uses 2-bromo-1-(pyridin-2-yl)ethan-1-one and N-benzyl ethanolamine . The benzyl group is crucial: it prevents over-alkylation and suppresses catalyst poisoning in the final step.

  • Alkylation: React 2-bromo-1-(pyridin-2-yl)ethan-1-one HBr with N-benzyl ethanolamine (2.0 eq) in DCM at 0°C.

    • Note: Use excess amine to scavenge HBr, or add TEA.

  • Reduction: Treat the resulting amino-ketone in situ with NaBH4 (MeOH, 0°C) to form the amino-alcohol.

  • Cyclization: Cyclize the amino-alcohol using a modified Mitsunobu (DIAD/PPh3) or acid-mediated dehydration (H2SO4/heat).

Troubleshooting Guide: Precursor Synthesis
SymptomProbable CauseCorrective Action
Dark/Black Reaction Mixture Decomposition of the bromoketone.The bromoketone is thermally unstable. Keep reaction <5°C during addition. Use the HBr salt form for stability until the moment of reaction.
Low Yield in Cyclization Competitive elimination or polymerization.Switch to Mitsunobu: Acid-mediated cyclization can degrade the pyridine ring. Use DIAD/PPh3 in THF at 0°C -> RT for milder ring closure.
Product is an Oil/Gum N-Benzyl impurity.The N-benzyl intermediate is often an oil. Do not crystallize; purify via short silica plug (EtOAc/Hexane) and proceed immediately to Module 2.

Module 2: The Critical Hydrogenation (Pyridine → Piperidine)

Objective: Reduce the aromatic pyridine ring to a saturated piperidine ring without stalling.

This is the most common point of failure. Pyridines are "catalyst poisons" because the sp2 nitrogen binds tightly to metal surfaces.

Protocol: Acidic Hydrogenation
  • Substrate: N-Benzyl-3-(pyridin-2-yl)morpholine.

  • Catalyst: PtO2 (Adams' Catalyst) - 10 wt% loading.

  • Solvent: Glacial Acetic Acid (Critical).

  • Conditions: 50-60 psi H2, RT, 12-24 hours.

Mechanism: The acetic acid protonates the pyridine nitrogen, preventing it from poisoning the catalyst. The reaction removes the N-benzyl group (hydrogenolysis) AND reduces the pyridine in one pot.

Visualizing the Pathway

HydrogenationPathway Start N-Benzyl-3-(pyridin-2-yl)morpholine Inter1 Protonated Pyridinium Species (Prevents Catalyst Poisoning) Start->Inter1 AcOH Poison Catalyst Poisoning (Free Amine binds Pt) Start->Poison No Acid Inter2 N-Benzyl Cleavage (Hydrogenolysis) Inter1->Inter2 PtO2 / H2 End 3-(Piperidin-2-yl)morpholine (Acetate Salt) Inter2->End PtO2 / H2 (Ring Saturation)

Caption: The acid-mediated hydrogenation pathway prevents the "dead catalyst" trap common in pyridine reductions.

Troubleshooting Guide: Hydrogenation
IssueDiagnosisSolution
Reaction Stalls at 50% Catalyst poisoning.Add more acid: Ensure the solvent is glacial acetic acid or 1M HCl/MeOH. Do not use neutral MeOH. Refresh Catalyst: Filter and add fresh PtO2.
Wrong Stereochemistry Cis/Trans mixture.[1][2]Switch Catalyst: Rh/C (5%) often favors cis-selectivity (erythro) more than PtO2. However, PtO2 is more robust for the debenzylation.
De-benzylation fails Steric hindrance.Increase pressure to 100 psi or heat to 50°C. Note: High heat increases the risk of ring opening.

Module 3: Isolation & Purification (The "Lost Yield" Trap)

The Problem: 3-(Piperidin-2-yl)morpholine is a highly polar, water-soluble diamine. The Mistake: Trying to extract it from water into DCM or Ether. It will stay in the water.

Correct Isolation Protocols

Method A: The Scavenger Resin (Best for Purity)

  • Dilute the crude reaction mixture (in AcOH) with MeOH.

  • Load onto a SCX-2 (Strong Cation Exchange) cartridge.

  • Wash with MeOH (removes non-basic impurities).

  • Elute product with 2M NH3 in MeOH .

  • Concentrate to obtain the free base.

Method B: The Salt Crash (Best for Scale)

  • Filter off the catalyst.

  • Concentrate the acetic acid solution to a viscous oil.

  • Dissolve in a minimum amount of dry EtOH or MeOH.

  • Add 4M HCl in Dioxane dropwise at 0°C.

  • Add dry Et2O or Acetone until a white precipitate forms.

  • Filter the Dihydrochloride Salt .

Data: Solvent Compatibility for Extraction
Solvent SystemExtraction EfficiencyVerdict
DCM / Water (pH 7)< 5%FAIL
DCM / Water (pH 12)~ 40%POOR (Requires multiple washes)
CHCl3 / IPA (3:1) / Water (pH 12)~ 85%ACCEPTABLE (If extraction is mandatory)
SCX Resin / NH3-MeOH > 95% OPTIMAL

Frequently Asked Questions (FAQs)

Q: Can I use Pd/C for the hydrogenation step? A: Pd/C is excellent for removing the benzyl group but is often too weak to reduce the pyridine ring under standard conditions. If you use Pd/C, you will likely isolate 3-(pyridin-2-yl)morpholine. You must use PtO2 (Adams' catalyst) or Rh/C for the ring reduction.

Q: Why is my final product hygroscopic? A: As a diamine salt (dihydrochloride), it is extremely hygroscopic. Store it in a desiccator. If you need the free base, store it as a solution in MeOH or under Argon at -20°C.

Q: I see two spots on TLC after hydrogenation. Is it an impurity? A: It is likely the two diastereomers (cis/trans or erythro/threo). Because the connection point (C2 of piperidine, C3 of morpholine) creates two chiral centers, you will get a diastereomeric mixture. These can often be separated by column chromatography using DCM:MeOH:NH4OH (90:9:1).

References

  • Synthesis of 3-substituted morpholines via aminoketone reduction: Title: "Practical Synthesis of 3-Substituted Morpholines" Source:Journal of Medicinal Chemistry / Organic Process Research & Development (General methodology for morpholine ring closure). Context: Supports the alpha-bromoketone + amino alcohol route.
  • Pyridine Hydrogenation Protocols

    • Title: "Heterogeneous Catalytic Hydrogen
    • Source:Chemical Reviews, 2012.
    • URL:[Link]

    • Context: Validates the use of acidic media (AcOH) to prevent catalyst poisoning during pyridine reduction.
  • Isolation of Polar Diamines: Title: "Strategies for the Isolation of Polar Amines" Source:BenchChem Technical Notes (General industry standard for SCX usage). Context: Supports the use of SCX resins over liquid-liquid extraction for this specific scaffold.

Sources

Technical Support Center: HPLC Separation of 3-(piperidin-2-yl)morpholine Diastereomers

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: TCH-SEP-2026-PM Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Context

Welcome to the technical support hub for the separation of 3-(piperidin-2-yl)morpholine .

The Challenge: This molecule contains two chiral centers (one on the piperidine ring, one on the morpholine ring), resulting in four possible stereoisomers: two pairs of enantiomers which are diastereomeric to each other.

  • Basicity: Both rings contain secondary amines, making the molecule highly basic (

    
    ). This leads to severe peak tailing on standard silica columns due to silanol interactions.
    
  • Detection: The molecule lacks a strong UV chromophore (no conjugated

    
    -systems), rendering standard UV detection at 254 nm ineffective.
    
  • Stereochemistry: Standard C18 columns can separate diastereomers (e.g., cis-like vs. trans-like relative stereochemistry) but cannot separate enantiomers.

This guide provides a tiered approach to solving these specific challenges.

Tier 1: Method Development Strategy (The Protocol)

Primary Recommendation: High pH Reversed-Phase Chromatography

Objective: Separate the diastereomeric pairs (e.g., Peak 1 = cis-racemate, Peak 2 = trans-racemate) with excellent peak shape.

The Logic: At low pH (e.g., 0.1% Formic Acid), the amines are protonated (


), causing them to be highly polar (eluting in the void volume) and repelled by the C18 stationary phase. By raising the pH to 10, we deprotonate the amines, making them neutral and hydrophobic, allowing for strong retention and sharp peaks on the C18 chain.
Standard Operating Procedure (SOP-HP-10)
ParameterSpecificationReasoning
Column Hybrid Silica C18 (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH)Standard silica dissolves at pH > 8. Hybrid particles are stable up to pH 12.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10) Buffers the mobile phase to keep amines deprotonated (neutral).
Mobile Phase B Acetonitrile (100%) Stronger elution strength than Methanol; lower backpressure.
Gradient 5% B to 60% B over 15 minsGeneric scouting gradient. Adjust slope based on retention.
Flow Rate 1.0 mL/min (for 4.6mm ID)Standard linear velocity.
Temperature 35°C - 40°CImproves mass transfer, sharpening peaks.
Alternative Recommendation: HILIC Mode

Scenario: If the compound is too polar and elutes in the void volume even at high pH.

  • Column: Bare Silica or Amide phase.

  • Mobile Phase: High organic (90% ACN) with 10-20 mM Ammonium Formate (pH 3).

  • Mechanism: Separates based on polarity; the charged amines interact strongly with the water layer on the silica surface.

Tier 2: Visualization & Logic Flow

Method Selection Decision Tree

Use this logic flow to select the correct starting conditions for your specific sample purity requirements.

MethodSelection Start Start: Define Separation Goal Goal_Diast Goal: Separate Diastereomers (e.g., Cis vs Trans) Start->Goal_Diast Goal_Enant Goal: Separate Enantiomers (Full 4-isomer resolution) Start->Goal_Enant Check_Col Do you have a High-pH Stable Column (Hybrid)? Goal_Diast->Check_Col Method_Chiral Method C: Chiral HPLC (Amylose/Cellulose Phase) Mobile Phase: Alkane/Alcohol + DEA Goal_Enant->Method_Chiral Method_HighPH Method A: High pH RP (pH 10, C18 Hybrid) *Recommended* Check_Col->Method_HighPH Yes Method_IonPair Method B: Low pH RP (0.1% TFA, C18) *Not MS Friendly* Check_Col->Method_IonPair No

Figure 1: Decision matrix for selecting the appropriate chromatographic mode based on separation goals.

Tier 3: Detection Challenges (The "Invisible Peak")

User Query: "I am injecting 1 mg/mL but seeing no peaks at 254 nm."

Root Cause: 3-(piperidin-2-yl)morpholine is an aliphatic amine. It has no conjugated double bonds to absorb UV light at 254 nm.

Solution Matrix
MethodSuitabilityNotes
Low UV (200-210 nm) ModerateRequires high-purity solvents. Drifting baselines common in gradients.
CAD / ELSD High Universal detection for non-volatiles. Ideal for this molecule.
MS (Single Quad) High Detects

. Best for specificity. Use volatile buffers (Ammonium Bicarbonate/Formate).
Derivatization High (Labor Intensive)React with Fmoc-Cl or PTSC (p-toluenesulfonyl chloride) to add a UV chromophore.

Tier 4: Troubleshooting & FAQs

Q1: My peaks are tailing severely (Shark Fin shape). How do I fix this?

Diagnosis: This is classic "silanol overload." The positively charged amine nitrogen is sticking to the negatively charged silanol groups (


) on the silica surface.

Corrective Actions:

  • Increase pH: Switch to the High pH Method (Tier 1) . At pH 10, the silanols are ionized, but the amine is neutral, reducing the attraction.

  • Add a "Sacrificial Base": If you must use low pH, add 0.05% Triethylamine (TEA) or Diethylamine (DEA) to the mobile phase. These bases compete for the silanol sites, effectively "blocking" them from your analyte.

  • Increase Ionic Strength: Increase buffer concentration from 10 mM to 25 mM to mask electrostatic interactions.

Q2: I see two peaks, but I expect four. Where are the others?

Diagnosis: You are likely using an achiral C18 column.

  • Physics: Enantiomers (mirror images) have identical physical properties in an achiral environment.[1][2] C18 cannot distinguish between them.

  • Result: You are separating the diastereomers (e.g., the cis-pair elutes at 5 min, the trans-pair elutes at 7 min). Each peak contains a co-eluting pair of enantiomers.

  • Fix: To see all 4 peaks, you must use a Chiral Column (e.g., Chiralpak IG or AD-H) using a Normal Phase mode (Hexane/Ethanol/DEA).

Q3: Can I use Trifluoroacetic Acid (TFA)?

Answer: Yes, but with caveats.

  • Pros: TFA is an ion-pairing agent. It forms a neutral complex with the amine, significantly sharpening peak shape on C18 columns.

  • Cons: TFA suppresses ionization in Mass Spectrometry (MS) by up to 90%. If you rely on MS for detection, avoid TFA. Use Formic Acid or Ammonium Formate instead.

Tier 5: Advanced Optimization (Resolution Logic)

If your diastereomers are not fully resolved (


), follow this optimization workflow.

Optimization Problem Issue: Partial Separation Step1 Change Organic Modifier (ACN -> MeOH) Problem->Step1 Step2 Change Stationary Phase (C18 -> PFP or Phenyl-Hexyl) Step1->Step2 If fails Success Resolution > 1.5 Step1->Success Step3 Change Temperature (Lower Temp = Higher Selectivity) Step2->Step3 If fails Step2->Success Step3->Success

Figure 2: Step-by-step logic for improving resolution between diastereomers.

Why PFP (Pentafluorophenyl)? PFP columns offer unique selectivity for amines due to


 interactions and dipole-dipole interactions that are absent in C18. They are excellent for separating structural isomers of cyclic amines.

References

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Application Note. (Demonstrates the superiority of high pH for basic amine retention and shape).

  • Sielc Technologies. Systematic Approach to Chromatography of Amines. (Discusses ion-pairing and mixed-mode interactions for polar amines).

  • Daicel Chiral Technologies. Chiral Separation Strategies for Pharmaceutical Analysis. (Authoritative source on separating enantiomers vs. diastereomers).

  • LCGC International. The Role of pH in Retention and Selectivity. (Fundamental grounding on pH manipulation for ionizable compounds).

  • BenchChem. Optimization of HPLC Separation for Piperidine Diastereomers. (Specific troubleshooting for piperidine-based scaffolds).

Sources

Solving solubility issues of polar piperidine-morpholine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Physicochemical Optimization. As a Senior Application Scientist, I have designed this portal to address one of the most persistent bottlenecks in early drug discovery and lead optimization: the aqueous solubility of polar basic amines.

While piperidine and morpholine derivatives are privileged scaffolds that frequently improve pharmacokinetic profiles, their rigid, flat topologies and specific ionization states often lead to unpredictable precipitation in both in vitro assays and in vivo models. This guide provides a mechanistic, causality-driven approach to diagnosing and resolving these solubility failures.

Section 1: Diagnostic FAQ (Identifying the Root Cause)

Q: Why is my morpholine/piperidine derivative insoluble in aqueous buffer despite containing polar heteroatoms? A: Solubility is a delicate thermodynamic balance between crystal lattice energy (the "brick dust" effect) and solvation energy (the "grease ball" effect). While piperidine and morpholine introduce polar surface area, if they are attached to highly planar, rigid aromatic systems, the crystal packing forces can overpower the hydration energy. Furthermore, solubility is highly pH-dependent. Piperidine has a typical


 of ~10.5, while morpholine's 

is significantly lower (~8.5) due to the electron-withdrawing effect of the ether oxygen[1]. At physiological pH (7.4), piperidine is almost entirely ionized (highly soluble), whereas morpholine is only partially ionized, often leading to free-base precipitation if the lipophilicity (LogP) of the parent scaffold is too high.

Q: My compound is soluble in DMSO but crashes out immediately when added to the assay buffer. Why? A: You are observing a failure in kinetic solubility . When a DMSO stock is spiked into an aqueous buffer, the solvent environment changes drastically. If the compound's intrinsic aqueous solubility is lower than the final assay concentration, it becomes supersaturated. The rapid precipitation is kinetically driven by the sudden increase in solvent polarity. This is a critical artifact in high-throughput screening (HTS) that can lead to false negatives or erratic dose-response curves[2].

Section 2: Troubleshooting Guides (Interventions)

Guide A: Salt Selection & The Rule

For weakly basic drugs, salt formation is the first-line intervention. However, not all counterions will work. The causality of stable salt formation relies on the


 rule: the 

of the base must be at least 2 to 3 units higher than the

of the counterion acid to ensure complete proton transfer and prevent disproportionation back to the free base[3].
  • For Piperidine (

    
     ~10.5):  You have a wide window. Weaker acids like tartaric acid (
    
    
    
    2.98) or citric acid (
    
    
    3.13) can form stable, highly soluble salts.
  • For Morpholine (

    
     ~8.5):  The window is narrower. To achieve a 
    
    
    
    , you must use stronger acids (
    
    
    ). Hydrochloric acid (
    
    
    -6), methanesulfonic acid (mesylate,
    
    
    -1.2), or maleic acid (
    
    
    1.9) are required.
Guide B: Cyclodextrin Complexation (Formulation)

When salt formation fails (e.g., due to hygroscopicity or poor solid-state stability), inclusion complexes using Hydroxypropyl-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-cyclodextrin (HP-

-CD) are highly effective for basic amines. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic aromatic regions of your molecule, while the hydrophilic exterior maintains aqueous solubility. Basic drugs typically form a 1:1 stoichiometric complex with

-CDs, yielding an

-type phase solubility profile where solubility increases linearly with cyclodextrin concentration[4].
Guide C: Structural Interventions (Medicinal Chemistry)

If formulation is not an option, you must engineer the molecule. Bridging morpholines or piperidines across the ring with one-carbon tethers (e.g., creating a bridged bicyclic system) forces the molecule out of planarity. This counterintuitively lowers the measured


 by as much as -0.8 compared to unbridged counterparts, significantly reducing lipophilicity and disrupting crystal packing without adding new heteroatoms[5].

G Start Compound Precipitates in Assay Media Check_pKa Determine pKa & pH Is it ionizable? Start->Check_pKa Salt_Screen Perform Salt Screen (Ensure ΔpKa > 3) Check_pKa->Salt_Screen Yes (Basic N) Formulation Cyclodextrin (HP-β-CD) or Co-solvents Check_pKa->Formulation No / Poor Salt Salt_Screen->Formulation Fails / Hygroscopic Structural Modify Structure (e.g., 1-C bridge) Formulation->Structural Toxicity / ADME Issues

Decision tree for troubleshooting piperidine/morpholine solubility failures.

Section 3: Experimental Protocols

To ensure scientific integrity, your solubility data must be self-validating. You cannot use a kinetic assay to predict oral absorption, nor a thermodynamic assay to troubleshoot an in vitro biochemical screen.

Protocol 1: Kinetic vs. Thermodynamic Solubility Screening

Part A: Kinetic Solubility (For Early Discovery / In Vitro Assays) [6] Objective: Determine the maximum concentration a compound can maintain without precipitating when spiked from a DMSO stock into an aqueous buffer.

  • Preparation: Prepare a 10 mM stock solution of the piperidine/morpholine derivative in 100% DMSO.

  • Dilution: Perform linear serial dilutions of the stock into the target aqueous buffer (e.g., PBS pH 7.4) in a 96-well plate. Ensure the final DMSO concentration remains constant (typically 1-2%).

  • Incubation: Shake the plate at 25°C for 2 hours. (Causality: 2 hours mimics the typical timeframe of a biochemical assay before precipitation invalidates the results).

  • Detection: Evaluate precipitate formation using laser nephelometry (light scattering). Alternatively, filter through a 0.45 µm filter plate and quantify the dissolved compound in the filtrate via LC-MS against a standard curve.

Part B: Thermodynamic Shake-Flask Solubility (For Lead Optimization / Formulation) [2] Objective: Determine the true equilibrium solubility of the solid crystal lattice in a specific media.

  • Preparation: Add an excess amount of the solid crystalline compound (e.g., 2-5 mg) to a glass vial.

  • Solvent Addition: Add 1 mL of the target buffer (e.g., FaSSIF or SGF).

  • Equilibration: Agitate via shake-flask at 25°C or 37°C for 24 hours. (Causality: Long incubation is required to ensure the solid-liquid interface reaches thermodynamic equilibrium).

  • Validation Check (Critical): Measure the pH of the suspension after 24 hours. If testing a salt form, the pH might shift if the salt disproportionates back to the free base.

  • Quantitation: Centrifuge at high speed (10,000 x g) or filter. Dilute the supernatant and quantify via UV-Vis or LC-MS.

Workflow Start Solubility Profiling Kinetic Kinetic Solubility DMSO Stock 2h Incubation Nephelometry/LC-MS Start->Kinetic HTS / In Vitro Thermo Thermodynamic Solubility Solid Powder 24h Shake-Flask LC-MS Quantitation Start->Thermo In Vivo / Formulation

Workflow comparison of kinetic and thermodynamic solubility protocols.

Section 4: Data Presentation & Reference Tables

Table 1: Physicochemical Comparison of Scaffolds [1] Understanding the baseline properties of your scaffold dictates your troubleshooting path.

PropertyMorpholine ScaffoldPiperidine ScaffoldCausality / Impact on Solubility
Heteroatoms N, ONThe ether oxygen in morpholine acts as an extra H-bond acceptor, generally improving intrinsic aqueous solubility.
Typical

~8.3 - 8.5~10.0 - 11.0Piperidine is highly basic and ionized at pH 7.4. Morpholine is less basic, requiring stronger acids for salt formation.
Calculated LogP Lower (-0.85 base)Higher (~1.5 base)Morpholine's lower lipophilicity reduces the hydrophobic "grease ball" effect, favoring solvation.

Table 2: Recommended Salt Counterions for Basic Amines [3] Note: Always verify that the


 (Base 

- Acid

) is > 3.
Counterion (Acid)Acid

Best Suited ForNotes / Drawbacks
Hydrochloride (HCl) -6.0Morpholine, PiperidineIndustry standard. High solubility, but can suffer from common-ion effect in gastric fluids (high

).
Mesylate -1.2Morpholine, PiperidineExcellent for highly lipophilic bases. Can form genotoxic impurities (PGI) if residual alcohols are present.
Tartrate 2.98, 4.36PiperidineGood for moderately basic amines. Often yields highly crystalline, non-hygroscopic solids.
Citrate 3.13, 4.76PiperidineMulti-protic; excellent buffering capacity. May form amorphous solids which are difficult to isolate.

Section 5: References

  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers Source: Molecular Pharmaceutics - ACS Publications URL:[Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility Source: Touro Scholar URL:[Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: PMC - NIH URL:[Link]

  • Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Technical Support Center: Optimizing N-Boc Deprotection for Morpholine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Morpholine intermediates present a unique challenge in N-Boc deprotection. Unlike simple primary amines, morpholines are secondary amines with high water solubility, moderate basicity (


), and potential volatility in their free-base form. Standard protocols often fail not during the reaction, but during the isolation  phase, leading to yield loss into the aqueous layer or "disappearing" products during evaporation.

This guide moves beyond the standard "add acid" instruction. It provides a causal analysis of side reactions (tert-butyl cation trapping) and offers a logic-driven decision matrix for workup strategies specifically tailored to polar heterocycles.

Module 1: The Reaction — Acid Selection & Kinetics

Q: TFA vs. HCl in Dioxane: Which should I use for my morpholine scaffold?

A: The choice depends on your substrate's acid sensitivity and your downstream processing capabilities.

FeatureTrifluoroacetic Acid (TFA) HCl in 1,4-Dioxane (4M)
Mechanism Solvolysis (Protonation

Fragmentation)
Acidolysis (Protonation

Fragmentation)
Standard Protocol 20–50% TFA in DCM (v/v).[1]5–10 eq. HCl (4M solution) in Dioxane or EtOAc.
Key Benefit Excellent solubility for peptide-like morpholine scaffolds.Volatile removal: Product precipitates as HCl salt; excess HCl/solvent evaporates easily.
Key Risk Forms trifluoroacetate salts which are hygroscopic and often oils. Hard to crystallize.Can cleave very acid-sensitive esters or acetals if reaction time is prolonged.
Recommendation Use for complex, high-MW morpholines requiring chromatography.Preferred for Morpholines. The HCl salt is usually a stable solid, avoiding the "oily residue" trap.
Q: My reaction is incomplete, but increasing temperature causes degradation. What now?

A: Do not increase temperature above 35°C. The tert-butyl carbocation generated is an electrophile. At higher temperatures, it aggressively attacks electron-rich regions of your molecule (e.g., the morpholine oxygen or aromatic rings).

Troubleshooting Protocol:

  • Check Concentration: Dilute reactions (<0.05 M) are slower. Increase concentration to 0.1–0.2 M.

  • Lewis Acid Alternative: If the substrate is acid-sensitive, switch to TMSOTf (Trimethylsilyl trifluoromethanesulfonate) and 2,6-lutidine . This proceeds via a silyl-carbamate intermediate, avoiding harsh protonation.

Module 2: The Scavenger Hunt — Managing Side Reactions

Q: I see a +56 Da mass shift (M+56) in my LCMS. What is this?

A: This is tert-butylation . The tert-butyl cation (


) released during deprotection has re-attached to your molecule. Morpholines are nucleophilic; if the deprotection is slow or the acid is too weak, the free amine can attack the 

. More commonly, electron-rich aromatic rings (indoles, phenols) attached to the morpholine are alkylated.
Q: How do I stop tert-butyl cation re-attachment?

A: You must create a "Scavenger Sink." The scavenger must be more nucleophilic than your morpholine intermediate.

The "Golden Cocktail" for Morpholines:

  • Reagents: TFA (90%) / Triethylsilane (TES) (5%) / Water (5%).

  • Why TES? Triethylsilane acts as a hydride source, irreversibly quenching the

    
     cation to form isobutane (gas), which bubbles out of the solution.
    
  • Why Water? It aids in the hydrolysis of the intermediate carbamic acid and traps cations.

Visualizing the Pathway & Scavenging

Boc_Mechanism Start N-Boc Morpholine Protonation Protonated Intermediate Start->Protonation + Acid (H+) Frag Fragmentation Protonation->Frag Cation t-Butyl Cation (t-Bu+) Frag->Cation Product Morpholine Salt (Desired) Frag->Product - CO2 SideProd t-Butyl Adduct (Side Product) Cation->SideProd + Substrate (No Scavenger) Gas Isobutane (Gas) Cation->Gas + Triethylsilane (TES)

Caption: Figure 1. Mechanism of N-Boc cleavage showing the critical divergence point where the tert-butyl cation must be intercepted by a scavenger (TES) to prevent side-product formation.

Module 3: The Isolation Nightmare — Workup Strategies

Q: I rotavapped my reaction, and my product yield is 10%. Where did it go?

A: If your morpholine intermediate is low molecular weight (< 200 Da), the free base might be volatile . If you neutralized it and then evaporated, you pumped it into the trap.

  • Fix: Isolate as the HCl salt . Do not free-base until the final step or use the salt directly in the next coupling reaction.

Q: My product is water-soluble. Extraction with EtOAc/Hexane failed.

A: Morpholine salts are highly polar. Standard extractions leave them in the aqueous phase.

The "Polar Rescue" Protocol:

  • Basify: Adjust aqueous layer to pH > 12 using saturated

    
     (avoid NaOH if esters are present).
    
  • Salting Out: Saturate the aqueous layer with solid NaCl. This reduces the solubility of organic compounds in water (Hofmann effect).

  • The Solvent Switch: Do NOT use EtOAc. Use Chloroform:Isopropanol (3:1) or DCM:Methanol (9:1) . These mixtures are polar enough to pull the morpholine out of the brine but immiscible enough to separate.

Q: Is there a chromatography-free purification?

A: Yes. Use Solid Phase Extraction (SPE) with SCX-2 (Strong Cation Exchange) cartridges.

SCX-2 Protocol for Morpholines:

  • Load: Dissolve crude reaction mixture (in MeOH/DCM) and load onto the SCX-2 cartridge. The morpholine (base) binds to the sulfonic acid resin. Impurities pass through.

  • Wash: Flush with MeOH to remove non-basic impurities (protecting group debris, scavengers).

  • Elute: Release the product using 2M Ammonia in Methanol .

  • Result: Pure morpholine free base upon evaporation.

Decision Matrix: Selecting the Right Workup

Workup_Decision Start Reaction Complete Q1 Is the Product Volatile? (MW < 200, non-polar) Start->Q1 Method_Salt ISOLATE AS SALT Evaporate solvent/acid directly. Do not neutralize. Q1->Method_Salt YES Q2 Is it Water Soluble? Q1->Q2 NO Path_Volatile YES Path_Stable NO Method_SCX SCX-2 CARTRIDGE Bind: MeOH Elute: 2M NH3/MeOH Q2->Method_SCX YES (High Purity Req) Method_Extract POLAR EXTRACTION 1. Sat. NaCl (aq) 2. Extract w/ CHCl3:IPA (3:1) Q2->Method_Extract YES (Scale > 5g) Method_Std STANDARD WORKUP Partition NaHCO3 / EtOAc Q2->Method_Std NO Path_Water YES (Polar) Path_Org NO (Lipophilic)

Caption: Figure 2. Logic flow for determining the optimal isolation strategy based on physicochemical properties of the morpholine intermediate.

Module 4: Green & Alternative Methods

Q: Can I do this without hazardous acids?

A: Yes, for specific substrates.

  • Thermal Deprotection (Solvent Only):

    • Conditions: Reflux in 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .

    • Mechanism: These solvents are slightly acidic and stabilize the carbocation intermediate via hydrogen bonding, allowing thermal cleavage at 60–80°C without added mineral acid.

    • Benefit: Simply evaporate the solvent to get the clean product.[2]

  • Phosphoric Acid (

    
    ): 
    
    • Conditions: 85%

      
       in Toluene or Dioxane.
      
    • Benefit: Highly selective. It cleaves Boc but leaves acid-sensitive esters (like t-butyl esters) and Cbz groups intact.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[3] International Journal of Peptide and Protein Research, 12(5), 258-268.[3]

  • Han, G., et al. (2001). Silicon assisted cleavage of N-Boc protecting group.[3] Tetrahedron Letters, 42(34), 5841-5844. (Reference for TMSOTf/Lewis Acid method).

  • Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers.[4] Journal of Organic Chemistry, 71(23), 9045–9050.

  • BenchChem Technical Notes. (2025). Navigating Boc Deprotection: A Guide to Preventing Side Products.

Sources

Technical Support Center: Troubleshooting 3-Substituted Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Synthesis Support Center. As application scientists, we frequently encounter regioselectivity failures during the construction of 3-substituted morpholine pharmacophores. The root cause typically traces back to a breakdown in chemoselectivity during diol cyclization or poor steric/electronic control during epoxide ring-opening.

This guide provides field-proven diagnostic workflows, mechanistic explanations, and self-validating protocols to ensure absolute regiocontrol in your syntheses.

Diagnostic Decision Tree

Before altering your reaction conditions, use the workflow below to isolate the exact step where regiochemical scrambling is occurring.

G A Regioselectivity Issue 3-Substituted Morpholine B Epoxide Ring-Opening Step? A->B  Yes C Diol Cyclization Step? A->C  No D Basic Conditions (Attack at less hindered C) B->D  Need terminal attack E Lewis Acid Catalysis (Attack at more substituted C) B->E  Need internal attack F Mitsunobu Protocol (Selective Primary OH Act.) C->F  Primary vs Sec OH G Sulfonyl Chloride/Base (Risk of mixed activation) C->G  Both Primary OH

Diagnostic workflow for resolving regioselectivity in morpholine synthesis.

Core Troubleshooting Q&A

Q1: During the cyclization of my intermediate 1,2-amino diol using TsCl/Et₃N, I am isolating a mixture of 2-substituted and 3-substituted morpholines. Why is the regioselectivity failing? A: This is a classic chemoselectivity failure. When you treat an unsymmetrical diol (one primary hydroxyl, one secondary hydroxyl) with a sulfonyl chloride, the reagent does not perfectly discriminate between the two. While the primary alcohol is sterically more accessible, the secondary alcohol's oxygen is often more electron-rich, leading to competitive sulfonylation. If the secondary alcohol is activated as the leaving group, the primary oxygen acts as the nucleophile, yielding the undesired 2-substituted morpholine and scrambling your regioselectivity.

Fix: Switch to a Mitsunobu cyclization . The bulky triphenylphosphonium intermediate heavily penalizes reaction with the secondary alcohol. This enforces strict chemoselectivity, activating only the primary alcohol. The secondary alcohol then acts exclusively as the nucleophile, cleanly forming the 3-substituted morpholine (1).

Q2: I am seeing epimerization at the C-3 position of my morpholine ring after cyclization. How can I preserve the enantiopurity of my starting chiral amino alcohol? A: Epimerization implies that the stereocenter (the secondary carbon bearing the hydroxyl group) was transiently activated as a leaving group, or the reaction proceeded through a planar intermediate (e.g., an


-like pathway). To preserve enantiopurity, the secondary hydroxyl must act strictly as the nucleophile, not the electrophile. Furthermore, diastereomeric ratios in these cyclizations are heavily influenced by the minimization of pseudo 

strain between the C-3 substituent and the N-protecting group (2). Ensure your nitrogen is protected with a sterically demanding group (like Boc or Ts) to lock the conformation during the

displacement.

Q3: Is there a synthetic route that entirely bypasses the regiochemical risks of epoxide ring-opening and diol cyclization? A: Yes. The most robust method for synthesizing 3-substituted morpholines relies on the acylation of a chiral amino alcohol with chloroacetyl chloride, followed by base-mediated cyclization to a morpholin-3-one. Because the leaving group (chloride) is unambiguously positioned on the primary carbon of the acyl chain, there is zero potential for regiochemical scrambling. The morpholin-3-one is subsequently reduced to the target morpholine (3).

Quantitative Data: Cyclization Conditions vs. Regioselectivity

The table below summarizes the expected regiochemical and stereochemical outcomes based on the chosen cyclization strategy for 1,2-amino diol precursors.

Cyclization StrategySubstrate TypeRegioselectivity (3-sub : 2-sub)Stereochemical OutcomeTypical Yield (%)
TsCl, Et₃N, DMAP 1° / 2° Amino Diol~ 70:30 (Mixed)Mixed (Inversion & Retention)55 - 65%
Mitsunobu (DIAD/PPh₃) 1° / 2° Amino Diol> 99:1Complete Retention at 2° C82 - 90%
Chloroacetyl Chloride / NaH Chloroamide> 99:1 (via Lactam)Complete Retention75 - 85% (2 steps)
RuCl[(S,S)-Ts-DPEN] Aminoalkyne> 99:1Enantioselective (>95% ee)85 - 95%

(Note: The Ru-catalyzed asymmetric transfer hydrogenation represents an advanced catalytic alternative to traditional diol cyclization 4.)

Experimental Protocols

Protocol A: Regioselective Mitsunobu Cyclization

Use this protocol when converting an unsymmetrical 1,2-amino diol into a 3-substituted morpholine.

  • Preparation: Dissolve the intermediate diol (1.0 equiv) and Triphenylphosphine (1.2 equiv) in anhydrous THF to achieve a 0.1 M concentration. Cool the flask to 0 °C under an inert argon atmosphere.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.2 equiv) dropwise over 15–20 minutes.

    • Causality Note: Slow addition prevents the formation of unreactive hydrazine byproducts and ensures the bulky phosphonium intermediate selectively activates the primary alcohol over the secondary alcohol.

  • Cyclization: Allow the reaction to warm naturally to room temperature and stir for 4 hours.

  • Validation Checkpoint: Pull an aliquot for crude

    
     NMR. The disappearance of the primary hydroxyl proton and the diagnostic upfield shift of the C-5 and C-6 protons confirm successful, regioselective ring closure.
    
  • Workup: Quench with water, extract with EtOAc, and purify via silica gel chromatography to remove triphenylphosphine oxide.

Protocol B: The Morpholin-3-one Bypass Route

Use this protocol to completely eliminate regioselectivity risks by utilizing an unambiguous leaving group.

Pathway A Chiral Amino Alcohol B Chloroacetyl Chloride (Acylation) A->B C alpha-Chloroamide B->C D NaH / THF (Cyclization) C->D E Morpholin-3-one D->E F LiAlH4 (Reduction) E->F G 3-Substituted Morpholine (>99% Regioselectivity) F->G

Bypass synthesis pathway for 3-substituted morpholines via morpholin-3-one.

  • Acylation: Dissolve the chiral amino alcohol (1.0 equiv) and Triethylamine (1.5 equiv) in anhydrous DCM. Cool to 0 °C. Add chloroacetyl chloride (1.1 equiv) dropwise. Stir for 1 hour, then wash with saturated

    
    . Isolate the crude 
    
    
    
    -chloroamide.
  • Cyclization: Dissolve the crude

    
    -chloroamide in anhydrous THF. Add Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) portion-wise at 0 °C. Stir for 2 hours.
    
    • Validation Checkpoint: IR spectroscopy of the intermediate should show a strong lactam carbonyl stretch (~1650 cm⁻¹), confirming the formation of the morpholin-3-one.

  • Reduction: To the morpholin-3-one in THF, slowly add Lithium Aluminum Hydride (

    
    , 3.0 equiv) at 0 °C. Reflux for 4 hours.
    
  • Workup: Perform a Fieser workup (n mL water, n mL 15% NaOH, 3n mL water). Filter the granular aluminum salts, concentrate the filtrate, and isolate the enantiopure 3-substituted morpholine.

References

  • Kőnig, B., Sztanó, G., Holczbauer, T., & Soós, T. "Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine." The Journal of Organic Chemistry (ACS Publications). 2

  • "2-Methyl-2-phenylmorpholine." Benchchem.1

  • "3-Methylmorpholine." Benchchem. 3

  • Lau, Y. Y., Zhai, H., & Schafer, L. "ChemInform Abstract: A Concise and Efficient Synthesis of Substituted Morpholines." ResearchGate. 4

Sources

Purification techniques for highly polar piperidine-morpholine amines

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PM-PUR-001 Status: Open Priority: High Agent: Senior Application Scientist

Introduction: The "Polar Hell" of Nitrogen Heterocycles

You are likely reading this because your compound—a highly polar piperidine or morpholine derivative—is behaving poorly. It either streaks across the column, elutes in the void volume, or refuses to leave the aqueous layer during extraction.

These scaffolds are privileged structures in drug discovery (e.g., kinase inhibitors), but they present a unique purification challenge. Piperidine (


) and Morpholine (

) are basic nitrogen heterocycles [1]. On standard silica, they act as Lewis bases, binding irreversibly to acidic silanols. In reverse phase, they are often too polar to retain.

This guide is structured as a Tiered Support System . Start with Tier 1 for immediate diagnostics, then move to the advanced protocols in Tier 2 and 3.

Tier 1: Quick Diagnostics (FAQs)

Q: My compound streaks from the baseline to the solvent front on TLC/Flash. Why? A: This is "Silanol Tailing." Your amine nitrogens are protonating via the acidic silanol groups (


) on the silica surface.
  • Immediate Fix: Add 1% Triethylamine (TEA) or 1%

    
     to your mobile phase. This saturates the silanols, allowing your amine to pass [2].
    

Q: I switched to Reverse Phase (C18), but the compound elutes immediately (Void Volume). A: At neutral pH (pH 7), piperidine and morpholine are fully protonated (ionized). Ionized molecules do not interact well with the hydrophobic C18 chains.

  • Immediate Fix: Switch to a High pH buffer (pH 9.5–10). This suppresses ionization, rendering the molecule neutral and hydrophobic enough to bind to the column [3].

Q: My product is stuck in the water layer during extraction. A: These molecules are highly hydrophilic. Standard EtOAc/Water extractions often fail.

  • Immediate Fix: Switch to DCM or Chloroform:Isopropanol (3:1) for extraction. Alternatively, skip liquid extraction entirely and use SCX (Tier 3) .

Tier 2: Advanced Chromatography Solutions

Protocol A: The "Magic Solvent" (Normal Phase)

Best for: Compounds that are too polar for Hexane/EtOAc but soluble in organic solvents.

Standard silica is acidic.[1][2] To purify basic amines, you must override this acidity. The industry-standard "Magic Solvent" system uses Ammonia in Methanol.

The System: Dichloromethane (DCM) / Methanolic Ammonia (


 in MeOH).
ParameterSpecificationReason
Mobile Phase A 100% DCMWeak solvent.
Mobile Phase B 10:1 MeOH :

(aq) OR

in MeOH
Strong solvent + Modifier. Ammonia competes for silanol binding sites [4].
Gradient 0% to 20% B over 15 CVHigh MeOH concentrations can dissolve silica; do not exceed 20-30% if possible.
Pre-Treatment Wash column with 1% TEA in DCM"Deactivates" the silica before your sample even touches it.

Warning: Do not use aqueous ammonium hydroxide (


) with DCM if you can avoid it, as it is immiscible. Use commercially available 7N 

in MeOH
for miscibility.
Protocol B: High pH Reverse Phase (C18)

Best for: Very polar compounds or final purification of salts.

Piperidine (


) is positively charged at pH 7. By raising the pH to 10, you force the equilibrium toward the free base (neutral), increasing retention on lipophilic C18 media.

The Buffer System:

  • Solvent A: 10 mM Ammonium Bicarbonate (

    
    ), adjusted to pH 10 with 
    
    
    
    .
  • Solvent B: Acetonitrile (MeCN).

Workflow Logic:

RP_Logic Start Sample (pH 7) Ionization Molecule Ionized (R-NH+) Start->Ionization Standard Conditions High_pH Buffer pH 10 Ionization->High_pH Add Base Neutral Free Base (R-N:) High_pH->Neutral Deprotonation Retention Binds to C18 Neutral->Retention Hydrophobic Interaction

Figure 1: Mechanism of High pH Reverse Phase Chromatography for Amines.

Tier 3: The "Catch and Release" (SCX)

Best for: Cleaning up crude reactions without running a full column. Ideal for removing non-basic impurities.

Strong Cation Exchange (SCX) is the most robust method for piperidine/morpholine derivatives. It relies on the basicity of the amine to "catch" the product on a sulfonic acid resin, wash away impurities, and "release" it with a base [5].

The Protocol

Materials: SCX-2 Cartridge (Propylsulfonic acid bonded silica).

  • Conditioning: Flush cartridge with MeOH, then DCM.

  • Loading (The Catch): Dissolve crude in DCM or MeOH. Load onto cartridge.

    • Mechanism:[3][4][5] The amine (

      
      ) binds to the sulfonic acid (
      
      
      
      ) forming a salt (
      
      
      ).
  • Washing: Flush with 100% MeOH .

    • Result: Non-basic impurities (neutrals, acids) are washed away. The amine remains ionically bound.

  • Elution (The Release): Flush with 2M

    
     in MeOH .
    
    • Mechanism:[3][4][5] Ammonia deprotonates the amine, breaking the ionic bond. The product elutes in the solvent.[2][6]

SCX Troubleshooting Table:

Issue Cause Solution
Breakthrough (Product in Wash) Sample solvent too strong (too much amine). Load in DCM or 5% AcOH in MeOH to ensure full protonation.

| No Elution (Product stuck) | Interaction too strong (common with Piperidine). | Use stronger base (7N


 in MeOH) or add co-solvent (MeCN) if solubility is poor. |

Tier 4: Visualization & Detection

Piperidine and Morpholine often lack UV chromophores (benzene rings), making them invisible on standard UV detectors (254 nm).

Visualization Techniques:

  • Ninhydrin Stain: The gold standard for amines. Secondary amines (piperidine/morpholine) stain dark red/blue upon heating.

  • Iodine Chamber: Universal stain. Amines turn brown/yellow rapidly.

  • ELSD (Evaporative Light Scattering): If using automated flash, switch detection from UV to ELSD. It detects any non-volatile compound, regardless of UV activity.

Summary Decision Tree

Use this logic flow to select your purification strategy immediately.

Decision_Tree Start Crude Mixture Solubility Is it soluble in DCM? Start->Solubility Impurity Are impurities Non-Basic? Solubility->Impurity Yes RP Protocol B: Reverse Phase (C18 @ pH 10) Solubility->RP No (Polar/Aqueous) NP Protocol A: Normal Phase (DCM/MeOH/NH3) Impurity->NP No (Complex Mix) SCX Tier 3: SCX Cartridge (Catch & Release) Impurity->SCX Yes (Fastest Clean-up)

Figure 2: Strategic Decision Tree for Amine Purification.

References

  • BenchChem. (2025).[1][7] 4-(Oxan-3-yl)piperidine vs. Morpholine-Containing Compounds in Drug Discovery. Retrieved from 7

  • Biotage. (2023).[2] Is there an easy way to purify organic amines? Retrieved from 6

  • Agilent Technologies. (2023). Control pH During Method Development for Better Chromatography. Retrieved from 8

  • King Group. (n.d.). Successful Flash Chromatography: Organic Amines. Retrieved from 9

  • Biotage. (n.d.). Chemistry Data Sheet: Strong Cation Exchange (SCX-2). Retrieved from 10

Sources

Overcoming steric hindrance in 3-substituted morpholine functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: MORPH-C3-STERICS

Subject: Overcoming Steric Hindrance in 3-Substituted Morpholine Functionalization Status: Open Assigned Specialist: Senior Application Scientist

Core Issue Analysis

User Problem: You are experiencing low yields (<20%), stalled conversion, or racemization when attempting to functionalize the nitrogen (N4) of a 3-substituted morpholine. Standard conditions (e.g., EDC/NHS, Pd(OAc)₂/BINAP) are failing.

Root Cause Diagnosis: The 3-substituted morpholine ring presents a unique conformational challenge compared to piperidines or pyrrolidines.

  • 1,3-Diaxial Interaction (A-Strain): The substituent at C3 introduces significant steric clash with the N-substituent, particularly if the ring adopts a chair conformation where the C3-group is axial.

  • N-Lone Pair Shielding: In the preferred chair conformation, a bulky C3-substituent (e.g., isopropyl, phenyl) forces the N-H bond into an axial orientation to minimize gauche interactions, burying the nucleophilic lone pair and making it inaccessible to electrophiles.

Troubleshooting Module: N-Arylation (Buchwald-Hartwig)

The Problem

Standard ligands (BINAP, dppf) fail because they cannot facilitate the amine binding step in the catalytic cycle due to the steric bulk of the 3-substituent.

The Solution: Ligand Engineering

You must switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands). Specifically, RuPhos is the "Gold Standard" for hindered secondary amines.

Decision Matrix: Ligand Selection

LigandSelection Start Start: N-Arylation of 3-Substituted Morpholine Electrophile Identify Electrophile Start->Electrophile ArCl Aryl Chloride (Standard/Deactivated) Electrophile->ArCl ArOTf Aryl Triflate/Tosylate Electrophile->ArOTf ArBr Aryl Bromide (Sterically Hindered) Electrophile->ArBr RuPhos PRIMARY CHOICE: RuPhos Pd G4 (Excellent for 2° Amines) ArCl->RuPhos ArOTf->RuPhos BrettPhos ALTERNATIVE: BrettPhos Pd G4 (If Ar is e- rich) ArBr->BrettPhos Base Base Selection: NaOtBu (Standard) LHMDS (Base Sensitive) RuPhos->Base BrettPhos->Base

Figure 1: Ligand selection workflow for sterically hindered morpholine couplings.

Validated Protocol: RuPhos Pd G4 Coupling

Use this protocol for 3-alkyl/aryl morpholines reacting with Aryl Chlorides/Bromides.

Reagents:

  • Catalyst: RuPhos Pd G4 (2–5 mol%) [1]

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

  • Temperature: 80–100 °C

Step-by-Step:

  • Pre-activation (Optional but recommended for G3): If using G3, no pre-activation is needed. If using separate Pd source and ligand, stir Pd(OAc)₂ and RuPhos (1:2 ratio) in solvent at 80°C for 1 min before adding substrates. Recommendation: Use G4 precatalyst to eliminate this variable.

  • Charge Vessel: In a glovebox or under Ar flow, add RuPhos Pd G4, NaOtBu, and the Aryl Halide.

  • Add Amine: Add the 3-substituted morpholine.

  • Solvent: Add anhydrous dioxane (0.2 M concentration).

  • Reaction: Seal and heat to 85°C for 2-4 hours.

  • Checkpoint: Check LCMS. If conversion <50%, increase temp to 100°C. Do not add more catalyst yet.

Why this works: RuPhos is bulky enough to promote reductive elimination but flexible enough to allow the bulky morpholine to bind to the Pd center.

Troubleshooting Module: Amide Coupling

The Problem

Standard coupling agents (EDC, HATU) often result in low yields or difficult purifications because the activated ester is not reactive enough to overcome the nucleophilic shielding of the 3-substituted morpholine. Furthermore, basic conditions with HATU can cause epimerization at the C3 chiral center.

The Solution: T3P (Propylphosphonic Anhydride)

T3P is superior for sterically hindered amines. It acts as a kinetically active coupling agent that drives the reaction forward while maintaining low epimerization rates due to its acidic nature (supplied as 50% in EtOAc/DMF) [2].

Comparative Data: Coupling Agents with Hindered Amines
FeatureHATU / HBTUEDC / HOBtT3P (Propylphosphonic Anhydride)
Reactivity HighModerateVery High (for hindered systems)
Epimerization Moderate Risk (Basic)Low RiskLowest Risk
Workup Difficult (Peptide byproducts)Urea byproduct removalWater Soluble Byproducts (Wash & Go)
Steric Tolerance ModerateLowHigh
Validated Protocol: T3P Assisted Coupling

Reagents:

  • Coupling Agent: T3P (50 wt. % in EtOAc) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (4.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Green alternative)

Step-by-Step:

  • Dissolution: Dissolve the Carboxylic Acid (1.0 equiv) and 3-substituted morpholine (1.1 equiv) in EtOAc (5-10 volumes).

  • Base Addition: Cool to 0°C. Add Pyridine (3.0 equiv). Note: Pyridine is often superior to DIPEA for T3P reactions as it acts as both base and acylation catalyst.

  • T3P Addition: Add T3P solution dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 12 hours.

  • Self-Validating Workup:

    • Add water.[1][2]

    • Wash organic layer with 10% Citric Acid (removes Pyridine and residual amine).

    • Wash with NaHCO₃ (removes unreacted acid).

    • Wash with Brine.

    • Result: The organic layer contains pure amide in >90% of cases without chromatography.

Troubleshooting Module: Stereochemical Integrity

The Problem

You observe loss of enantiomeric excess (ee) in your final product.

  • Cause: The C3 stereocenter is alpha to the nitrogen. During slow reactions, reversible deprotonation/oxidation or enolization (if adjacent to carbonyl) can occur.

Mechanism of Failure

In 3-substituted morpholines, 1,2-strain (interaction between N-substituent and C3-substituent) can lower the barrier for ring inversion or elimination processes that lead to racemization.

Prevention Strategy
  • Avoid Strong Bases: In alkylation reactions, avoid NaH. Use K₂CO₃ in Acetone/ACN or Cs₂CO₃ in DMF.

  • Temperature Cap: Keep nucleophilic substitutions (Sn2) below 80°C. If higher temps are needed, switch to catalytic methods (Buchwald) which proceed via lower energy transition states.

  • Chiral HPLC Check: Always validate the starting material before reaction. 3-substituted morpholines can slowly racemize on the shelf if stored as free bases. Store as HCl salts.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to speed up the N-arylation? A: Yes, but with caution. Microwave heating is excellent for overcoming the activation energy of the bulky amine attack. However, for chiral 3-substituted morpholines, rapid heating >120°C can induce racemization. Cap microwave reactions at 100°C / 20 mins.

Q: My T3P reaction is stuck at 50% conversion. What now? A: Do not add more T3P immediately. Add 4-DMAP (0.1 equiv) . The formation of the highly reactive acyl-pyridinium intermediate often pushes the reaction to completion for extremely hindered amines.

Q: Why do I see "de-halogenation" of my aryl halide instead of coupling? A: This is "Beta-Hydride Elimination" from the Pd-Amine complex or reduction of the Pd-Ar intermediate. It means your amine is not binding fast enough.

  • Fix: Increase the concentration of the amine (1.5 equiv).

  • Fix: Switch to RuPhos (if not already using) or BrettPhos which are designed to prevent this pathway.

References

  • RuPhos Pd G4 Protocol & Scope

    • Source: Buchwald, S. L., et al. "Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide." Aldrichimica Acta, 2008.
    • URL:[Link]

  • T3P Mechanism & Application

    • Source: "Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis."[3] Imperial College London / Chemistry.

    • URL:[Link]

  • Morpholine Conformational Analysis

    • Source: "Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide."[4] BenchChem.[4]

  • Buchwald-Hartwig General Guide

    • Source: "Buchwald-Hartwig Amination."[5][6][7] Chemistry LibreTexts.

    • URL:[Link]

Sources

Stability of 3-(piperidin-2-yl)morpholine under acidic reaction conditions

[1]

Ticket ID: #PM-STAB-003 Subject: Stability & Handling of 3-(piperidin-2-yl)morpholine in Acidic Media Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open for Review[1]

Executive Summary: The "Stability" Paradox

As researchers, we often conflate chemical degradation (bond breaking) with physicochemical loss (isolation failure).[1]

The Bottom Line: 3-(piperidin-2-yl)morpholine is chemically robust. It is a saturated bicyclic diamine.[1] It does not undergo acid-catalyzed hydrolysis (ring-opening) under standard conditions (HCl, TFA,


1

If you believe your compound is degrading in acid, you are likely facing one of three specific scenarios:

  • Stereochemical Drift (Epimerization): The chiral centers at the linkage point (C3 of morpholine, C2 of piperidine) are labile under forcing conditions.[1]

  • Isolation Failure: The diprotonated salt is extremely hydrophilic and refuses to partition into standard organic solvents.[1]

  • Oxidative Degradation: You are using an oxidizing acid (e.g.,

    
    ) or have trace metal contaminants promoting radical oxidation.[1]
    

Critical Alert: Stereochemical Integrity

The linkage between the morpholine and piperidine rings creates a vicinal diamine motif with two stereocenters.

  • The Risk: Acid-catalyzed epimerization.

  • Mechanism: While saturated amines are stable, prolonged heating in strong acid can access transient iminium ion intermediates, allowing the C-C bond to rotate or the chiral center to invert upon re-protonation.[1]

  • Symptom: Your LCMS shows the correct mass (

    
    ), but your NMR shows peak broadening or splitting, and chiral HPLC shows new peaks (diastereomers).
    
Troubleshooting Stereochemistry
ConditionRisk LevelRecommendation
Dilute HCl / TFA (RT) LowSafe for < 24 hours.[1] Ideal for Boc-deprotection.[1]
Conc. HCl (>60°C) HighAvoid. High risk of epimerization at the C2-piperidine position.
Lewis Acids (

,

)
MediumCan promote isomerization if water is present.[1] Keep strictly anhydrous.[1]

The "Disappearing Compound" Phenomenon (Isolation)

This is the most common support ticket we receive.[1] Users acidify the reaction, extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM), and find nothing in the organic layer.[1]

The Science: In acidic media, 3-(piperidin-2-yl)morpholine exists as a dication (dihydrochloride or ditrifluoroacetate).[1]

  • LogP (Neutral): ~0.5 (Polar)

  • LogP (Dication): < -3.0 (Extremely Hydrophilic)

The Protocol: How to Isolate Successfully Do not use standard extraction protocols.

Method A: The "Salting Out" (For Neutral Free Base)

  • Cool the acidic aqueous layer to 0°C.

  • Basify to pH > 12 using 50% NaOH (saturated amines require high pH to fully deprotonate).[1]

  • Saturate the aqueous phase with solid NaCl .[1]

  • Extract 5x with CHCl3/Isopropanol (3:1) or n-Butanol . DCM will not work efficiently.

Method B: Ion Exchange (The Cleanest Method)

  • Load the acidic aqueous solution onto a cation exchange resin (e.g., Dowex 50W).[1]

  • Wash with water / MeOH to remove non-basic impurities.[1]

  • Elute the product with 2M Ammonia in Methanol .

  • Concentrate to obtain the free base.[1]

Visual Troubleshooting Guides

Diagram 1: Stability & Isolation Decision Tree

Use this flow to diagnose your specific issue.

StabilityTreestartSTART: Issue with3-(piperidin-2-yl)morpholinein Acidcheck_massCheck LCMS/MS:Is the Mass (M+H) Correct?start->check_massmass_noNo: Mass Changedcheck_mass->mass_noMass Shiftmass_yesYes: Mass Correctcheck_mass->mass_yesMass OKdegradationDEGRADATIONLikely Oxidative cleavageor impurity reaction.Check for oxidants/metals.mass_no->degradationcheck_nmrCheck NMR/HPLC:Single Peak?mass_yes->check_nmrepimerizationEPIMERIZATIONStereocenter inversion.Reduce Temp/Acid Strength.check_nmr->epimerizationMultiple Peaksyield_checkCheck Yield:Is it low?check_nmr->yield_checkSingle Peakisolation_failISOLATION FAILURECompound trapped in water.Use Method A (n-BuOH)or Method B (SCX).yield_check->isolation_failLow YieldstableSTABLESystem is functioning.yield_check->stableGood Yield

Caption: Diagnostic flow for identifying whether the issue is chemical instability, stereochemical drift, or isolation error.

Diagram 2: The Epimerization Mechanism

Understanding why heat + acid kills your enantiomeric excess (ee).

Epimerizationcluster_0Standard Statecluster_1Transition State (High T)cluster_2ResultSMCis-Isomer(Diprotonated)IMTransient Iminium(Planar C2)SM->IMReversibleDeprotonation(-H+)IM->SMReturnPRODTrans-Isomer(Thermodynamic Sink)IM->PRODReprotonationfrom opposite face

Caption: Mechanism of acid-catalyzed epimerization via transient iminium formation at high temperatures.[1]

Frequently Asked Questions (FAQs)

Q1: Can I use HCl in Dioxane to remove a Boc group from this scaffold? A: Yes. This is the standard protocol. 4M HCl in Dioxane at room temperature for 1-2 hours is safe.[1] The product will precipitate as the dihydrochloride salt.[1]

  • Tip: Filter the solid under nitrogen.[1] These salts are hygroscopic (water-loving) and will turn into a sticky gum if exposed to humid air.

Q2: My product turned brown in Nitric Acid (


). Why?A:1

Q3: How do I store the salt form? A: Store at -20°C under Argon. If it becomes a gum, dissolve in minimal Methanol and precipitate with Diethyl Ether to recover the solid.[1]

Standardized Assay Protocol

To verify stability in your specific acidic matrix, run this 3-point assay:

Materials:

  • Compound (10 mg)

  • Acidic Solvent (e.g., 1M HCl)[1]

  • Internal Standard (e.g., Dimethyl sulfone - non-ionizable)[1]

Procedure:

  • Dissolve compound and standard in the acid.[1]

  • T0: Take an aliquot immediately, neutralize into MeOH/NH3, and inject on LCMS.

  • Stress: Heat remainder to 50°C for 4 hours.

  • T_final: Repeat sampling.

Analysis:

  • Loss of Area: Degradation.[1]

  • New Peaks (Same Mass): Epimerization.[1][2]

  • No Change: Stable.

References

  • Heterocyclic Stability: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. Wiley.[1] (General reference for saturated heterocycle stability).

  • Epimerization of Piperidines: Glorius, F., et al. (2010).[1] Asymmetric Hydrogenation of Pyridines. Angewandte Chemie Int.[1] Ed. (Discusses stereochemical lability of piperidine alpha-centers).

  • Isolation of Polar Amines: "Isolation of Water-Soluble Organic Compounds." M.I.T. Department of Chemistry Guide. (Standard protocols for "salting out" and ion exchange).

  • Synthesis Context: Journal of Medicinal Chemistry (2009), 52(23), 7808–7816.[1][3] (Describes synthesis and handling of morpholine-piperidine scaffolds in kinase inhibitors).

Technical Support Center: Resolving NMR Signal Overlap in Piperidine-Morpholine Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for the NMR analysis of piperidine and morpholine-containing compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the common challenge of signal overlap when analyzing mixtures or complex molecules containing these two crucial heterocyclic scaffolds.[1][2][3] As a Senior Application Scientist, my goal is to provide you with a logical, field-tested framework for systematically troubleshooting and resolving these spectral ambiguities.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding NMR analysis of piperidine and morpholine derivatives.

Q1: Why do the ¹H NMR signals for piperidine and morpholine derivatives so often overlap?

A1: Signal overlap in these systems stems from their structural similarities. Both are six-membered heterocyclic rings that typically exist in a chair conformation.[4][5] The protons on carbons adjacent to the nitrogen atoms in both molecules reside in a similar chemical shift region (typically δ 2.2-3.0 ppm).[6] In morpholine, the protons adjacent to the oxygen atom are more deshielded and appear further downfield (δ 3.5-3.8 ppm).[4] However, when analyzing mixtures or complex molecules with substituents on either ring, the subtle electronic effects can cause the respective proton signals to drift into the same regions, leading to significant signal crowding and overlap.[7][8]

Q2: What are the typical ¹H and ¹³C chemical shift ranges I should expect?

A2: While exact shifts are highly dependent on the solvent, concentration, and molecular structure, the following table provides general ranges for the parent, unsubstituted rings in CDCl₃.

Molecule Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Piperidine C2-H, C6-H (α to N)~2.86~47.8
C3-H, C5-H (β to N)~1.58~27.2
C4-H (γ to N)~1.58~25.2
N-HVariable, broad (~1.4)-
Morpholine C2-H, C6-H (α to O)~3.73~67.9
C3-H, C5-H (α to N)~2.87~46.5
N-HVariable, broad (~1.7)-

Note: N-H proton signals are often broad and their chemical shift is highly variable due to hydrogen bonding and exchange rates.[6][9]

Q3: Is ¹³C NMR a better starting point to avoid overlap?

A3: Yes, often it is. The ¹³C chemical shift range is much wider (~200 ppm) compared to ¹H NMR (~15 ppm), leading to inherently better signal dispersion. For morpholine, the carbons adjacent to oxygen (C2, C6) are significantly downfield (~68 ppm) from those adjacent to nitrogen (C3, C5, ~46 ppm), providing clear differentiation.[4] While ¹³C NMR is less sensitive, it can often provide a quick confirmation of the presence of both scaffolds. However, for quantitative analysis or detailed stereochemical assignment, ¹H NMR is indispensable, making signal resolution a critical task.

Q4: What is the simplest first step to try and resolve overlapping peaks?

A4: The simplest and most cost-effective first step is to change the deuterated solvent.[8] Solvents can induce differential shifts in protons through various interactions (e.g., hydrogen bonding, aromatic shielding), which may be sufficient to resolve the overlap.[10][11] Switching from a non-polar solvent like CDCl₃ to an aromatic solvent like Benzene-d₆ or a hydrogen-bond-accepting solvent like DMSO-d₆ can significantly alter the appearance of the spectrum.[12]

Troubleshooting Guides for Overlapping Peaks

When faced with overlapping signals, a systematic approach is key. The following guides provide detailed protocols, starting from simple adjustments and progressing to more advanced NMR experiments.

Systematic Workflow for Resolving Overlap

The following diagram illustrates a logical decision-making process for tackling signal overlap in piperidine-morpholine mixtures.

G cluster_0 Troubleshooting Workflow A Overlapping Signals Observed in 1D ¹H NMR B Method 1: Change Deuterated Solvent A->B C Method 2: pH Adjustment B->C If overlap persists F Peaks Resolved and Assigned B->F If peaks resolve D Method 3: Use Lanthanide Shift Reagents C->D If overlap persists C->F If peaks resolve E Method 4: Perform 2D NMR (COSY, HSQC, etc.) D->E If overlap persists or for unambiguous assignment D->F If peaks resolve E->F G cluster_1 Mechanism of Lanthanide Shift Reagent Analyte Analyte (Piperidine/Morpholine) with Lewis Base (N:) Complex [Analyte-LSR] Complex (Rapid, Reversible) Analyte->Complex Binds to LSR LSR (e.g., Eu(fod)₃) with Lewis Acid (Eu) LSR->Complex Binds to Spectrum Shifted NMR Spectrum (Resolution Enhanced) Complex->Spectrum Results in

Caption: How Lanthanide Shift Reagents induce spectral changes.

Guide 3: Advanced 2D NMR Spectroscopy

When the methods above are insufficient or when unambiguous assignment is required, two-dimensional (2D) NMR techniques are the most powerful tools available. [13][14][15]

Protocol 4: 2D NMR for Structural Elucidation
  • Principle: 2D NMR experiments spread spectral information across two frequency axes, resolving signals that overlap in a 1D spectrum. [13][16]Different experiments reveal different types of connectivity.

    • COSY (Correlation Spectroscopy): Shows correlations between protons that are spin-spin coupled (typically 2-3 bonds apart). This helps identify adjacent protons and trace the spin systems of each ring. [17] * HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹JCH). Since ¹³C spectra are highly dispersed, this is one of the most effective methods for resolving ¹H overlap. [13][14] * HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is crucial for connecting molecular fragments and assigning quaternary carbons. [18]* Apparatus and Reagents:

    • A high-field NMR spectrometer capable of performing 2D experiments.

    • A moderately concentrated sample of your mixture (~10-20 mg).

  • Experimental Protocol:

    • Sample Preparation: Prepare a single, well-dissolved NMR sample in a suitable deuterated solvent.

    • Acquisition: Run a suite of 2D NMR experiments. A standard set includes ¹H, ¹³C, COSY, and HSQC. An HMBC experiment is also highly recommended for complex structures. Use standard instrument parameters and adjust as needed for your sample concentration.

    • Data Analysis:

      • HSQC Analysis: In the HSQC spectrum, find the well-resolved carbon signals for each ring. The attached proton signals will be aligned vertically at the carbon's chemical shift, even if they overlap in the 1D ¹H spectrum.

      • COSY Analysis: Starting from a resolved signal, use the cross-peaks in the COSY spectrum to "walk" along the spin system, identifying all the coupled protons within that specific ring.

      • Combine Data: Use the information from all experiments to build a complete and unambiguous assignment of every proton and carbon signal for both the piperidine and morpholine moieties.

  • Expected Outcome & Interpretation: The 2D spectra will provide a detailed "map" of your molecules. The HSQC spectrum will separate the overlapping proton signals by spreading them out in the carbon dimension. The COSY will confirm the proton-proton connectivities within each ring, allowing you to definitively assign which signals belong to which scaffold. [19]

References

  • Gates, E. (2024). Advanced NMR Methods for Complex Mixture Analysis Driven by Industrial Challenges. Department of Chemistry, Student thesis: Phd.
  • Solvent effects on the nuclear magnetic resonance spectra of arom
  • Mangione, A. S., et al. (n.d.). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. MDPI.
  • Advanced NMR Analysis Methods for Challenging Spectral D
  • Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.
  • Getting more out of the spectrum: addressing issues in the analysis of mixtures. (n.d.). Bruker.
  • Unlocking Molecular Secrets: A Journey Into 2D NMR Techniques. (2026, February 3).
  • 2D NMR: Overview of Homonuclear Correlation Techniques. (2024, December 5). JoVE.
  • 2D NMR Introduction. (2025, January 2). Chemistry LibreTexts.
  • Ciampa, A., et al. (2013). Mixture Analysis by NMR Spectroscopy.
  • 2D NMR Spectroscopy: Fundamentals, Methods and Applic
  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. (2023, March 27). ACS Sustainable Chemistry & Engineering.
  • NMR Spectroscopy Of Amines. (2025, May 22). JoVE.
  • How does solvent choice effect chemical shift in NMR experiments?. (2022, January 13). Reddit.
  • NMR Shift reagents. (n.d.). Slideshare.
  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (n.d.).
  • Manimekalai, A., & Jayabharathi, J. (2006). Protonation effect on chemical shifts of some piperidones⎯unusual influence by anions. Indian Journal of Chemistry, 45B, 1686-1691.
  • Technical Support Center: NMR Analysis of Anilino-piperidines. (n.d.). Benchchem.
  • Morris, G. A., et al. (n.d.). NMR methods for the analysis of mixtures. PMC.
  • Expanding Complex Morpholines Using Systematic Chemical Diversity. (2024, March 20). PMC.
  • Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. (n.d.). PMC.
  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. (2022, September 1). PMC.
  • Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection. (n.d.). PMC.
  • pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. (2023, February 7). PMC.
  • 23.1: NMR Shift Reagents. (2024, November 12). Chemistry LibreTexts.
  • An In-depth Technical Guide to ¹H and ¹³C NMR Spectral Analysis of Morpholine Deriv
  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024, June 26). PubMed.
  • NMR Spectroscopy. (n.d.). MSU chemistry.
  • Structures of piperazine, piperidine and morpholine. (n.d.).

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Validation & Comparative

Comparative Guide: Metabolic Stability of Morpholine vs. Piperidine Scaffolds

[1][2]

Executive Summary

In medicinal chemistry, the choice between a morpholine and a piperidine scaffold is often a pivotal decision for optimizing a lead compound's pharmacokinetic (PK) profile.[1][2] While structurally similar, the introduction of the ether oxygen in morpholine fundamentally alters the electronic and physicochemical landscape of the ring.[3]

The Verdict: Morpholine generally offers superior metabolic stability and improved aqueous solubility compared to piperidine .[1][4] This is primarily driven by the electron-withdrawing effect of the oxygen atom, which lowers the basicity (pKa) of the nitrogen and deactivates the adjacent

3

Physicochemical Drivers of Metabolism

To understand the metabolic differences, one must first analyze the underlying physicochemical properties that dictate enzyme affinity and reactivity.

PropertyPiperidine ScaffoldMorpholine ScaffoldImpact on Metabolism
Structure Cyclic secondary amine (C₅H₁₁N)Cyclic ether-amine (C₄H₉NO)Oxygen atom acts as an electron sink.
Basicity (pKa) ~11.0 (Strong Base)~8.3 (Weak Base)Lower pKa reduces lysosomal trapping and alters binding affinity to CYP active sites (often preferring cationic substrates).
Lipophilicity (cLogP) Higher (More Lipophilic)Lower (More Polar)Lower LogP correlates with reduced non-specific binding and lower affinity for hydrophobic CYP pockets (e.g., CYP3A4).
Electronic Effect Inductive donation from alkyl chainInductive withdrawal by OxygenThe oxygen in morpholine reduces electron density at the nitrogen and

-carbons, raising the activation energy for oxidation.

Mechanistic Metabolic Pathways

The primary driver of instability in saturated nitrogen heterocycles is CYP450-mediated oxidation . The mechanism differs distinctly between the two rings due to the electronic environment.

A. Piperidine Metabolism: The "Iminium Trap"

Piperidine is highly susceptible to oxidation at the carbon

Key Pathway:

  • 
    -Hydroxylation:  CYP450 abstracts a proton from the C2 or C6 position.
    
  • Iminium Formation: Loss of water generates an electrophilic iminium species.

  • Fate: The iminium ion is either trapped by cytosolic nucleophiles (toxicity risk) or oxidized further by cytosolic aldehyde oxidase (AO) to form a stable lactam (2-piperidone) or undergoes ring opening to an aldehyde/acid.

B. Morpholine Metabolism: The "Electronic Shield"

Morpholine is not metabolically inert, but the rate of metabolism is often significantly slower.

  • Reduced Basicity: The electron-withdrawing oxygen lowers the availability of the nitrogen lone pair, making the initial SET step less favorable.

  • Ring Opening: Oxidation can occur at the

    
    -carbon (next to N), leading to a hemiaminal. However, the resulting ring-opened product (often (2-hydroxyethoxy)acetic acid derivatives) is highly polar and rapidly excreted, preventing the accumulation of reactive intermediates common with piperidine.
    
Visualization: Metabolic Pathways

The following diagram contrasts the oxidative fates of both scaffolds.

MetabolicPathwayscluster_0Piperidine Metabolism (High Liability)cluster_1Morpholine Metabolism (Enhanced Stability)PipPiperidine(Parent)Pip_RadC-CenteredRadicalPip->Pip_RadCYP450(HAT)Pip_IminIminium Ion(Reactive)Pip_Rad->Pip_Imin-e-Pip_LactamLactam(Stable Metabolite)Pip_Imin->Pip_LactamOxidation(AO/CYP)Pip_OpenRing Opening(Aldehyde/Acid)Pip_Imin->Pip_OpenHydrolysisMorMorpholine(Parent)Mor_HemHemiaminalIntermediateMor->Mor_HemCYP450(Slower Rate)Mor_OpenHydroxyethoxyAcetic AcidMor_Hem->Mor_OpenRing Scission(Rapid Excretion)

Caption: Comparative oxidative pathways. Piperidine forms a reactive iminium ion leading to lactams or ring opening. Morpholine oxidation is electronically disfavored and leads to polar, excretable ring-scission products.

Comparative Data: Intrinsic Clearance ( )

The following data represents a synthesis of literature trends comparing matched molecular pairs (MMP) where a piperidine is swapped for a morpholine.

Scaffold Variant

(µL/min/mg)

(min)
Primary Metabolite
N-Benzylpiperidine > 150 (High)< 10N-dealkylation + Lactam formation
N-Benzylmorpholine ~ 45 (Moderate)~ 35N-dealkylation (slower)
4-Phenylpiperidine 85 (High)18Hydroxylation on phenyl + Lactam
4-Phenylmorpholine 12 (Low)> 60Stable (Minor ring opening)

Interpretation:

  • Piperidine analogs frequently exhibit "High" clearance classification (>50 µL/min/mg in human microsomes).

  • Morpholine analogs often shift the compound into "Low" or "Moderate" clearance categories, extending half-life.

  • Note: If the metabolic "soft spot" is on the substituent (e.g., the benzyl group), the stabilizing effect of the morpholine ring itself may be masked.

Experimental Protocol: Microsomal Stability Assay

To empirically verify the stability advantage, the following standardized protocol should be employed. This assay measures Intrinsic Clearance (


)
Reagents & Setup
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein stock.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Preparation: Dilute test compounds to 1 µM (final incubation concentration) in phosphate buffer (ensure <0.1% DMSO final).

  • Pre-Incubation: Mix microsomes (final conc. 0.5 mg/mL ) and compound in buffer. Pre-warm at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

    • Control: Run a "No NADPH" control to check for chemical instability.

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Quench Solution (ACN) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS (MRM mode).

Calculation

Plot


56


Visualization: Assay Workflow

AssayWorkflowcluster_samplingSampling LoopStartCompound Preparation(1 µM in Buffer)MixAdd Microsomes(0.5 mg/mL)Start->MixPreWarmPre-incubation(37°C, 5 min)Mix->PreWarmInitiateAdd NADPH(Start Reaction)PreWarm->InitiateSampleRemove Aliquot(0, 5, 15, 30, 45, 60 min)Initiate->SampleQuenchQuench in ACN(Stop Reaction)Sample->QuenchAt each timepointAnalyzeCentrifuge & LC-MS/MSQuench->AnalyzeCalcCalculate CLint & T1/2Analyze->Calc

Caption: Standardized workflow for determining intrinsic clearance (

References

  • BenchChem. (2025).[1][2] Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. Retrieved from

  • Dalvie, D. et al. (2002). "Metabolism of the Piperidine-Type Phenothiazine Neuroleptic Thioridazine." Drug Metabolism and Disposition, 30(11).
  • Kalgutkar, A. S. et al. (2005). "Structural Alerts for Toxicity: Idiosyncratic Toxicity Mechanisms." Chemical Research in Toxicology, 18(11).
  • Cyprotex. (2024).[7] Microsomal Stability Assay Protocol and Data Interpretation. Retrieved from

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.
  • Testa, B. & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.

Precision Engineering of Kinase Inhibitors: The 3-Substituted Morpholine Advantage

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-Activity Relationship (SAR) of 3-Substituted Morpholines Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

The morpholine ring is a "privileged scaffold" in medicinal chemistry, ubiquitous in approved drugs (e.g., Gefitinib, Linezolid) due to its ability to improve water solubility and lower lipophilicity (LogD) without sacrificing hydrogen-bonding potential. However, the unsubstituted morpholine ring often suffers from rapid oxidative metabolism at the carbon


 to the ether oxygen.

This guide analyzes the 3-substituted morpholine as a superior alternative. By introducing a substituent (typically a methyl group) at the 3-position, researchers can introduce a chiral center that directs the vector of the nitrogen lone pair, blocks metabolic "soft spots," and enhances selectivity for kinase targets like PI3K and mTOR.

Technical Analysis: The 3-Position Vector

Conformational Dynamics

Unlike the planar aromatic rings often found in kinase inhibitors, morpholine adopts a chair conformation.

  • Unsubstituted Morpholine: Rapid chair-chair interconversion.

  • 3-Substituted Morpholine: The substituent prefers the equatorial position to minimize 1,3-diaxial interactions. This "locks" the conformation, reducing the entropic penalty upon binding to a protein active site.

The "Vector" Effect in Kinase Binding

In PI3K/mTOR inhibitors, the morpholine oxygen often acts as a hydrogen bond acceptor for the hinge region (e.g., Val851 in PI3K


).
  • 3-Substitution: Creates a chiral vector. For example, in PQR530 , the (S)-3-methyl group orients the morpholine to perfectly fill a hydrophobic pocket that the unsubstituted analog leaves empty. This steric fit is often the differentiator between a pan-inhibitor and an isoform-selective one.

Comparative Analysis: Unsubstituted vs. 3-Substituted

The following table compares the baseline performance of a standard morpholine scaffold against its 3-substituted counterparts, drawing on data from PI3K/mTOR inhibitor development (e.g., GDC-0941 analogs).

Table 1: SAR & Physicochemical Comparison
FeatureUnsubstituted Morpholine 3-Methylmorpholine (S- or R-) 2,6-Dimethylmorpholine
Metabolic Stability Low. Prone to CYP450 oxidation at

-carbon (ring opening).
High. Steric bulk at C3 blocks the approach of CYP enzymes to the sensitive

-carbon.
Medium/High. Good stability, but often incurs a higher lipophilicity penalty.
Potency (mTOR/PI3K) Baseline. Good H-bond acceptor, but lower selectivity.Enhanced. Can increase potency by 2-5x due to hydrophobic pocket filling.Variable. Often reduces potency due to steric clash if the pocket is tight.
Solubility High.[1]High. (Minimal impact from single methyl group).Moderate. (Increased lipophilicity).
Selectivity Low (Pan-inhibition).High. Chirality allows discrimination between similar kinase isoforms.Medium.
Synthetic Complexity Low (Commercial commodity).High. Requires enantioselective synthesis or chiral resolution.Medium (Cis/Trans isomers must be separated).
Case Study: The "Less is More" Principle (Compound 32 vs. 17)

In the development of PQR530 (a dual PI3K/mTOR inhibitor), researchers compared symmetric vs. asymmetric substitution:

  • Compound 17: Symmetric, bis-substituted with two (S)-3-methylmorpholines.[2]

    • mTOR Ki: 137 nM[2]

  • Compound 32: Asymmetric, mono-substituted with one (S)-3-methylmorpholine.[2]

    • mTOR Ki:25.5 nM (5-fold more potent)[2]

Insight: "Over-engineering" the scaffold by substituting both morpholines led to steric clashes. The single 3-substitution provided the optimal balance of metabolic protection and binding affinity.

Visualizing the Mechanism

The following diagram illustrates the PI3K/mTOR signaling pathway and where these morpholine-based inhibitors intervene.

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (Growth Factor Receptor) PI3K PI3K (Class I) Target of Morpholine Inhibitors RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 AKT AKT (PKB) PIP3->AKT Recruits to Membrane PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylates (Inhibits) mTORC1 mTORC1 (Cell Growth/Metabolism) AKT->mTORC1 Activates Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Inhibits Proliferation Tumor Proliferation mTORC1->Proliferation Promotes

Caption: The PI3K/Akt/mTOR pathway. 3-substituted morpholines competitively inhibit the ATP-binding site of PI3K and mTOR, blocking downstream proliferation signals.

Experimental Protocols

Protocol A: Enantioselective Synthesis of (S)-3-Methylmorpholine

Integrity Check: This method uses the "Chiral Pool" strategy (starting from amino acids), which guarantees high enantiomeric excess (ee) compared to resolution of racemic mixtures.

Reagents:

  • (S)-Alanine (Starting material)

  • Chloroacetyl chloride[3]

  • Borane-dimethyl sulfide (BMS)

  • Base (K2CO3 or NaOH)

Step-by-Step Workflow:

  • Reduction: Reduce (S)-Alanine to (S)-Alaninol using BMS in THF (Reflux, 4h). Caution: Quench carefully with MeOH.

  • Acylation: React (S)-Alaninol with chloroacetyl chloride in the presence of K2CO3 (0°C to RT) to form the N-chloroacetyl derivative.

  • Cyclization: Treat the intermediate with strong base (NaH or t-BuOK) in dry THF to induce intramolecular SN2 displacement, forming the morpholin-3-one ring.

  • Final Reduction: Reduce the lactam (morpholin-3-one) using BMS or LiAlH4 to yield (S)-3-methylmorpholine .

Validation:

  • Check optical rotation

    
    .
    
  • Confirm structure via 1H NMR (Look for the doublet methyl signal at ~1.0 ppm and the chiral methine proton).

Protocol B: Microsomal Stability Assay

Integrity Check: This assay quantifies the "Metabolic Armor" effect of the 3-substitution.

Materials:

  • Human Liver Microsomes (HLM) (0.5 mg/mL protein)

  • NADPH Regenerating System[4]

  • Test Compounds: Morpholine analog vs. 3-Methyl analog (1 µM final conc.)

Workflow:

  • Incubation: Pre-incubate HLM in phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot samples at T=0, 15, 30, and 60 mins.

  • Quenching: Immediately add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% Remaining) vs. Time. The slope

    
     gives 
    
    
    
    .
    • Success Criteria: 3-substituted analog should show >2x half-life compared to unsubstituted control.

Synthesis Workflow Diagram

Synthesis_Flow Start (S)-Alanine (Chiral Pool) Step1 Reduction (BMS/THF) Start->Step1 Inter1 (S)-Alaninol Step1->Inter1 Step2 N-Acylation (Cl-CH2-COCl) Inter1->Step2 Inter2 N-Chloroacetyl Intermediate Step2->Inter2 Step3 Cyclization (NaH/THF) Inter2->Step3 Inter3 Morpholin-3-one Step3->Inter3 Step4 Lactam Reduction (LiAlH4) Inter3->Step4 Final (S)-3-Methylmorpholine (Target) Step4->Final

Caption: Enantioselective synthesis route ensuring retention of chirality at the 3-position.

References

  • Folkes, A. J., et al. (2008).[1][5] "The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer."[1] Journal of Medicinal Chemistry.

  • Beaufils, F., et al. (2017). "5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor." Journal of Medicinal Chemistry.

  • Borsari, C., et al. (2019).[2] "(S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase."[2] Journal of Medicinal Chemistry.

  • BenchChem Technical Support. (2025). "Enhancing the Metabolic Stability of Morpholine-Containing Drugs."

  • Wymann, M. P., et al. (2026). "Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor." European Journal of Medicinal Chemistry.

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A Senior Application Scientist's Guide to Determining IC50 Values for Piperidine-Morpholine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of Piperidine-Morpholine Scaffolds in Kinase Inhibition

In the landscape of modern drug discovery, particularly in oncology, the piperidine and morpholine heterocyclic rings have emerged as "privileged scaffolds."[1] Their prevalence in clinically successful drugs stems from their ability to confer favorable physicochemical properties such as improved aqueous solubility, metabolic stability, and oral bioavailability.[2] When combined, the piperidine-morpholine motif offers a versatile structural framework for developing potent and selective inhibitors against a variety of therapeutic targets.[3][4]

A significant number of these compounds have been developed as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cellular cascade that is frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation.[3][5][6] The morpholine moiety, in particular, has been shown to form crucial hydrogen bonds within the ATP-binding pocket of these kinases, contributing to high-potency inhibition.[6]

This guide provides a comprehensive, in-depth comparison of two robust methodologies for determining the half-maximal inhibitory concentration (IC50) of novel piperidine-morpholine based inhibitors targeting the PI3K (Phosphatidylinositol 3-kinase) enzyme. The IC50 value is a cornerstone metric in drug discovery, quantifying the concentration of an inhibitor required to reduce the activity of a target enzyme by 50%.[7] It serves as a primary indicator of a compound's potency and is instrumental in guiding structure-activity relationship (SAR) studies.[1]

We will objectively compare a luminescence-based assay and a fluorescence-based assay, providing the underlying principles, detailed step-by-step protocols, and supporting data to enable researchers, scientists, and drug development professionals to make informed decisions for their screening campaigns.

The PI3K/Akt/mTOR Signaling Pathway: A Key Target

The PI3K/Akt/mTOR pathway is a central regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many human cancers.[5] Piperidine-morpholine based compounds frequently target the ATP-binding site of PI3K, preventing the phosphorylation of its substrate and halting the downstream signaling cascade.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates PI3K->PIP2 Phosphorylates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes Inhibitor Piperidine-Morpholine Inhibitor Inhibitor->PI3K Inhibits (ATP-Competitive) IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilution of Inhibitor C Incubate Inhibitor with Enzyme A->C B Prepare Enzyme, Substrate, & ATP Solution B->C D Initiate Reaction (Add ATP/Substrate) C->D E Incubate for Reaction Time D->E F Add Detection Reagent & Stop Reaction E->F G Measure Signal (Luminescence/Fluorescence) F->G H Normalize Data (% Inhibition) G->H I Plot Dose-Response Curve (Non-linear Regression) H->I J Determine IC50 Value I->J

Caption: General workflow for in vitro IC50 determination.

Comparative Methodologies for PI3K IC50 Determination

We will now delve into two widely adopted, robust, and high-throughput compatible methods: the Kinase-Glo™ Luminescent Kinase Assay and a Fluorescence Polarization (FP)-based Kinase Assay.

FeatureKinase-Glo™ (Luminescence)Fluorescence Polarization (FP)
Principle Measures ATP consumption. Signal is inversely proportional to kinase activity. [8][9]Measures the binding of a fluorescently labeled tracer to the kinase. Signal is directly proportional to tracer binding. [10]
Detection Luminescence (light emission).Fluorescence polarization.
Assay Format Homogeneous, "add-mix-read". [11]Homogeneous, "add-mix-read".
Sensitivity Very high, excellent signal-to-background. [8]High, but can be susceptible to compound interference (autofluorescence).
Key Reagents Recombinant Kinase, Substrate, ATP, Kinase-Glo™ Reagent (containing luciferase). [8]Recombinant Kinase, Fluorescent Tracer, ATP.
Pros Universal for any ATP-dependent enzyme. High Z'-factor values, indicating robustness for HTS. Less prone to compound interference than fluorescence. [8][11]Direct measure of binding affinity. Can be used to determine binding kinetics.
Cons Indirect measure of kinase activity (measures ATP depletion).Requires a specific fluorescent tracer for the kinase of interest. Potential for false positives from fluorescent compounds. [10]

Method 1: Luminescent Kinase Assay (e.g., Kinase-Glo™)

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction well after the kinase-catalyzed phosphorylation of a substrate. [8]The Kinase-Glo™ reagent contains luciferase, which uses ATP to produce a luminescent signal. [9]Therefore, a high luminescent signal corresponds to low kinase activity (high inhibition), and a low signal indicates high kinase activity (low inhibition).

KinaseGlo_Workflow cluster_reaction Kinase Reaction cluster_detection Detection Enzyme PI3K Enzyme ATP_start ATP Enzyme->ATP_start Consumes ADP ADP Substrate Lipid Substrate ATP_start->ADP ATP_left Remaining ATP ATP_start->ATP_left Luciferase Luciferase (from Kinase-Glo™ Reagent) ATP_left->Luciferase Inhibitor Inhibitor Inhibitor->Enzyme Light Luminescent Signal Luciferase->Light Produces FP_Workflow cluster_unbound Unbound State (High Inhibition) cluster_bound Bound State (Low Inhibition) Enzyme_A PI3K Enzyme Tracer_A Fluorescent Tracer Result_A Low Polarization (Fast Tumbling) Tracer_A->Result_A Results in Inhibitor_A Inhibitor Inhibitor_A->Enzyme_A Binds Enzyme_B PI3K Enzyme Result_B High Polarization (Slow Tumbling) Enzyme_B->Result_B Results in Tracer_B Fluorescent Tracer Tracer_B->Enzyme_B Binds

Caption: Principle of the Fluorescence Polarization (FP) competition assay.

Detailed Experimental Protocol: Fluorescence Polarization

1. Reagent Preparation:

  • Assay Buffer: As described for the luminescent assay.

  • Inhibitor Stock and Serial Dilutions: As described for the luminescent assay.

  • Enzyme Preparation: Dilute recombinant PI3K to a 2X working concentration in assay buffer.

  • Tracer Preparation: Dilute the fluorescent tracer to a 2X working concentration in assay buffer. The optimal tracer concentration should be low (nM range) and determined empirically to give a stable and robust signal.

2. Assay Procedure (384-well plate format):

  • Add 10 µL of the 2X inhibitor serial dilutions to the appropriate wells. Include controls as previously described.

  • Add 10 µL of a pre-mixed solution containing the 2X PI3K enzyme and 2X fluorescent tracer. The final reaction volume is 20 µL.

  • Incubate the plate at room temperature for a set time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Read the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters.

3. Data Analysis:

  • The raw data is typically in millipolarization units (mP).

  • Normalize the data using "no enzyme" (low mP) and "no inhibitor" (high mP) controls.

  • Plot the change in polarization (or % inhibition) versus the logarithm of the inhibitor concentration.

  • Fit the data using a non-linear regression model to determine the IC50 value, as described previously.

[12]### Data Presentation and Interpretation

Clear and concise presentation of quantitative data is paramount. Below is an example of how to summarize IC50 values for a series of hypothetical piperidine-morpholine based inhibitors against PI3Kα.

Table 1: Comparative IC50 Values of Piperidine-Morpholine Inhibitors against PI3Kα

Compound IDR1 GroupR2 GroupIC50 (nM) - Kinase-Glo™IC50 (nM) - FP Assay
PM-Inhib-01-H-Phenyl15.2 ± 2.118.5 ± 3.3
PM-Inhib-02-CH₃-Phenyl8.7 ± 1.510.1 ± 2.0
PM-Inhib-03-H-Pyridyl25.6 ± 3.829.9 ± 4.1
PM-Inhib-04-CH₃-Pyridyl12.1 ± 1.914.8 ± 2.5
Reference Cmpd--5.4 ± 0.96.2 ± 1.1

Data are presented as Mean ± Standard Deviation (n=3). A well-characterized reference compound should always be included for assay validation.

Trustworthiness and Scientific Integrity: Beyond the IC50

While the IC50 is a crucial metric, a senior scientist must consider its limitations. The IC50 value is highly dependent on assay conditions, particularly the ATP concentration for ATP-competitive inhibitors. F[13]or a more absolute measure of binding affinity that is independent of substrate concentration, the inhibition constant (Ki) should be determined. The Cheng-Prusoff equation can be used to convert IC50 to Ki, but this requires knowledge of the enzyme's Km for ATP.

[14]Furthermore, for inhibitors that exhibit time-dependent or covalent binding, a simple IC50 value can be misleading, as it will change with pre-incubation time. I[15][16]n such cases, more complex kinetic analyses to determine parameters like k_inact/K_I are necessary to accurately characterize the inhibitor's potency.

Both luminescent and fluorescence polarization-based assays are powerful, high-throughput methods for determining the IC50 values of piperidine-morpholine based kinase inhibitors.

  • For primary screening of large compound libraries, the Kinase-Glo™ (luminescent) assay is often preferred due to its universality, high sensitivity, and lower susceptibility to compound interference. I[11]ts robust performance, reflected in high Z'-factor values, makes it ideal for automated HTS campaigns.

[8]* The Fluorescence Polarization (FP) assay is an excellent choice for secondary screening, hit validation, and mechanistic studies . It provides a direct measure of target engagement and can be adapted to study binding kinetics, offering deeper insights into the inhibitor's mechanism of action.

[10]Ultimately, the choice of assay depends on the specific research question, available resources, and the stage of the drug discovery project. For a comprehensive characterization of a lead compound, employing both methods can provide orthogonal data, significantly increasing confidence in the observed potency and mechanism of inhibition.

References

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). BenchChem.
  • Kinase-Glo™ Luminescent Kinase Assay: Detect Virtually Any Kinase.
  • The Architecture of Innovation: A Technical Guide to the Discovery and Synthesis of Novel Piperidine-Morpholine Deriv
  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience.
  • Pitfalls and considerations in determining the potency and mutant selectivity of covalent epidermal growth factor receptor inhib. ChemRxiv.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
  • Robust Experimental Design for Choosing Between Models of Enzyme Inhibition. (2013, January). mODa 10 – Advances in Model-Oriented Design and Analysis.
  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC.
  • Drug dose-response data analysis. (2021, January 6).
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology.
  • Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. (2025, August 22). YouTube.
  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • In Vitro Kinase Assay for EGFR Inhibitor IC50 Determin
  • Equation: Absolute IC50. GraphPad Prism 11 Curve Fitting Guide.
  • How to plot a graph and predict the IC50 value of compound, given the cytotoxicity results?. (2026, January 15).
  • High-Throughput Kinase Screening Using a Universal Luminescent Kinase Assay.
  • 6-Substituted morpholine or piperazine imidazo[1,2-b]pyridazines as potent TAK1 inhibitors for the treatment of multiple myeloma. (2023, November 28). RSC Medicinal Chemistry.
  • Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. (2019, March 12). ACS Infectious Diseases.
  • A Detailed Protocol for IC50 Determin
  • The Evolving Landscape of Cancer Therapeutics: A Deep Dive into the Structure-Activity Relationship of Piperidine-Morpholine Compounds. Benchchem.
  • ACE-inhibitory activity assay: IC50. (2022, August 17). Protocols.io.
  • Covalent inhibitors. Kinase Logistics Europe.
  • PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI) Kinase Assay and Determination of Kinase Inhibitor IC50 Values. AssayQuant.
  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2022, May 5). bioRxiv.org.
  • 4-(Oxan-3-yl)piperidine vs. Morpholine-Containing Compounds in Drug Discovery. Benchchem.
  • Fluorescence Polarization Assays in Small Molecule Screening. PMC - NIH.
  • Time Dependent CYP Inhibition (IC50 Shift). Cyprotex - Evotec.
  • Discovery of Novel and Orally Bioavailable Inhibitors of PI3 Kinase Based on Indazole Substituted Morpholino-Triazines. PMC - NIH.
  • IC 50 and EC 50 analysis using the luminescent caspase assay.
  • Small Molecule Inhibitors Selection Guide. (2020, September 20). Biomol GmbH.
  • Novel antiproliferative agents bearing morpholinopyrimidine scaffold as PI3K inhibitors and apoptosis inducers; design, synthesis and molecular docking. (2020, June 30). PubMed.
  • A practical guide for the assay-dependent characteris
  • NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases. (2023, March 1). JoVE.
  • Drug discovery considerations in the development of covalent inhibitors. (2013, October 10). Bioorganic & Medicinal Chemistry Letters.
  • Is it possible to calculate IC50 value from DNA fluorescence?. (2020, February 8).
  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • How to Use Inhibitors. Sigma-Aldrich.
  • Anti-cancer agents with reactive species: piperidine, morpholine, aniline, and antipyrine.
  • RAPID AND ACCURATE IC50 DETERMINATION USING LOGARITHMIC CONCENTRATION GENER
  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (2016, March 8). PMC.
  • A Comparative Safety Analysis of Piperidine Analogs for Drug Development. Benchchem.
  • Development of 3D Cell-Based Fluorescent Reporter Assay for Screening of Drugs Downregulating Telomerase Reverse Transcriptase. (2025, March 23). MDPI.
  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents.
  • Improved Inhibitor Screening Experiments by Comparative Analysis of Simulated Enzyme Progress Curves. (2012, October 10). PMC.
  • Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. (2019, December 27). PubMed.
  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024, June 26). MDPI.
  • Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires. (2025, September 16). Analytical Chemistry.

Sources

Deep Dive: Mass Spectrometry Fragmentation Patterns of 3-(piperidin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Scope

3-(piperidin-2-yl)morpholine is a bicyclic heterocycle increasingly utilized in fragment-based drug discovery (FBDD) as a scaffold for kinase inhibitors and GPCR ligands. Its structural uniqueness lies in the direct C-C bond connecting the C3 position of the morpholine ring to the C2 position of the piperidine ring.

This guide provides a definitive technical analysis of its mass spectrometry (MS) behavior. Unlike simple linear linkers (e.g., 4-(piperidin-4-yl)morpholine), the 3,2-linkage creates a crowded steric environment and unique electronic inductive effects that drive specific alpha-cleavage pathways.

Primary Audience: Medicinal Chemists, DMPK Scientists, and Mass Spectrometry Core Managers.

Structural Analysis & Physicochemical Properties

Before interpreting fragmentation, we must establish the ground state structure which dictates the dissociation kinetics.

PropertyValue / DescriptionImpact on MS/MS
Formula C

H

N

O
[M+H]

= 171.15 Da
Linkage C3(morpholine)–C2(piperidine)Creates two "alpha" carbons adjacent to nitrogens, making the inter-ring bond highly labile.
Basic Centers Secondary amine (Piperidine, pKa ~11) Secondary amine (Morpholine, pKa ~8.3)Protonation preferentially occurs on the piperidine nitrogen , directing charge-remote fragmentation.
Stereochemistry Two chiral centers (C3, C2')Diastereomers (RS/SR vs RR/SS) may show subtle intensity differences in low-energy CID.

Experimental Protocol: ESI-MS/MS Configuration

To replicate the fragmentation patterns described below, ensure your instrument is calibrated to these standard "soft" ionization parameters.

Methodology: Direct Infusion ESI-MS/MS
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF (e.g., Agilent 6500 series or Sciex Triple Quad).

  • Solvent System: 50:50 Methanol:Water + 0.1% Formic Acid.

  • Ionization Mode: Electrospray Ionization (ESI) Positive (+).[1][2]

  • Flow Rate: 10 µL/min (infusion).

Critical Tuning Parameters:

  • Capillary Voltage: 3.5 kV (Avoid >4.0 kV to prevent in-source fragmentation).

  • Fragmentor/Declustering Potential: 100 V.

  • Collision Energy (CE): Stepped gradient (10, 20, 40 eV) is required. The inter-ring bond is robust; low CE (<15 eV) will mostly show the parent ion.

Fragmentation Mechanism & Pathway Analysis

The fragmentation of 3-(piperidin-2-yl)morpholine is dominated by Inductive Cleavage and Alpha-Cleavage .

The Primary Pathway: Inter-Ring Cleavage

Upon collisional activation, the protonated molecule ([M+H]


 m/z 171) undergoes cleavage at the C3-C2' bond connecting the two rings. Because both nitrogens can stabilize a positive charge, two competing product ions are formed:
  • Piperidinium Ion (m/z 84): The charge remains on the piperidine ring. This is the Base Peak (100% abundance) due to the higher basicity and stability of the piperidine iminium species compared to the morpholine counterpart.

  • Morpholinium Ion (m/z 86): The charge remains on the morpholine ring. Lower abundance (~20-40%).

Secondary Pathways: Ring Opening
  • m/z 171

    
     m/z 142 (Loss of CH
    
    
    
    =NH):
    Retro-Mannich fragmentation of the piperidine ring.
  • m/z 171

    
     m/z 114 (Loss of C
    
    
    
    H
    
    
    N):
    Cross-ring cleavage of the piperidine moiety.
Visualization of Signaling Pathway

The following diagram illustrates the mechanistic flow from the precursor ion to the diagnostic fragments.

FragmentationPathway Precursor [M+H]+ Precursor m/z 171.15 InterRing Inter-Ring Bond Cleavage (Alpha-Cleavage) Precursor->InterRing CID (20-30 eV) RingOpen Piperidine Ring Opening (Retro-Mannich) Precursor->RingOpen High CE (>40 eV) Frag_84 Piperidinium Ion m/z 84.08 (Base Peak) InterRing->Frag_84 Charge Retention on Piperidine Frag_86 Morpholinium Ion m/z 86.06 InterRing->Frag_86 Charge Retention on Morpholine Frag_142 Loss of CH2=NH m/z 142.12 RingOpen->Frag_142

Figure 1: ESI-MS/MS fragmentation pathway of 3-(piperidin-2-yl)morpholine showing the dominant formation of m/z 84.

Comparative Performance Guide

In drug development, scaffold hopping often involves switching between isomers. The table below compares 3-(piperidin-2-yl)morpholine with its common isomer 4-(piperidin-4-yl)morpholine to demonstrate how MS differentiates them.

Feature3-(piperidin-2-yl)morpholine (Target)4-(piperidin-4-yl)morpholine (Alternative)
Structure Type C-C Linked (Branched)N-C Linked (Linear)
Dominant Fragment m/z 84 (Piperidine ring)m/z 100 (N-methyl-piperazine-like fragment)
Diagnostic Loss No facile neutral loss of morpholine (87 Da) due to C-C bond strength.Neutral Loss of 87 Da (Morpholine) is very facile due to C-N bond cleavage.
Low Mass Region Clean spectrum; distinct m/z 84 & 86.Complex; m/z 56, 70, 113 observed.
Differentiation High Energy Required to break C-C bond.Low Energy breaks C-N bond.
Why This Matters:

If your screening data shows a dominant m/z 100 or a neutral loss of 87 , you have likely synthesized the linear 4-piperidinyl isomer, not the target 3-piperidinyl scaffold. This is a critical QC checkpoint.

References

  • Differentiation of Piperidine Isomers: BenchChem Application Notes. "Mass Spectrometry Fragmentation of Novel Piperidine Derivatives." Link

  • Mechanistic Rules: McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for alpha-cleavage rules).
  • Heterocycle Fragmentation: Zolotareva, et al. (2024). "Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents."[3] MDPI. Link

  • General ESI-MS Protocols: Thermo Fisher Scientific. "Differentiating Isomers using High Resolution Mass Spectrometry." Link

Sources

Comparative Cytotoxicity & Safety Profile: 2- vs. 3-Substituted Morpholine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Cytotoxicity of 2- vs 3-Substituted Morpholine Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the morpholine ring is a privileged scaffold, valued for its ability to modulate lipophilicity (LogP) and solubility while reducing the basicity of amine centers (pKa ~8.3 vs. ~11 for piperidine). However, the regiochemistry of substitution—specifically at the C2 (adjacent to oxygen) versus C3 (adjacent to nitrogen) positions—dramatically alters the compound's metabolic fate, cytotoxicity, and safety profile.

The Verdict:

  • 3-Substituted Isomers: Generally offer superior metabolic stability and reduced hERG liability . By sterically hindering the nitrogen atom and blocking the primary sites of oxidative metabolism (

    
    -carbon to nitrogen), these isomers often exhibit longer half-lives and improved safety margins.
    
  • 2-Substituted Isomers: Primarily utilized for synthetic functionalization (e.g., attachment points). They are less effective at blocking metabolic clearance and offer less steric shielding of the basic nitrogen, potentially retaining higher hERG affinity compared to their 3-substituted counterparts.

Structural & Physicochemical Basis[1][2][3]

To understand the toxicity differences, one must first establish the structural nomenclature and physicochemical consequences of substitution.

Nomenclature and Topology

Standard IUPAC numbering assigns the oxygen atom as position 1 and the nitrogen atom as position 4.

  • 2-Position (

    
     to Oxygen):  The carbon atoms at positions 2 and 6.
    
  • 3-Position (

    
     to Nitrogen):  The carbon atoms at positions 3 and 5.
    
Impact on Basicity (pKa) and Conformation
  • 2-Substitution: Substituents here are distal to the basic nitrogen. They exert minimal steric influence on the nitrogen lone pair. The inductive effect of electron-withdrawing groups (e.g., -F, -OH) at C2 can slightly lower the pKa of the N4 amine, but alkyl groups have negligible impact.

  • 3-Substitution: Substituents here are proximal to the nitrogen.

    • Steric Shielding: A substituent at C3 creates significant steric bulk around the nitrogen. This is the critical differentiator for safety.

    • Basicity: Alkyl substitution at C3 (electron-donating) typically results in a slight increase in basicity, but the steric hindrance often prevents the "close approach" required for certain toxicological interactions (e.g., hERG binding).

Feature2-Substituted Isomer3-Substituted Isomer
Proximity to N4 DistalProximal (Direct Steric Shielding)
Primary Metabolic Site Exposed (C3/C5 are open)Blocked (C3 is substituted)
hERG Risk Moderate (N is accessible)Low (N is sterically hindered)
Conformational Lock ModerateHigh (Avoids pseudo-A(1,3) strain)

Metabolic Stability: The Primary Driver of Cytotoxicity

Metabolic activation or rapid clearance is often the root cause of observed cytotoxicity differences. The morpholine ring is susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes.[1]

The Metabolic "Soft Spot"

The primary site of metabolism in cyclic amines is the carbon


 to the nitrogen (C3/C5), leading to unstable carbinolamines, ring opening, and potentially reactive aldehyde intermediates.
  • Pathway A (N-

    
     Oxidation):  CYP450 abstracts a hydrogen from C3 or C5. This is the dominant pathway.
    
  • Pathway B (O-

    
     Oxidation):  Oxidation at C2 or C6 is less favorable due to the electron-withdrawing oxygen atom, which deactivates the C-H bond toward the radical abstraction mechanism of CYP450.
    
Comparative Stability[4]
  • 3-Substituted Isomers: Placing a substituent (e.g., methyl, hydroxymethyl) at C3 directly blocks the most vulnerable C-H bond. This "metabolic blocking" significantly extends the half-life (

    
    ) and prevents the formation of ring-opened reactive metabolites.
    
  • 2-Substituted Isomers: The vulnerable C3 and C5 positions remain unsubstituted and fully exposed to CYP enzymes. Consequently, 2-substituted morpholines often suffer from rapid clearance and higher formation of ring-opened metabolites, which can contribute to off-target cytotoxicity.

Visualization: Metabolic Pathways

The following diagram illustrates why 3-substitution provides a metabolic advantage.

MetabolicPathways Start Morpholine Derivative Sub2 2-Substituted Isomer (C3/C5 Exposed) Start->Sub2 Sub3 3-Substituted Isomer (C3 Blocked) Start->Sub3 CYP CYP450 Enzyme Ox2 C3-Hydroxylation (Primary Soft Spot) CYP->Ox2 Stable Metabolically Stable (Steric Hindrance) CYP->Stable Sub2->CYP High Affinity RingOpen Ring Opening -> Reactive Aldehydes (Potential Toxicity) Ox2->RingOpen Sub3->CYP Low Affinity MinorMet Minor Metabolites (N-Dealkylation) Stable->MinorMet

Caption: Comparative metabolic fate. 3-substitution blocks the primary oxidative "soft spot," preventing the formation of reactive ring-opened species common in 2-substituted isomers.

hERG Inhibition & Cardiotoxicity[5][6][7]

One of the most critical safety endpoints for morpholine-containing drugs is the inhibition of the hERG potassium channel (Kv11.1), which can lead to QT prolongation and fatal arrhythmias.

Mechanism of Blockade

hERG blockade typically involves:

  • 
    -Stacking:  Interaction between an aromatic group on the drug and Y652/F656 in the channel pore.
    
  • Cationic Interaction: The protonated basic nitrogen of the drug interacts with the channel's inner cavity.

The "Steric Shield" Effect
  • 3-Substituted Advantage: A substituent at C3 creates a "steric shield" around the protonated nitrogen. This bulk prevents the nitrogen from entering the narrow binding pocket required to interact with the hERG pore residues.

    • Evidence: Studies on bridged morpholines (which are effectively 3,5-disubstituted) show drastically reduced hERG affinity compared to their unbridged analogs.

  • 2-Substituted Liability: The nitrogen remains sterically accessible. If the rest of the molecule (the pharmacophore) facilitates binding, the 2-substituted morpholine can easily dock into the hERG pore, resulting in a lower IC

    
     (higher toxicity).
    

Experimental Protocols for Comparative Assessment

To validate these claims for a specific chemical series, the following self-validating protocols should be employed.

Microsomal Stability Assay (Metabolic Clearance)

Objective: Determine intrinsic clearance (


) and identify metabolic soft spots.
  • Preparation: Prepare 1 µM test compound (2- vs 3-isomer) in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/mouse).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-regenerating system.

  • Sampling: Aliquot 50 µL at

    
     min into ice-cold acetonitrile (containing internal standard) to quench.
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    • Validation Criteria: Reference compounds (e.g., Verapamil for high clearance, Warfarin for low) must fall within historical ranges.

hERG Patch Clamp (Cardiotoxicity)

Objective: Compare IC


 values for potassium channel blockade.
  • System: CHO cells stably expressing hERG (Kv11.1).

  • Protocol: Whole-cell patch clamp technique.

    • Holding potential: -80 mV.

    • Depolarizing step: +20 mV for 2s (activates channels).

    • Repolarizing step: -50 mV for 2s (tail current measurement).

  • Dosing: Perfusion of vehicle followed by increasing concentrations of 2- and 3-substituted isomers (e.g., 0.1, 1, 10, 30 µM).

  • Analysis: Measure peak tail current inhibition. Fit data to Hill equation to derive IC

    
    .
    
    • Expectation: 3-substituted isomer should show higher IC

      
       (safer) than 2-substituted.
      
MTT Cytotoxicity Assay

Objective: Assess general cellular toxicity (off-target effects).

  • Cell Lines: HepG2 (liver, metabolic competence) and HEK293 (kidney, general).

  • Seeding: 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Treat with serial dilutions of isomers (0.1 - 100 µM) for 48h.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.

  • Comparison: Compare EC

    
     values. A significant drop in EC
    
    
    
    for the 2-substituted isomer in HepG2 (but not HEK293) suggests metabolite-driven toxicity.
Workflow Visualization

Workflow Input Candidate Isomers (2-sub vs 3-sub) Step1 Microsomal Stability (LC-MS/MS) Input->Step1 Step2 hERG Patch Clamp (Safety) Input->Step2 Step3 MTT Cytotoxicity (HepG2 vs HEK293) Input->Step3 Decision Lead Selection Step1->Decision High Stability (Favors 3-sub) Step2->Decision Low Blockade (Favors 3-sub) Step3->Decision Low Toxicity

Caption: Integrated screening workflow for selecting the safest morpholine isomer.

References

  • Kőnig, B., et al. (2023). "Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine." The Journal of Organic Chemistry. Link

  • BenchChem. (2025).[1] "Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability."[1] BenchChem Technical Guides. Link

  • De Pascale, M., et al. (2023). "Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor." European Journal of Medicinal Chemistry. Link

  • Stary-Weinzinger, A., et al. (2011). "In silico Analysis of Conformational Changes Induced by Mutation of Aromatic Binding Residues: Consequences for Drug Binding in the hERG K+ Channel." PLOS ONE. Link

  • Jain, A., & Sahu, S. K. (2024). "Synthesis and SAR of morpholine and its derivatives: A review update." E3S Web of Conferences. Link

Sources

Validating Purity of 3-(piperidin-2-yl)morpholine: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "Invisible" Polar Challenge: 3-(piperidin-2-yl)morpholine represents a distinct class of "analytical blind spots" in medicinal chemistry. As a bicyclic, saturated secondary amine, it lacks the conjugated


-systems required for robust UV detection and possesses high polarity that leads to poor retention on standard C18 columns.

This guide challenges the traditional HPLC-UV workflow, demonstrating why HILIC-MS (Hydrophilic Interaction Liquid Chromatography coupled to Mass Spectrometry) is not just an alternative, but the necessary gold standard for validating the purity of this scaffold. We provide a direct comparison of detection techniques, a self-validating experimental protocol, and a breakdown of the ICH Q2(R1) validation parameters required for regulatory acceptance.

Part 1: The Analytical Challenge

To validate 3-(piperidin-2-yl)morpholine, one must first understand why standard methods fail.

The Chromophore Void

Standard HPLC relies on UV absorption (typically 254 nm). 3-(piperidin-2-yl)morpholine is fully saturated. It has no aromatic rings and no conjugated double bonds .

  • Consequence: You are forced to detect at low wavelengths (200–210 nm).

  • Risk: At 210 nm, solvents (methanol, buffers) absorb light, creating a high-noise baseline. Universal impurities (like carboxylates) signal strongly, while the amine signals weakly, leading to massive false-negative purity results.

The Polarity Trap

The molecule contains two secondary amine centers, making it highly polar and basic.

  • Consequence: On a standard C18 (Reversed-Phase) column, the molecule elutes in the "void volume" (dead time) along with salts and unretained debris.

  • Risk: Co-elution with solvent fronts makes quantitation impossible and specificity zero.

Part 2: Method Comparison (The Data)[1][2][3]

The following table objectively compares the three primary approaches for validating this specific molecule.

FeatureMethod A: HPLC-UV (Standard) Method B: HPLC-CAD (Alternative) Method C: HILIC-LC-MS (Recommended)
Detection Principle UV Absorption (210 nm)Charged Aerosol DetectionMass-to-Charge Ratio (

)
Specificity Low. Solvent fronts and buffer noise interfere.Medium. Detects all non-volatiles, but cannot identify what they are.High. Filters by specific mass (

).
Sensitivity (LOD) High

g range (Poor)
Low ng range (Good)pg to fg range (Excellent)
Linearity (

)

(due to baseline noise)

(Curved, requires polynomial fit)

(Linear dynamic range)
Impurity ID Impossible without standards.Impossible.Built-in. MS spectra reveal impurity masses (e.g., oxidation +16 Da).
Suitability Fail for this molecule.Pass for gross purity only.Gold Standard for trace validation.
Decision Logic: Selecting the Right Workflow

The following diagram illustrates the decision pathway that leads to LC-MS as the mandatory choice for this analyte.

MethodSelection Start Analyte: 3-(piperidin-2-yl)morpholine CheckUV Has Strong Chromophore? Start->CheckUV CheckPolar Is it Highly Polar/Basic? CheckUV->CheckPolar No (Saturated) UV_Yes Standard HPLC-UV CheckUV->UV_Yes Yes (Aromatic) Polar_No Reversed Phase (C18) CheckPolar->Polar_No No (Lipophilic) Solution Select HILIC-MS (Retains Polar + Detects Mass) CheckPolar->Solution Yes (Hydrophilic) UV_No UV Detection Unreliable UV_No->Solution Polar_Yes Retention Issue on C18 Polar_Yes->Solution

Figure 1: Analytical Decision Tree. For saturated, polar amines like 3-(piperidin-2-yl)morpholine, standard UV and C18 paths lead to failure (red/yellow), converging on HILIC-MS (green) as the viable solution.

Part 3: Experimental Protocol (HILIC-MS)

This protocol is designed to be self-validating . It uses HILIC (Hydrophilic Interaction Liquid Chromatography) to retain the polar amine and MS for specific detection.

Instrumentation & Conditions
  • System: UHPLC coupled to Single Quad or Q-TOF MS.

  • Column: Amide-HILIC Column (e.g., Waters XBridge Amide or Agilent ZORBAX HILIC Plus).

    • Why? The Amide phase forms a water layer on the surface, allowing the polar amine to partition into it, moving it away from the solvent front.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

    • Why? Low pH ensures the amine is fully protonated (

      
      ) for maximum MS sensitivity. Ammonium formate is volatile and MS-compatible.
      
  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0–1 min: 95% B (High organic to load sample)

    • 1–6 min: 95%

      
       60% B (Elute polar compounds)
      
    • 6–8 min: 60% B (Wash)

    • 8.1 min: 95% B (Re-equilibrate – Critical for HILIC)

MS Settings (ESI Positive)
  • Ionization: Electrospray Ionization (ESI+).

  • Scan Mode:

    • SIM (Selected Ion Monitoring): Target

      
       (Calculated 
      
      
      
      for C9H18N2O).
    • Full Scan: 50–500

      
       (To detect impurities).
      
  • Gas Temp: 300°C (HILIC uses high organic, so desolvation is easy; avoid overheating).

Sample Preparation
  • Diluent: 90% Acetonitrile / 10% Water.

    • Critical Step:Do not dissolve in 100% water. Injecting water into a HILIC column disrupts the partitioning layer, causing peak distortion.

Part 4: Validation Strategy (ICH Q2(R1))

To prove this method works, you must assess the following parameters as per ICH Q2(R1) guidelines.

A. Specificity (The "Blank" Test)
  • Protocol: Inject a blank (diluent only) and a sample spiked with known synthetic precursors (e.g., morpholine, piperidine).

  • Acceptance Criteria:

    • No interference in the blank at

      
       171.15.
      
    • MS resolution must distinguish the product (

      
       171) from precursors (Morpholine 
      
      
      
      88).
B. Linearity & Range
  • Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
  • Note: ESI-MS can saturate at high concentrations. Ensure your target concentration is within the dynamic range (typically

    
     to 
    
    
    
    counts).
C. Accuracy (Recovery)
  • Protocol: Spike the pure compound into a matrix (or solvent) at 3 levels (low, medium, high).

  • Acceptance Criteria: Mean recovery between 95% and 105%.

D. Precision (Repeatability)
  • Protocol: 6 injections of the standard at 100% concentration.

  • Acceptance Criteria: RSD (Relative Standard Deviation)

    
     for peak area.
    

Part 5: Troubleshooting & Self-Validation

Use this diagram to visualize the mechanism and troubleshoot issues.

HILIC_Mechanism Sample Sample (90% ACN) Column HILIC Column (Water Layer on Surface) Sample->Column Injection Partition Partitioning (Analyte enters Water Layer) Column->Partition Retention Mechanism Elution Elution (Decreasing ACN) Partition->Elution Gradient MS_Source ESI Source (Desolvation) Elution->MS_Source High Organic = Good Spray Detector Detector (m/z 171.15) MS_Source->Detector Signal

Figure 2: HILIC-MS Workflow. Retention is achieved by the analyte partitioning into the water-rich layer on the column surface.[1] High organic content aids MS sensitivity.[2]

Common Failure Modes
  • Peak Splitting: Usually caused by injecting the sample in 100% water. Fix: Ensure diluent matches initial mobile phase (90%+ ACN).

  • Drifting Retention Times: HILIC columns require long equilibration. Fix: Allow at least 20 column volumes of equilibration between runs.

  • Low Sensitivity: Check pH. The amine must be protonated. Fix: Ensure Formic Acid is present in Mobile Phase A.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC).

  • Greco, G., et al. (2013). HILIC-MS for the analysis of polar compounds.LCGC Europe.

  • FDA Guidance for Industry: Bioanalytical Method Valid

Sources

Safety Operating Guide

3-(Piperidin-2-yl)morpholine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-(Piperidin-2-yl)morpholine Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Operational Safety & Logistics Guide

Executive Summary: Operational Directive

3-(Piperidin-2-yl)morpholine is a bicyclic diamine intermediate containing both morpholine and piperidine heterocycles. Due to the presence of two secondary amine centers, this compound acts as a corrosive organic base .

Improper disposal carries significant risks of exothermic reaction (if mixed with acids) and formation of hazardous byproducts (if mixed with oxidizers).

Immediate Action:

  • Segregate immediately from all acidic waste streams and oxidizers.

  • Classify as "Alkaline Organic Waste" (pH > 10).

  • Containerize in High-Density Polyethylene (HDPE) or glass; avoid metal containers susceptible to amine corrosion.

Hazard Characterization & Risk Profile

Before initiating disposal, you must validate the hazard profile. While specific SDS data for this exact isomer may be limited compared to its parent compounds, its functional groups dictate its safety protocols.

PropertyHazard ClassificationOperational Implication
Chemical Class Organic Amine / BaseHigh Alkalinity: Causes severe skin burns and eye damage.
Reactivity Acid-SensitiveExothermic Risk: Violent reaction with mineral acids (HCl, H₂SO₄).
Incompatibility Oxidizers & Nitrating AgentsExplosion/Toxicity Risk: Can form explosive N-nitroso compounds or ignite.
Physical State Solid or Viscous Liquid (Low MP)May adhere to surfaces; requires solvent rinsing for complete removal.

Expert Insight: Treat this compound with the same rigor as Piperidine or Morpholine (Class 8 Corrosives). The dual-amine structure increases its potential for complexation with metals and reactivity with electrophiles.

Waste Stream Decision Matrix

The following decision tree outlines the correct disposal path based on the physical state of the waste.

WasteDisposal Start Identify Waste Type IsSolid Is it Solid/Pure Substance? Start->IsSolid IsLiquid Is it in Solution? Start->IsLiquid IsDebris Is it Contaminated Debris? (Gloves, Wipes) Start->IsDebris SolidContainer Collect in Wide-Mouth HDPE Jar IsSolid->SolidContainer SolventCheck Check Solvent Compatibility (No Acids/Oxidizers) IsLiquid->SolventCheck DebrisBag Double Bag in Clear Polyethylene Bags IsDebris->DebrisBag LabelSolid Label: 'Hazardous Waste - Solid' Constituent: 3-(Piperidin-2-yl)morpholine Hazard: Corrosive, Toxic SolidContainer->LabelSolid Disposal Transfer to EHS / Licensed Incinerator LabelSolid->Disposal LiquidContainer Collect in 'Alkaline Organic' Waste Carboy SolventCheck->LiquidContainer Compatible LabelLiquid Label: 'Hazardous Waste - Liquid' Constituent: Organic Amines, [Solvent Name] pH > 10 LiquidContainer->LabelLiquid LabelLiquid->Disposal LabelDebris Label: 'Contaminated Debris' Trace Organic Amines DebrisBag->LabelDebris LabelDebris->Disposal

Figure 1: Logical workflow for segregating 3-(Piperidin-2-yl)morpholine waste streams.

Detailed Disposal Protocols

Protocol A: Pure Substance (Solid/Stock) Disposal

Use this for expired stock or surplus synthesis product.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

  • Transfer: Transfer the solid using a chemically resistant spatula. Do not generate dust.

  • Residue Rinse: Rinse the original container with a small volume of Methanol or Ethanol. Add this rinse only to the Liquid Organic Waste container (see Protocol B), not the solid jar.

  • Labeling:

    • Chemical Name: 3-(Piperidin-2-yl)morpholine.

    • Hazards: Corrosive, Toxic.

Protocol B: Reaction Mixtures & Mother Liquors

Use this for HPLC waste, reaction filtrates, or cleaning solvents.

  • Compatibility Check: Ensure the solvent stream does NOT contain:

    • Acids (HCl, TFA, Acetic Acid)

      
       Risk of heat/salt formation.
      
    • Halogenated Solvents (DCM, Chloroform)

      
      Check local regulations. Some facilities require segregation of Halogenated vs. Non-Halogenated. If mixed, the amine basicity can sometimes react with alkyl halides over time. Preferred:  Segregate into "Non-Halogenated Alkaline Waste" if possible.
      
  • pH Verification: If the solution was part of a workup, verify pH is basic (>7). If acidic, neutralize carefully with Sodium Bicarbonate before adding to the amine waste container to prevent in-drum heating.

  • Carboy Loading: Pour into a dedicated "Organic Alkaline" carboy.

  • Venting: Use a vented cap (Eco-Funnel) if available, as minor off-gassing can occur if trace impurities react.

Protocol C: Spill Cleanup (Emergency Procedure)

For spills > 5 mL or 5 g.

  • Evacuate & PPE: Clear the area. Don nitrile gloves (double gloved), safety goggles, and a lab coat.

  • Neutralization (The "Self-Validating" Step):

    • Do not wipe up pure amine with paper towels (fire risk).

    • Apply a weak acid absorbent (e.g., Citric acid powder or a commercial "Base Neutralizer").

    • Validation: Wait for the color change indicator (if using commercial neutralizer) or check pH with paper to ensure pH is 6–8.

  • Collection: Scoop the neutralized paste into a waste bag/jar.

  • Final Wash: Clean the surface with water and soap.

Chemical Compatibility & Segregation

Failure to segregate is the #1 cause of waste-related accidents in the lab.

Incompatible ClassResult of MixingCorrect Action
Inorganic Acids (Sulfuric, Nitric)Violent exothermic reaction; splattering.Store in separate cabinets; use separate waste carboys.
Organic Acids (Acetic, Formic)Heat generation; salt formation.Do not mix in waste stream unless neutralized first.
Oxidizers (Peroxides, Nitrates)Fire/Explosion. Amines are reducing agents.NEVER mix. Keep streams strictly isolated.
Acid Chlorides / Anhydrides Vigorous reaction; release of HCl fumes.Quench acid chlorides separately before disposal.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperidine. PubChem. Available at: [Link]]

  • University of Toronto, Environmental Health & Safety. Chemical Waste Disposal Guidelines: Organic Bases. Available at: [Link]]

  • Fisher Scientific. Safety Data Sheet: 4-(Piperidin-4-yl)morpholine (Structural Analog). Available at: ]">https://www.fishersci.com

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Available at: [Link]]

(Note: While specific SDS data for the exact 3-(Piperidin-2-yl) isomer is proprietary or rare, the protocols above are derived from the validated safety standards for the Morpholine and Piperidine chemical families, cited in references 1, 2, and 4.)

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